1,1-Difluoroethane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPZTNLOVBDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2 | |
| Record name | 1,1-DIFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID0024050 | |
| Record name | 1,1-Difluoroethane | |
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Molecular Weight |
66.05 g/mol | |
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Physical Description |
1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Highly flammable, odorless gas shipped as a liquid under pressure; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |
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| Record name | Ethane, 1,1-difluoro- | |
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Boiling Point |
52.3 °F at 760 mmHg (USCG, 1999), -24.05 °C, -24.7 °C | |
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| Record name | 1,1-Difluoroethane | |
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Flash Point |
< -50 °C (open cup), Flammable gas | |
| Record name | 1,1-Difluoroethane | |
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| Record name | 1,1-DIFLUOROETHANE | |
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Solubility |
In water, 3.2X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |
| Record name | 1,1-Difluoroethane | |
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| Record name | 1,1-DIFLUOROETHANE | |
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Density |
0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.896 c/cu cm at 25 °C, >1 atm, Ratio of specific heats of vapor (gas): 1.141; saturated vp: 83.520 psi at 75 °F; saturated vapor density: 0.96110 lb/cu ft at 75 °F; ideal gas heat capacity: 0.245 Btu/lb at 75 °F, Density (for liquid): 0.91 g/cm³ | |
| Record name | 1,1-DIFLUOROETHANE | |
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| Record name | 1,1-Difluoroethane | |
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Vapor Density |
2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |
| Record name | 1,1-Difluoroethane | |
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| Record name | 1,1-DIFLUOROETHANE | |
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Vapor Pressure |
Vapor pressure: 0.750 mm Hg at -115.2 °C; 7.50 mm Hg at -94.6 °C; 75.0 mm Hg at -66.1 °C; 750 mm Hg at -24.3 °C, 4,550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 516 | |
| Record name | 1,1-Difluoroethane | |
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Impurities |
Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids. | |
| Record name | 1,1-Difluoroethane | |
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Color/Form |
Colorless gas | |
CAS No. |
75-37-6 | |
| Record name | 1,1-DIFLUOROETHANE | |
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Melting Point |
-179 °F (USCG, 1999), -118.6 °C, -117 °C | |
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| Record name | 1,1-Difluoroethane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoroethane (HFC-152a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroethane, a hydrofluorocarbon (HFC) commonly known as HFC-152a, is a colorless and odorless gas at standard conditions.[1][2] It is recognized for its applications as a refrigerant, a propellant in aerosol sprays, and in the production of various chemicals.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental context for professionals in research and development.
Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₂H₄F₂[1][2][4] |
| Molecular Weight | 66.05 g/mol [2][5][6] |
| Boiling Point | -24.7 °C (-12.5 °F; 248.5 K)[3] |
| Melting Point | -117 °C (-179 °F; 156 K)[3][5] |
| Density (liquid) | 0.90 g/mL at 25 °C[3] |
| Vapor Density | 2.3 (Air = 1)[5] |
Thermodynamic and Safety Properties
The thermodynamic and safety data for this compound are essential for designing and operating systems that utilize this compound, as well as for implementing appropriate safety protocols.
| Property | Value |
| Vapor Pressure | 536 kPa (4020 mmHg) at 21.1 °C[3] |
| Critical Temperature | 113.5 °C (236.3 °F; 386.7 K)[5] |
| Critical Pressure | 44.37 atm (652 psia)[5] |
| Solubility in Water | 0.54% at 0 °C[3] |
| Flash Point | < -50 °C (< -58 °F)[2] |
| Autoignition Temperature | 455 °C (851 °F)[2] |
| Lower Flammability Limit | 3.7%[7] |
| Upper Flammability Limit | 18%[7] |
Experimental Protocols
The determination of the physicochemical properties of liquefied gases like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.
Boiling Point Determination (Capillary Method)
The capillary method is a common technique for determining the boiling point of a liquid, especially for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube is inverted and placed into the test tube with the sample.
-
The test tube is attached to the thermometer.
-
The assembly is placed in a Thiele tube filled with mineral oil.
-
The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.
-
The heating is discontinued, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn into the capillary tube.[8]
Vapor Pressure Measurement (Static Method)
The static method is a direct way to measure the vapor pressure of a substance at a given temperature.
Apparatus:
-
Equilibrium cell
-
Pressure transducer
-
Temperature sensor (e.g., platinum resistance thermometer)
-
Vacuum pump
-
Constant temperature bath
Procedure:
-
The sample is introduced into the equilibrium cell.
-
The cell is evacuated to remove any air or other non-condensable gases.
-
The cell is immersed in a constant temperature bath to bring the sample to the desired temperature.
-
Once thermal equilibrium is reached, the pressure inside the cell, which is the vapor pressure of the substance, is measured using the pressure transducer.
-
This process is repeated at different temperatures to obtain a vapor pressure curve.
Density Measurement (Vibrating Tube Densitometer)
A vibrating tube densitometer provides a precise method for measuring the density of liquids and gases.
Apparatus:
-
Vibrating tube densitometer
-
Thermostat
-
Pressure-resistant sample cell
Procedure:
-
The sample is introduced into a U-shaped tube inside the densitometer.
-
The tube is electronically excited to vibrate at its natural frequency.
-
The frequency of vibration is dependent on the mass of the tube and its contents.
-
By measuring the change in the resonant frequency when the tube is filled with the sample compared to when it is empty, the density of the sample can be accurately calculated.[1]
-
Measurements can be performed at various temperatures and pressures.
Logical Relationships of this compound Properties and Hazards
The following diagram illustrates the key relationships between the physicochemical properties of this compound, its primary uses, and associated hazards.
Caption: Key properties, applications, and hazards of this compound.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. phillysim.org [phillysim.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Gases in Water: Part 1 – Campbell Tip of the Month [jmcampbell.com]
- 5. "Method of Measuring the Vapor Pressure and Concentration of Fluids usi" by Momin Elhadi Abdalla and Siddharth Pannir [docs.lib.purdue.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 1,1-Difluoroethane from Vinyl Chloride
Introduction
1,1-Difluoroethane, also known as HFC-152a or R-152a, is a hydrofluorocarbon with significant industrial applications. With a zero Ozone Depletion Potential (ODP) and a relatively low Global Warming Potential (GWP) of 140, it serves as an environmentally acceptable refrigerant and a key component in various refrigerant blends.[1] Furthermore, R-152a is a crucial intermediate in the production of vinylidene fluoride (B91410) (PVDF) resins, which are high-performance fluoropolymers.[2] While several manufacturing routes exist, the synthesis from vinyl chloride (VCM) and anhydrous hydrogen fluoride (HF) is a prominent method.[2] This guide provides a comprehensive technical overview of this process, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
The primary reaction involves the hydrofluorination of vinyl chloride, where hydrogen fluoride adds across the double bond of the VCM molecule.
CH₂=CHCl + HF → CH₃CHF₂
This process can be carried out in either a liquid or gas phase, with various catalysts and reaction conditions influencing the efficiency and selectivity of the synthesis.[2] A significant challenge in this process is the propensity for tar formation from the vinyl chloride starting material.[1] Additionally, unconverted vinyl chloride can form an azeotrope with the this compound product, complicating purification.[1][2]
Synthesis Methodologies
The conversion of vinyl chloride to this compound is primarily achieved through two main approaches: direct hydrofluorination (in liquid or gas phase) and a two-step synthesis.
Liquid-Phase Hydrofluorination
In this method, gaseous vinyl chloride is introduced into a liquid phase of anhydrous hydrogen fluoride containing a suitable catalyst.[3] This process is typically conducted under pressure to maintain the HF in a liquid state at the reaction temperature.
-
Catalysts: Lewis acid catalysts are commonly employed to facilitate the reaction. These include tin halides (such as SnCl₄), aluminum chloride (AlCl₃), tantalum pentachloride (TaCl₅), molybdenum pentachloride (MoCl₅), and titanium tetrachloride (TiCl₄).[2][3] Tin tetrahalide catalysts are noted for reducing the rate of tar formation and increasing volumetric productivity.[3]
-
Reaction Conditions: The reaction is generally maintained at temperatures between 50°C and 150°C and pressures ranging from 70 to 290 psia.[3] Continuous operation involves feeding VCM and HF into the reactor while continuously discharging the reaction mixture.[2]
-
Challenges: While effective, liquid-phase methods can suffer from lower yields, shorter catalyst lifespans, and a higher content of byproducts, which can make them less suitable for large-scale industrial production.[1]
Gas-Phase Hydrofluorination
Gas-phase synthesis involves passing vaporized vinyl chloride and hydrogen fluoride over a solid catalyst bed in a reactor. This method often offers advantages in terms of catalytic activity and conversion rates.
-
Catalysts: Common catalysts for the gas-phase reaction include activated carbon impregnated with a strong Lewis acid, such as halides of Sb, Al, Ta, or Ti.[4] Another prominent catalyst is aluminum fluoride (AlF₃).[2] The catalyst is often activated by treatment with anhydrous HF and chlorine gas before the reaction.[4]
-
Reaction Conditions: Gas-phase reactions are typically carried out at higher temperatures than liquid-phase processes. For example, using an AlF₃ catalyst, the reaction may be conducted at 220–280°C under atmospheric pressure.[2] Higher temperatures can increase reaction speed but may also lead to faster catalyst deactivation and an increase in high-boiling byproducts.[1]
-
Advantages: The gas-phase process can achieve higher catalytic activity and conversion rates (often >98%) and avoids the high corrosion and waste treatment issues associated with some liquid-phase catalysts.[2]
Two-Step Synthesis Method
To overcome issues of low conversion and difficult purification, a two-step process has been developed. This method improves both the conversion of vinyl chloride and the selectivity of the reaction.[2][5]
-
Step 1: Addition Reaction. Vinyl chloride is first reacted with hydrogen fluoride to produce 1-chloro-1-fluoroethane (B11141) (HCFC-151a). This initial step focuses on the complete conversion of VCM.[5] CH₂=CHCl + HF → CH₃CHClF
-
Step 2: Fluorination. The intermediate, HCFC-151a, is then further reacted with HF to yield the final product, this compound. CH₃CHClF + HF → CH₃CHF₂ + HCl
This approach ensures that the final product stream is free of vinyl chloride, thereby eliminating the need for complex separation processes to break the azeotrope.[2][5]
Data Presentation: Synthesis Parameters
The following table summarizes quantitative data from various cited methodologies for the synthesis of this compound from vinyl chloride.
| Method | Catalyst | Temperature (°C) | Pressure | Key Findings/Reported Metrics | Reference |
| Liquid-Phase | Tin Tetrahalide (e.g., SnCl₄) | 50 - 150 | 70 - 290 psia | Continuous process, reduced tar formation, produces a gas stream of >96% R-152a. | [3] |
| Liquid-Phase | Lewis Acid (e.g., FeCl₃) | Not specified | Not specified | Lower yield, shorter catalyst life, high impurity content. Not ideal for industrial scale. | [1] |
| Gas-Phase | AlF₃ | 220 - 280 | Atmospheric | High catalytic activity and conversion (>98%). Catalyst coking can be an issue. | [2] |
| Gas-Phase | Activated Carbon + Strong Lewis Acid | Not specified | Not specified | Vapor-phase reaction for producing HFC-152a from VCM and other halogenated hydrocarbons. | [4] |
| Two-Step | Not specified | Not specified | Not specified | Complete conversion of vinyl chloride, improved selectivity, and good product quality. | [2][5] |
Experimental Protocols
Protocol 1: Continuous Liquid-Phase Synthesis (Based on US5714650A)
-
Reactor Preparation: Provide a suitable reaction vessel equipped for agitation, temperature, and pressure control.
-
Catalyst Loading: Charge the reaction vessel with a liquid phase of anhydrous hydrogen fluoride (containing < 20 ppm water) and an effective amount of a tin tetrahalide catalyst (e.g., SnCl₄).
-
Reaction Initiation: Heat the vessel to the desired reaction temperature (e.g., 50-150°C) and bring it to the target pressure (e.g., 70-290 psia).
-
Reactant Feed: Introduce a continuous stream of gas-phase vinyl chloride into the liquid phase within the reactor. The liquid phase should be agitated to ensure proper mixing.
-
Reaction Maintenance: Continuously monitor and maintain the temperature and pressure within the specified ranges.
-
Product Recovery: Continuously recover the gas stream effluent from the reactor, which primarily comprises this compound, along with hydrogen chloride and unreacted starting materials.
-
Purification: The recovered gas stream is then subjected to purification steps, such as distillation, to separate the this compound from byproducts and unreacted HF.
Protocol 2: Gas-Phase Synthesis and Purification (Based on CN112608213A)
-
Reactant Preparation: Vaporize liquid vinyl chloride and anhydrous hydrogen fluoride separately using vaporizers.
-
Catalytic Reaction: Feed the vaporized reactants into a fixed-bed reactor containing the solid fluorination catalyst (e.g., activated carbon impregnated with a Lewis acid). Maintain the reactor at the optimal temperature and pressure for the catalytic reaction.
-
Initial Separation (First Rectifying Tower): The reaction product stream from the reactor is fed into a first distillation (rectifying) tower. The overhead product (lighter components) is separated from the bottom product (heavier components).
-
HCl Removal (Second Rectifying Tower): The overhead product from the first tower is fed into a second distillation tower. Pure hydrogen chloride (HCl) is obtained from the top of this tower. The bottom product, containing R-152a and unreacted materials, is collected.
-
Product Purification (Third Rectifying Tower): The bottom product from the second tower is fed into a third distillation tower along with a saturated organic solvent (e.g., n-pentane). The final, purified this compound product is obtained from the top of this tower.
Visualizations: Reaction Pathways and Workflows
Caption: General reaction pathway for the hydrofluorination of vinyl chloride.
Caption: Logical flow of the two-step synthesis of this compound.
Caption: Gas-phase synthesis and multi-stage purification workflow.
References
- 1. CN112608213A - Method for preparing 1, 1-difluoroethane in gas phase - Google Patents [patents.google.com]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. US5714650A - Continuous manufacture of this compound - Google Patents [patents.google.com]
- 4. EP2336101A1 - Method of making this compound - Google Patents [patents.google.com]
- 5. CN100999435A - Production method of synthetising HFC-152a using two-step method reaction - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroethane (CH₃CHF₂), also known as HFC-152a, is a hydrofluorocarbon characterized as a colorless and odorless gas.[1] Its primary applications include use as a refrigerant and a propellant in aerosol sprays.[1] The molecular structure and bonding of this compound are fundamental to understanding its physical properties and chemical reactivity, which are of significant interest in various scientific and industrial fields, including atmospheric chemistry and materials science. This guide provides a detailed analysis of the molecule's structural parameters and the experimental methods used for their determination.
Molecular Structure and Bonding
The this compound molecule consists of a central carbon-carbon single bond, with one carbon atom (C1) bonded to three hydrogen atoms and the other carbon atom (C2) bonded to one hydrogen atom and two fluorine atoms. The presence of the highly electronegative fluorine atoms significantly influences the molecule's geometry and electronic properties.
The bonding in this compound can be understood through the lens of valence bond theory. Both carbon atoms are sp³ hybridized, forming a tetrahedral geometry around each carbon. The C-C bond is a sigma (σ) bond formed by the overlap of two sp³ hybrid orbitals. The C-H and C-F bonds are also σ bonds, formed by the overlap of a carbon sp³ hybrid orbital with a hydrogen 1s orbital and a fluorine 2p orbital, respectively.
Data Presentation: Structural Parameters
The precise bond lengths and angles of this compound have been determined experimentally, primarily through gas-phase electron diffraction and microwave spectroscopy. The following table summarizes the key quantitative data obtained from these studies.
| Parameter | Bond/Angle | Value | Experimental Method |
| Bond Lengths | C-C | 1.520 ± 0.003 Å | Gas-Phase Electron Diffraction |
| C-F | 1.385 ± 0.002 Å | Gas-Phase Electron Diffraction | |
| C-H (methyl) | 1.095 ± 0.005 Å | Gas-Phase Electron Diffraction | |
| C-H (methine) | 1.100 Å (assumed) | Gas-Phase Electron Diffraction | |
| Bond Angles | ∠FCCF | 108.7 ± 0.3° | Gas-Phase Electron Diffraction |
| ∠CCH (methyl) | 110.5 ± 0.4° | Gas-Phase Electron Diffraction | |
| ∠HCH (methyl) | 108.4 ± 0.8° | Gas-Phase Electron Diffraction | |
| ∠CCF | 109.8 ± 0.2° | Gas-Phase Electron Diffraction | |
| ∠CCH (methine) | 110.0° (assumed) | Gas-Phase Electron Diffraction | |
| ∠FCH (methine) | 109.0° (assumed) | Gas-Phase Electron Diffraction | |
| Rotational Constants | A | 9491.95 Mc | Microwave Spectroscopy |
| B | 8962.65 Mc | Microwave Spectroscopy | |
| C | 5170.43 Mc | Microwave Spectroscopy |
Experimental Protocols
The determination of the molecular structure of this compound has been accomplished through sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Gas-Phase Electron Diffraction
The molecular structure of this compound was determined by gas-phase electron diffraction, a technique that analyzes the scattering pattern of a high-energy electron beam as it passes through a gaseous sample.
Methodology:
-
Sample Introduction: A gaseous sample of this compound was introduced into a high-vacuum chamber, creating a molecular beam that intersects with an electron beam.
-
Electron Beam Generation: A high-energy electron beam (typically around 40-60 keV) was generated from an electron gun.
-
Scattering: The electron beam was scattered by the molecules in the gas jet. The resulting diffraction pattern, consisting of a series of concentric rings, was recorded on a photographic plate or a digital detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle was measured. This scattering data was then used to calculate a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.
-
Structure Refinement: A theoretical model of the molecular structure was refined by least-squares fitting of the calculated radial distribution function to the experimental one. This process yields the final bond lengths and bond angles.
Microwave Spectroscopy
Microwave spectroscopy was employed to determine the rotational constants of this compound, which are related to the molecule's moments of inertia and, consequently, its geometry.
Methodology:
-
Sample Introduction: A gaseous sample of this compound was introduced into a waveguide sample cell at low pressure.
-
Microwave Radiation: The sample was irradiated with microwave radiation over a specific frequency range (e.g., 8-40 GHz).
-
Absorption Spectra: As the frequency of the microwave radiation was swept, the absorption of radiation by the sample was detected. The frequencies at which absorption occurs correspond to transitions between different rotational energy levels of the molecule.
-
Stark Modulation: A Stark-modulation spectrometer was utilized to enhance the sensitivity of the measurements. This involves applying a square-wave electric field (Stark field) across the sample, which splits the rotational energy levels and modulates the absorption signal, making it easier to detect.[1]
-
Data Analysis: The observed transition frequencies were assigned to specific rotational quantum numbers. These assignments were then used to calculate the rotational constants (A, B, and C) of the molecule. The rotational constants are inversely proportional to the principal moments of inertia, which are determined by the masses of the atoms and their positions within the molecule.
Mandatory Visualization
The following diagrams illustrate the molecular structure and bonding of this compound.
Caption: Ball-and-stick model of this compound with bond lengths.
Caption: Key bond angles in the this compound molecule.
Caption: Experimental workflow for determining the molecular structure.
References
Spectroscopic Analysis of 1,1-Difluoroethane (HFC-152a): A Technical Guide
Introduction
1,1-Difluoroethane, also known as HFC-152a, is an organofluorine compound with the chemical formula C₂H₄F₂. It is a colorless, flammable gas at standard temperature and pressure. Due to its favorable thermophysical properties and zero ozone depletion potential, it has been widely used as a refrigerant, a propellant in aerosol sprays, and a blowing agent for foam insulation.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic signature is crucial for identification, quantification, and quality control. This guide provides an in-depth overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data visualizations.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The gas-phase spectrum is particularly informative for identifying C-H and C-F stretching and bending vibrations.
Data Presentation: IR Absorption Bands
The primary IR absorption peaks for this compound are summarized below. Data is sourced from the NIST Chemistry WebBook.[2]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~3000 | C-H Stretch (asymmetric & symmetric) | Strong |
| ~1450 | CH₃ Deformation (asymmetric) | Medium |
| ~1400 | CH Bending | Strong |
| ~1120 | C-F Stretch (asymmetric & symmetric) | Very Strong |
| ~950 | CH₃ Rocking | Medium |
| ~670 | C-C Stretch | Weak |
Experimental Protocol: Gas-Phase FTIR Spectroscopy
Due to its low boiling point (-24.7 °C), the IR spectrum of this compound is typically acquired in the gas phase using a Fourier Transform Infrared (FTIR) spectrometer.[1]
-
System Preparation: The FTIR spectrometer, equipped with a gas cell (typically with a path length of 10 cm or longer for trace analysis), is purged with a dry, IR-inactive gas like nitrogen to remove atmospheric water and carbon dioxide.[3][4]
-
Background Spectrum: The gas cell is evacuated to a high vacuum. A background spectrum (I₀) is then collected. This single-beam spectrum measures the response of the source, interferometer, and detector without any sample present.[5]
-
Sample Introduction: The gaseous this compound sample is introduced into the evacuated gas cell to a known pressure.
-
Sample Spectrum: A single-beam spectrum of the sample (I) is recorded under the same instrumental conditions as the background.[3]
-
Data Processing: The final absorbance spectrum is generated by the instrument's software, which calculates the negative logarithm of the ratio of the sample spectrum to the background spectrum (Absorbance = -log(I/I₀)).[5]
Visualization: Gas-Phase IR Workflow
Caption: Workflow for Gas-Phase IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic environments of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum shows two distinct signals corresponding to the methyl (CH₃) and methine (CHF₂) protons. The coupling between protons (H-H) and between protons and fluorine (H-F) results in complex splitting patterns.
-
-CH₃ Protons: These three equivalent protons are split by the adjacent single methine proton (H-H coupling), resulting in a doublet. Each peak of this doublet is further split by the two equivalent fluorine atoms (H-F coupling), resulting in a triplet. This overall pattern is a doublet of triplets .
-
-CHF₂ Proton: This single proton is split by the three equivalent methyl protons (H-H coupling), resulting in a quartet. Each peak of this quartet is further split by the two equivalent fluorine atoms (H-F coupling), resulting in a triplet. This pattern is a quartet of triplets .
Data Presentation: ¹H NMR
| Chemical Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| CH₃- | ~1.87 | Doublet of Triplets | ³J_HH ≈ 5.8 Hz, ³J_HF ≈ 15.5 Hz |
| -CHF₂ | ~5.76 | Quartet of Triplets | ³J_HH ≈ 5.8 Hz, ²J_HF ≈ 56.5 Hz |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum displays two signals for the two carbon atoms. These signals are split into multiplets due to coupling with the directly attached fluorine atoms (C-F coupling).
Data Presentation: ¹³C NMR
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_CF) in Hz |
|---|---|---|---|
| C H₃- | ~20.6 | Quartet | ²J_CF ≈ 26 Hz |
| -C HF₂ | ~126.2 | Triplet | ¹J_CF ≈ 237 Hz |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum shows a single signal for the two equivalent fluorine atoms. This signal is split by the adjacent protons.
Data Presentation: ¹⁹F NMR
| Fluorine Atoms | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
|---|
| -CHF₂ | ~ -93.5 (rel. to CFCl₃) | Quartet of Doublets | ²J_FH ≈ 56.5 Hz, ³J_FH ≈ 15.5 Hz |
Experimental Protocol: NMR of a Volatile Compound
Acquiring high-resolution NMR spectra of a volatile gas like this compound requires a specialized sample preparation technique.
-
Sample Condensation: A small amount of this compound gas is condensed into a cold (e.g., liquid nitrogen bath) high-pressure NMR tube.
-
Solvent Addition: A deuterated solvent (e.g., acetone-d₆ or chloroform-d) is also condensed into the tube. The deuterated solvent is necessary for the spectrometer's lock system to stabilize the magnetic field.
-
Sealing: The NMR tube is carefully and securely flame-sealed while still cold to prevent the sample from boiling and creating a hazardous high-pressure situation at room temperature.
-
Analysis: The sealed tube is allowed to warm to room temperature. The sample exists in equilibrium between the liquid and gas phases. The tube is inserted into the NMR spectrometer, and standard 1D and 2D experiments are run. Shimming (optimizing magnetic field homogeneity) is performed using the deuterium (B1214612) lock signal.[6]
Visualization: NMR Spin-Spin Coupling Network
Caption: NMR Spin-Spin Coupling Network in this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint.
Data Presentation: Mass Spectrum Fragments
The mass spectrum is characterized by a base peak at m/z 51. The molecular ion peak (M⁺) at m/z 66 is often of low abundance.[7][8]
| m/z | Proposed Ion Fragment | Ion Structure | Relative Intensity |
| 66 | Molecular Ion | [CH₃CHF₂]⁺• | Low |
| 65 | Loss of H• | [CH₃CF₂]⁺ | Strong |
| 51 | Loss of CH₃• | [CHF₂]⁺ | 100% (Base Peak) |
| 47 | Loss of F• from m/z 66 | [C₂H₄F]⁺ | Medium |
| 45 | Loss of H• from m/z 47 | [C₂H₂F]⁺ | Medium |
| 31 | - | [CF]⁺ | Low |
| 27 | - | [C₂H₃]⁺ | Low |
| 15 | Methyl radical cation | [CH₃]⁺ | Low |
Experimental Protocol: GC-MS for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile organic compounds like this compound.[9][10]
-
Sample Introduction: The gaseous sample is introduced into the GC. For high concentrations, a direct gas-sampling valve is used. For trace analysis, a preconcentration technique like purge-and-trap is employed, where the analyte is purged from a matrix with an inert gas and trapped on a sorbent material.[11][12]
-
Chromatographic Separation: The sample is carried by a carrier gas (e.g., helium) through a capillary column (e.g., Rtx-200). The column is housed in an oven with a programmed temperature ramp, which separates the components of a mixture based on their boiling points and interactions with the column's stationary phase.[8]
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which plots relative ion abundance versus m/z.
Visualization: Primary Fragmentation Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethane, 1,1-difluoro- [webbook.nist.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. epa.gov [epa.gov]
- 6. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 7. Ethane, 1,1-difluoro- [webbook.nist.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dem.ri.gov [dem.ri.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 1,1-Difluoroethane: From Industrial Applications to Pharmaceutical Research
CAS Number: 75-37-6 Molecular Formula: C₂H₄F₂
This technical guide provides a comprehensive overview of 1,1-difluoroethane (HFC-152a), a compound of significant industrial and growing academic interest. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, and diverse applications, with a special focus on its emerging role in medicinal chemistry.
Core Chemical and Physical Properties
This compound is a colorless, flammable gas at standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing a quantitative basis for its handling and application.
| Property | Value | Reference |
| Molecular Weight | 66.05 g/mol | [1] |
| Boiling Point | -24.7 °C | [2] |
| Melting Point | -117 °C | [2] |
| Vapor Pressure | 536 kPa at 21.1 °C | [1] |
| Water Solubility | 0.54% at 0 °C | [1] |
| logP (Octanol-Water Partition Coefficient) | 0.75 | [3] |
| Lower Explosive Limit (LEL) | 3.7% in air | [2] |
| Upper Explosive Limit (UEL) | 18% in air | [2] |
Industrial Synthesis of this compound
The industrial production of this compound is primarily achieved through two main synthetic routes, both of which are catalytic hydrofluorinations.[2]
Experimental Protocol: Gas-Phase Hydrofluorination of Acetylene (B1199291)
A prevalent method for synthesizing this compound involves the gas-phase reaction of acetylene with anhydrous hydrogen fluoride (B91410).[2]
Materials:
-
Acetylene (HC≡CH)
-
Anhydrous Hydrogen Fluoride (HF)
-
Aluminum trifluoride (AlF₃) catalyst[2]
Procedure:
-
The AlF₃ catalyst is packed into a suitable reactor.
-
A gaseous mixture of acetylene and anhydrous hydrogen fluoride is continuously passed over the catalyst bed.
-
The reaction is maintained at a temperature between 220-280°C and at atmospheric pressure.[2]
-
The product stream, containing this compound, is then subjected to purification processes to remove unreacted starting materials and any byproducts. This method boasts a high conversion rate, often exceeding 98%.[2]
Liquid-Phase Hydrofluorination of Vinyl Chloride
An alternative synthesis route involves the liquid-phase reaction of vinyl chloride with anhydrous hydrogen fluoride.[2]
Materials:
-
Vinyl Chloride (CH₂=CHCl)
-
Anhydrous Hydrogen Fluoride (HF)
-
Tin tetrachloride (SnCl₄) catalyst[2]
Procedure:
-
The reaction is carried out in a liquid-phase reactor.
-
Vinyl chloride and anhydrous hydrogen fluoride are continuously fed into the reactor containing the SnCl₄ catalyst.
-
The reaction mixture is maintained under controlled temperature and pressure.
-
The product, this compound, is continuously removed from the reactor and purified.
Caption: Industrial synthesis pathways to this compound.
Applications of this compound
This compound has a range of industrial applications, primarily leveraging its thermodynamic properties. It is also a key intermediate in the synthesis of other valuable fluorochemicals.
-
Refrigerant: Known as R-152a, it is used in air conditioning and refrigeration systems.[4]
-
Aerosol Propellant: It is utilized as a propellant in various aerosol products, including electronics cleaning sprays.[4]
-
Foam Blowing Agent: It serves as a foaming agent in the production of plastic foams.[2]
-
Chemical Intermediate: It is a crucial precursor in the synthesis of vinylidene fluoride, a monomer for fluoropolymers like PVDF.[2]
Caption: Overview of this compound applications.
Role in Drug Development and Medicinal Chemistry
A significant area of interest for researchers is the use of the 1,1-difluoroethyl group as a bioisostere in drug design. Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[5]
The gem-difluoroethyl moiety (CH₃CF₂-) is often employed as a metabolically stable substitute for the methoxy (B1213986) group (CH₃O-).[6][7] The rationale behind this substitution is that the difluoroethyl group mimics the steric and electronic properties of the methoxy group but is less susceptible to metabolic degradation, which can enhance the drug's half-life and overall efficacy.[6] This modification has been shown to improve both the potency and metabolic stability of drug candidates.[6]
The introduction of a gem-difluoro group can also influence a molecule's physicochemical properties, such as lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Caption: The gem-difluoroethyl group as a methoxy bioisostere.
Safety and Toxicology
This compound is considered to have low toxicity.[3] However, it is an extremely flammable gas, and gas/air mixtures can be explosive.[1] Inhalation of high concentrations can lead to central nervous system depression, with symptoms such as dizziness, drowsiness, and in severe cases, unconsciousness.[4] The substance can also cause cardiac effects, including arrhythmias, at high exposure levels.[4] Proper safety precautions, including adequate ventilation and avoidance of ignition sources, are essential when handling this compound.
Toxicological Data Summary:
| Endpoint | Species | Result | Reference |
| Acute Inhalation LC50 | Rat | > 437,500 ppm (4 hours) | [9] |
| Cardiac Sensitization | Dog | Can cause heart arrhythmia | [10] |
| Mutagenicity | Bacterial Reverse Mutation Assay | Negative | [10] |
| Carcinogenicity | Rat (2-year inhalation study) | Negative | [10] |
Conclusion
This compound is a versatile chemical with well-established industrial applications and a promising future in the field of medicinal chemistry. Its role as a building block for fluorinated organic molecules, particularly as a bioisosteric replacement to enhance the metabolic stability of drug candidates, makes it a compound of increasing importance for researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and applications is crucial for its safe and effective utilization in both industrial and research settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axisfortox.com [axisfortox.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Atmospheric Persistence and Degradation of 1,1-Difluoroethane (HFC-152a): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Atmospheric Chemistry of a Key Industrial Compound
Introduction
1,1-Difluoroethane, commercially known as HFC-152a, is a hydrofluorocarbon utilized as a propellant in aerosol products, a refrigerant, and a blowing agent for foams. Its widespread use is attributed to its favorable physical properties and its negligible ozone depletion potential. However, its impact as a greenhouse gas and its ultimate fate in the atmosphere are of significant scientific interest. This technical guide provides a comprehensive analysis of the atmospheric lifetime and degradation pathways of HFC-152a, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its chemical transformation in the troposphere.
Quantitative Atmospheric Data
The atmospheric persistence of this compound is primarily dictated by its rate of reaction with the hydroxyl radical (OH), the troposphere's primary cleaning agent. The following table summarizes the key quantitative parameters governing its atmospheric lifetime and degradation.
| Parameter | Value | Reference(s) |
| Atmospheric Lifetime | 1.4 - 1.5 years | [1][2] |
| Reaction with OH Radicals | ||
| Rate Constant (k) at 298 K | (2.54 - 3.6) x 10⁻¹⁴ cm³/molecule·s | |
| Arrhenius Expression (T < 300 K) | k(T) = 9.4 x 10⁻¹³ exp(-990/T) cm³/molecule·s | [1] |
| Global Warming Potential (GWP) | ||
| 20-year | ~340 | |
| 100-year | ~124-140 | [2][3] |
| 500-year | ~38 |
Experimental Protocols for Determining Reaction Rate Constants
The rate constant for the reaction between this compound and the hydroxyl radical has been determined using two primary experimental techniques: the Flash Photolysis-Resonance Fluorescence (FP-RF) method and the Relative Rate (RR) method.
Flash Photolysis-Resonance Fluorescence (FP-RF)
This absolute method directly measures the decay of OH radicals in the presence of a known excess concentration of this compound.
Experimental Workflow:
Methodology:
-
OH Radical Generation: A pulse of UV light from a laser (e.g., a KrF excimer laser at 248 nm) photolyzes a precursor molecule (e.g., H₂O₂ or O₃ in the presence of water vapor) within a temperature and pressure-controlled reaction cell, generating a transient concentration of OH radicals.
-
Reaction: The OH radicals react with a known, large excess concentration of this compound, leading to a pseudo-first-order decay of the OH radical concentration.
-
Detection: The concentration of OH radicals is monitored over time by laser-induced fluorescence (LIF). A second pulsed laser (a tunable dye laser) excites the OH radicals at a specific wavelength (e.g., 282 nm), and the resulting fluorescence at a longer wavelength (~308 nm) is detected by a photomultiplier tube (PMT).
-
Data Analysis: The fluorescence signal, which is proportional to the OH concentration, is recorded at different time delays after the photolysis pulse. This generates a decay curve of the OH radical concentration. The pseudo-first-order rate constant is determined from the slope of a plot of the natural logarithm of the OH signal versus time. By measuring this pseudo-first-order rate constant at various concentrations of this compound, the bimolecular rate constant (k) is obtained from the slope of a plot of the pseudo-first-order rate constants versus the corresponding this compound concentrations. Experiments are performed over a range of temperatures to determine the Arrhenius parameters.
Relative Rate (RR) Method
The relative rate method determines the rate constant for the reaction of OH with this compound relative to that of a reference compound for which the rate constant is well-known.
Experimental Workflow:
Methodology:
-
Mixture Preparation: A mixture containing this compound, a reference compound (e.g., methane (B114726) or ethane), and an OH radical precursor (e.g., methyl nitrite/NO or H₂O₂) is prepared in a reaction chamber, often a large Teflon bag, filled with purified air.
-
Reaction Initiation: The mixture is irradiated with UV light, which photolyzes the precursor to produce OH radicals. The OH radicals then react with both this compound and the reference compound.
-
Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using an appropriate analytical technique, such as gas chromatography with flame ionization detection (GC-FID) or Fourier-transform infrared (FTIR) spectroscopy.
-
Data Analysis: The rate of loss of this compound relative to the reference compound is used to determine the relative rate constant. A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_HFC-152a / k_reference). Knowing the well-established rate constant of the reference reaction, the absolute rate constant for the reaction with this compound can be calculated.
Atmospheric Degradation Pathway of this compound
The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. This initial step is followed by a series of reactions involving molecular oxygen and other atmospheric species, leading to the formation of various intermediate and final products.
Description of the Degradation Pathway:
-
Initiation: The process begins with the abstraction of a hydrogen atom from the this compound molecule by a hydroxyl radical (•OH), forming a fluoroethyl radical (CH₃CF₂•) and a molecule of water.
-
Peroxy Radical Formation: The fluoroethyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a fluoroethyl peroxy radical (CH₃CF₂O₂•).
-
Alkoxy Radical Formation: The peroxy radical can then react with nitric oxide (NO), a common atmospheric trace gas, to form a fluoroethoxy radical (CH₃CF₂O•) and nitrogen dioxide (NO₂).
-
Decomposition: The fluoroethoxy radical is unstable and can decompose through carbon-carbon bond scission. This decomposition yields carbonyl fluoride (B91410) (COF₂) and a methyl radical (•CH₃).
-
Further Reactions: The methyl radical undergoes a similar series of reactions in the atmosphere: it reacts with O₂ to form a methylperoxy radical (CH₃O₂•), which then reacts with NO to form a methoxy (B1213986) radical (CH₃O•). The methoxy radical subsequently reacts with O₂ to produce formaldehyde (B43269) (HCHO) and a hydroperoxy radical (HO₂•).
-
Final Products: Carbonyl fluoride (COF₂) can be removed from the atmosphere through hydrolysis in clouds and aerosols, forming hydrogen fluoride (HF) and carbon dioxide (CO₂). Formaldehyde is removed through photolysis or reaction with OH radicals, eventually leading to the formation of carbon monoxide (CO) and subsequently CO₂.
Conclusion
The atmospheric lifetime of this compound is on the order of 1.4 to 1.5 years, governed primarily by its reaction with hydroxyl radicals.[1][2] The degradation process involves a complex series of reactions that ultimately convert the original molecule into smaller, more stable compounds such as carbon dioxide, hydrogen fluoride, and water. The experimental determination of the reaction rate constants, crucial for accurate atmospheric modeling, relies on sophisticated techniques such as flash photolysis-resonance fluorescence and the relative rate method. Understanding these fundamental atmospheric processes is essential for assessing the environmental impact of HFC-152a and for the development of environmentally benign alternatives.
References
Solubility of 1,1-Difluoroethane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1-Difluoroethane (HFC-152a) in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where HFC-152a is used as a propellant, refrigerant, or solvent. This document compiles available quantitative data, details common experimental methodologies for determining gas solubility, and presents a logical workflow for solvent selection.
Overview of this compound Solubility
This compound (HFC-152a) is a colorless, flammable gas with the chemical formula C₂H₄F₂. While it has limited solubility in water, it is generally characterized as being soluble in a wide range of organic solvents, including alcohols, ethers, ketones, and hydrocarbons.[1][2] Its solubility is a critical parameter for its application in aerosol formulations, as a foaming agent, and in various chemical processes.[2] The principle of "like dissolves like" is a key determinant of its behavior; its moderate polarity allows for miscibility with many common organic liquids.[3][4]
Quantitative Solubility Data
Quantitative solubility data for HFC-152a in common organic solvents is not extensively tabulated in publicly available literature. However, specific studies on its vapor-liquid equilibrium (VLE) and solubility in select solvents provide valuable insights. The following tables summarize key quantitative data found in the literature.
Table 1: Vapor-Liquid Equilibrium Data for this compound (HFC-152a) in N,N-Dimethylformamide (DMF) [5]
| Temperature (K) | Pressure (MPa) | Mole Fraction of HFC-152a in Liquid Phase (x₁) |
| 293.15 | 0.138 | 0.101 |
| 293.15 | 0.231 | 0.184 |
| 293.15 | 0.354 | 0.320 |
| 293.15 | 0.443 | 0.463 |
| 293.15 | 0.501 | 0.612 |
| 313.15 | 0.241 | 0.104 |
| 313.15 | 0.408 | 0.199 |
| 313.15 | 0.627 | 0.347 |
| 313.15 | 0.784 | 0.505 |
| 313.15 | 0.889 | 0.669 |
| 333.15 | 0.404 | 0.109 |
| 333.15 | 0.681 | 0.209 |
| 333.15 | 1.033 | 0.362 |
| 333.15 | 1.288 | 0.521 |
| 333.15 | 1.472 | 0.688 |
Table 2: Henry's Law Constants for this compound (HFC-152a) in a Pentaerythritol Tetrapentanoate Ester [1]
| Temperature (K) | Henry's Law Constant (MPa) |
| 303.15 | 0.56 |
| 333.15 | 1.11 |
| 363.15 | 1.95 |
Note: Lower Henry's Law Constant values indicate higher solubility.
Table 3: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Specific Solvents Mentioned | Solubility Description | Reference |
| Alcohols | Ethanol | Soluble / Good Miscibility | [6][7] |
| Ethers | Dimethyl Ether | Soluble | [6] |
| Ketones | Acetone | Miscible | [4] |
| Amides | N,N-Dimethylformamide (DMF) | Good Solubility | [5] |
| Esters | Pentaerythritol Tetrapentanoate | Good Solubility | [1] |
| Hydrocarbons | Petroleum Solvents, Propane, n-Butane | Miscible / Soluble | [4][8][9] |
Experimental Protocols for Solubility Measurement
The determination of gas solubility in liquids can be performed using several established experimental techniques. The choice of method often depends on the desired accuracy, the properties of the gas and solvent, and the temperature and pressure range of interest. Common methods include static, volumetric, and circulation techniques.
Isochoric (Static) Method
This method is frequently used to determine the solubility of gases in liquids by measuring pressure changes in a system of known volume.[10]
Methodology:
-
Apparatus Preparation: A precisely known volume of the degassed organic solvent is introduced into a thermostatically controlled equilibrium cell of a known total volume.
-
Evacuation: The vapor space above the liquid in the cell is evacuated to remove any residual air or other gases.
-
Gas Introduction: A known amount of this compound gas is introduced into the equilibrium cell from a calibrated charging cylinder. The initial pressure is recorded.
-
Equilibration: The mixture is agitated (e.g., with a magnetic stirrer) within the temperature-controlled bath until the pressure inside the cell stabilizes, indicating that equilibrium between the gas and liquid phases has been reached.
-
Data Acquisition: The final equilibrium pressure, temperature, and the initial amounts of gas and liquid are recorded.
-
Calculation: The amount of gas absorbed by the liquid is calculated from the pressure drop, the known volumes of the gas and liquid phases, and the P-V-T properties of the gas (often determined using an equation of state). The solubility can then be expressed in terms of mole fraction or other units.
Circulation-Type Apparatus
This method is used for measuring vapor-liquid equilibria, where both the vapor and liquid phases are continuously circulated to ensure equilibrium is reached efficiently.[11]
Methodology:
-
Apparatus Setup: The apparatus consists of an equilibrium cell, a circulation pump for both the vapor and liquid phases, and sampling ports for both phases. The entire system is placed within a thermostat.
-
Charging: The system is charged with the organic solvent and this compound.
-
Circulation and Equilibration: The vapor and liquid phases are continuously circulated through the equilibrium cell until the temperature, pressure, and phase compositions remain constant.
-
Sampling: Once equilibrium is established, samples of the liquid and vapor phases are carefully withdrawn through the sampling ports.
-
Composition Analysis: The composition of each phase is typically determined using gas chromatography (GC).
-
Data Correlation: The experimental temperature, pressure, and composition data are then correlated using thermodynamic models such as the Peng-Robinson equation of state.[11]
Visualization of Experimental and Logical Workflows
General Experimental Workflow for Gas Solubility Measurement
The following diagram illustrates a generalized workflow for experimentally determining the solubility of a gas like this compound in an organic solvent.
Logical Workflow for Solvent Selection
This diagram outlines a logical process for selecting an appropriate organic solvent for an application involving this compound, based on solubility requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemours.com [chemours.com]
- 4. ecetoc.org [ecetoc.org]
- 5. benchchem.com [benchchem.com]
- 6. stargetgas.com [stargetgas.com]
- 7. climalife.co.uk [climalife.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vapor-liquid equilibria for this compound + acetylene and this compound + 1,1-dichloroethane at 303.2 K and 323.2 K (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide on the Vapor Pressure of 1,1-Difluoroethane (R-152a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure of 1,1-Difluoroethane (R-152a), a compound of significant interest as a refrigerant and propellant. This document collates critically evaluated data, details the experimental methodologies for vapor pressure determination, and presents a visualization of a typical experimental setup.
Introduction to this compound
This compound, also known as HFC-152a, is an organofluorine compound with the chemical formula C₂H₄F₂.[1] It is a colorless and odorless gas that is typically shipped as a liquefied gas under its own vapor pressure.[2] Due to its favorable thermodynamic properties, including a relatively low global warming potential and zero ozone depletion potential, it is considered a viable alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications.[1] Accurate vapor pressure data is crucial for the design and modeling of systems utilizing R-152a, particularly in refrigeration and aerosol formulations.
Quantitative Vapor Pressure Data
The vapor pressure of this compound has been experimentally determined by various researchers. The following tables summarize key data points and the parameters for the Antoine equation, which describes the relationship between vapor pressure and temperature.
Table 1: Experimental Vapor Pressure of this compound
| Temperature (K) | Pressure (MPa) | Reference |
| 273 | 0.26 | [3] |
| 293.15 (20 °C) | 0.516 | [2] |
| 294.26 (21.1 °C) | 0.536 | [1] |
| 320 | - | [4][5] |
| 330 | 1.6 | [4][5] |
| 386 | 4.48 | [3] |
| 386.44 (Critical T) | 4.5198 (Critical P) | [3] |
Note: The data from reference[4][5] spans a range from 320 K to the critical temperature, with 46 distinct measurements. The table presents a selection of these points for brevity.
Table 2: Antoine Equation Parameters for this compound
The Antoine equation is a semi-empirical correlation that describes the relation between vapor pressure and temperature. It is given by:
log₁₀(P) = A − (B / (T + C))
Where P is the vapor pressure in bar and T is the temperature in Kelvin.
| Temperature Range (K) | A | B | C | Reference |
| 160.7 - 246.7 | 4.23406 | 896.171 | -34.714 | [6] |
Note: These coefficients were calculated by NIST from the author's data.[6]
Experimental Protocols for Vapor Pressure Measurement
The determination of accurate vapor pressure data relies on precise and well-controlled experimental methodologies. The following protocols are based on methods cited in the literature for this compound.
3.1. Constant-Volume Method with Expansion Procedures
This method is a highly accurate technique for measuring the vapor pressure and P-ρ-T (pressure-density-temperature) properties of fluids.[4][5]
-
Apparatus: A constant-volume cell of known volume is connected to a high-precision pressure transducer and a temperature-controlled bath. The apparatus also includes an expansion vessel and a system for precise evacuation and sample loading.
-
Procedure:
-
The sample of this compound, with a specified purity (e.g., 99.9 wt%), is introduced into the evacuated constant-volume cell.[4][5]
-
The cell is immersed in a thermostatic bath to maintain a stable temperature with minimal fluctuation (e.g., ±7 mK).[4]
-
The pressure inside the cell is measured using a calibrated pressure transducer with low uncertainty (e.g., ±2 kPa).[4]
-
Measurements are taken at various temperatures to establish the vapor pressure curve.
-
Expansion procedures, where a portion of the vapor is expanded into a larger known volume, can be used to determine the density and other thermodynamic properties.[4][5]
-
3.2. Vapor-Liquid Equilibrium (VLE) Recirculation Method
This dynamic method is suitable for measuring the vapor pressure of pure components and mixtures.[7]
-
Apparatus: The core of the apparatus is an equilibrium cell immersed in a temperature-controlled bath. A recirculation loop, driven by a pump, continuously circulates the liquid phase, ensuring equilibrium is reached between the liquid and vapor phases.
-
Procedure:
-
The system is evacuated to remove any residual gases.
-
The this compound sample is charged into the equilibrium cell.
-
The temperature of the bath is set and maintained at the desired level.
-
The liquid phase is circulated until the system reaches a steady state, indicated by constant temperature and pressure readings.
-
The vapor pressure is then recorded from a high-accuracy pressure transducer.
-
Visualization of Experimental Workflow
The following diagram illustrates a simplified workflow for the experimental determination of the vapor pressure curve of this compound.
Caption: Workflow for Vapor Pressure Determination.
This guide provides essential technical information on the vapor pressure of this compound, intended to support research and development activities. The presented data and methodologies are based on peer-reviewed literature and established experimental practices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Measurements of Vapor Pressure, Vapor-Liquid Coexistence Curve and Critical Parameters of Refrigerant 152a : Heat Transfer, Power, Combustion, Thermophysical Properties [jstage.jst.go.jp]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. An experimental study of the thermodynamic properties of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 6. Ethane, 1,1-difluoro- [webbook.nist.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
An In-Depth Technical Guide on the Environmental Fate and Transport of HFC-152a
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1-difluoroethane (HFC-152a) is a hydrofluorocarbon used as a propellant, refrigerant, and foam-blowing agent.[1] Its environmental fate is primarily dictated by its atmospheric chemistry, with negligible partitioning to aquatic and terrestrial environments. This technical guide provides a comprehensive overview of the environmental fate and transport of HFC-152a, including its atmospheric degradation, environmental partitioning, and potential for bioaccumulation. Detailed experimental protocols for key assessment methods are provided, along with quantitative data and visual representations of critical pathways.
Physicochemical Properties and Environmental Partitioning
HFC-152a is a colorless and odorless gas at standard temperature and pressure.[1] Its physicochemical properties govern its distribution in the environment. Due to its high vapor pressure and low water solubility, HFC-152a released into the environment is expected to partition almost exclusively to the atmosphere.[2]
A Mackay Level III fugacity model predicts that 99.9% of HFC-152a will reside in the air, with minimal partitioning to water (0.111%), soil (0.01%), and sediment (<0.01%).[2] In aquatic systems, HFC-152a is not expected to adsorb significantly to sediment or particulate matter.[1] Volatilization from water surfaces is a rapid process, with estimated half-lives of 2 hours for a model river and 77 hours for a model lake.[2]
Table 1: Key Physicochemical and Environmental Fate Properties of HFC-152a
| Property | Value | Reference(s) |
| Molecular Formula | C2H4F2 | [1] |
| Molecular Weight | 66.05 g/mol | [1] |
| Boiling Point | -25 °C | [1] |
| Vapor Pressure @ 25°C | 6,067 hPa | [1] |
| Water Solubility @ 25°C | 2.8 g/L | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.75 | [2] |
| Henry's Law Constant @ 25°C | 2,390 Pa·m³/mol | [1] |
| Atmospheric Lifetime | 1.4 - 1.5 years | [1][2] |
| Global Warming Potential (100-year) | 124 - 140 | [1][3] |
| Ozone Depletion Potential | 0 | [1] |
| Bioaccumulation Factor (BCF, estimated) | 2 | [1] |
Atmospheric Fate and Transport
The primary sink for HFC-152a in the environment is through atmospheric photo-oxidation. Transport within the atmosphere leads to global distribution, with concentrations in the more industrialized Northern Hemisphere being roughly double those in the Southern Hemisphere due to the substance's atmospheric lifetime being comparable to the global mixing time.[4]
Atmospheric Degradation Pathway
The atmospheric degradation of HFC-152a is initiated by its reaction with hydroxyl (OH) radicals.[1] This reaction leads to the formation of a fluoroalkyl radical, which then undergoes a series of reactions to ultimately yield stable end products. The primary degradation products are carbon dioxide (CO2), carbon monoxide (CO), and hydrogen fluoride (B91410) (HF).[1] HFC-152a is not expected to undergo significant direct photolysis or hydrolysis in the troposphere.[1]
Environmental Impact
HFC-152a does not contain chlorine or bromine and therefore has an ozone depletion potential of zero.[1] However, it is a greenhouse gas with a 100-year global warming potential (GWP) of 124-140, relative to CO2.[1][3] Due to its relatively short atmospheric lifetime, its contribution to long-term climate change is less significant than that of long-lived fluorinated gases.[1] HFC-152a is not considered a volatile organic compound (VOC) that contributes significantly to the formation of tropospheric ozone or photochemical smog.[1]
Experimental Protocols
This section outlines the methodologies for key experiments used to determine the environmental fate and transport parameters of HFC-152a.
Determination of OH Radical Reaction Rate Constant (Relative Rate Method)
This protocol describes a common laboratory method for determining the rate constant of the reaction between HFC-152a and the hydroxyl radical.
Objective: To determine the rate constant for the reaction of HFC-152a with OH radicals relative to a known reference compound.
Materials:
-
Teflon reaction chamber (smog chamber), ~75-liter volume
-
UV blacklamps (for photolysis)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Chemiluminescence NOx and O3 analyzers
-
HFC-152a gas standard
-
Reference compound gas standard (e.g., ethane, cyclopropane) with a well-known OH rate constant
-
Methyl nitrite (B80452) (CH3ONO) as an OH radical precursor
-
Nitric oxide (NO)
-
Zero air
Procedure:
-
Chamber Preparation: The Teflon reaction chamber is flushed with zero air to ensure cleanliness.
-
Reactant Introduction: Known concentrations of HFC-152a, the reference compound, methyl nitrite, and nitric oxide are introduced into the chamber. Typical initial concentrations are in the low ppm range.[4]
-
Initial Concentration Measurement: The initial concentrations of HFC-152a and the reference compound are measured using GC-FID.
-
Initiation of Reaction: The UV blacklamps are turned on to photolyze the methyl nitrite, which generates OH radicals, thus initiating the degradation of HFC-152a and the reference compound.
-
Monitoring Reactant Decay: The concentrations of HFC-152a and the reference compound are monitored over time by periodically taking samples from the chamber and analyzing them by GC-FID. NOx and ozone concentrations are monitored using chemiluminescence analyzers.
-
Data Analysis: The rate of disappearance of HFC-152a is compared to the rate of disappearance of the reference compound. A plot of ln([HFC-152a]t0/[HFC-152a]t) versus ln([Reference]t0/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (kHFC-152a/kReference). Since the rate constant for the reference compound is known, the rate constant for HFC-152a can be calculated.[2]
Analysis of HFC-152a in Environmental Samples (Air)
This protocol details the analysis of HFC-152a in ambient air samples using gas chromatography-mass spectrometry (GC-MS).
Objective: To quantify the concentration of HFC-152a in whole air samples.
Materials:
-
Specially prepared canisters (e.g., fused-silica lined) for air sample collection
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Cryogenic preconcentration system (optional, for low concentrations)
-
Gas-tight syringes
-
HFC-152a certified gas standard
-
Internal standard (e.g., a deuterated compound)
-
Zero air or high-purity nitrogen for blanks and dilution
Procedure:
-
Sample Collection: Whole air samples are collected in the field using evacuated, passivated canisters.
-
Sample Introduction: A known volume of the air sample from the canister is introduced into the GC-MS system. For trace-level analysis, the sample may first be passed through a cryogenic preconcentration trap to concentrate the analytes.
-
Internal Standard Addition: A known amount of an internal standard is added to the sample stream prior to analysis to correct for variations in instrument response.
-
Chromatographic Separation: The sample is injected onto a capillary GC column (e.g., HP-PLOT Q) where HFC-152a is separated from other components in the air matrix based on its volatility and interaction with the stationary phase.[5] A temperature-programmed oven is used to optimize the separation.
-
Mass Spectrometric Detection: As HFC-152a elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: The concentration of HFC-152a in the sample is determined by comparing the peak area of a characteristic ion to a calibration curve generated from known standards. The internal standard is used to normalize the response.[6]
Determination of Henry's Law Constant (Inert Gas Stripping Method)
This protocol describes a dynamic method for measuring the partitioning of HFC-152a between water and air.
Objective: To determine the Henry's Law constant for HFC-152a.
Materials:
-
Bubble column or other suitable gas-stripping apparatus
-
Gas chromatograph with a suitable detector (e.g., FID or MS)
-
Constant temperature bath
-
Mass flow controllers
-
HFC-152a gas standard
-
High-purity inert gas (e.g., nitrogen)
-
Purified water
Procedure:
-
System Setup: A known volume of purified water is placed in the bubble column, which is maintained at a constant temperature.
-
Sparging: A gas stream containing a known, low concentration of HFC-152a is bubbled through the water until the dissolved concentration reaches equilibrium with the gas phase.
-
Stripping: The HFC-152a gas flow is stopped, and a pure inert gas is bubbled through the solution at a constant, known flow rate.
-
Monitoring Off-Gas: The concentration of HFC-152a in the outlet gas stream is continuously monitored by a gas chromatograph.
-
Data Analysis: The concentration of HFC-152a in the off-gas will decrease exponentially over time as it is stripped from the solution. The rate of this decrease is proportional to the Henry's Law constant. The constant is calculated from the decay rate, the gas flow rate, and the volume of the liquid.[7][8]
Conclusion
The environmental fate and transport of HFC-152a are well-characterized, with the substance predominantly residing and degrading in the atmosphere. Its primary environmental impact is related to its global warming potential, although this is mitigated by its relatively short atmospheric lifetime. The experimental protocols outlined in this guide provide a framework for the continued assessment of HFC-152a and other volatile compounds in the environment. A thorough understanding of these processes and methodologies is crucial for researchers and professionals involved in the development and environmental risk assessment of chemicals.
References
- 1. Liquid-air partition coefficients of this compound (HFC152a), 1,1,1-trifluoroethane (HFC143a), 1,1,1,2-tetrafluoroethane (HFC134a), 1,1,1,2,2-pentafluoroethane (HFC125) and 1,1,1,3,3-pentafluoropropane (HFC245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. agilent.com [agilent.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. ERIC - EJ1013557 - A Laboratory Experiment To Measure Henry's Law Constants of Volatile Organic Compounds with a Bubble Column and a Gas Chromatography Flame Ionization Detector (GC-FID), Journal of Chemical Education, 2013-Apr [eric.ed.gov]
An In-depth Technical Guide to Theoretical Studies on the Molecular Geometry of 1,1-Difluoroethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Difluoroethane (CH₃CHF₂), also known as HFC-152a, is a hydrofluorocarbon with a variety of industrial applications, including as a refrigerant, a blowing agent, and a propellant.[1] A fundamental understanding of its molecular structure is crucial for predicting its physical, chemical, and thermodynamic properties, as well as its interactions in biological systems. Theoretical and computational chemistry provide powerful tools for elucidating the precise three-dimensional arrangement of atoms in molecules like this compound. This guide details the theoretical methods used to study its molecular geometry, presents key quantitative data from these studies, and outlines the typical workflow for such computational investigations.
Theoretical and Experimental Methodologies
The determination of molecular geometry for this compound relies on a synergy between theoretical calculations and experimental validation.
Theoretical studies employ quantum mechanical principles to calculate the electronic structure and predict the most stable arrangement of atoms (i.e., the geometry that corresponds to a minimum on the potential energy surface).
-
Density Functional Theory (DFT): This is a widely used computational method that models the electron correlation by using functionals of the electron density. A study on the properties of this compound under an external electric field utilized the B3LYP functional with a 6-311++(d,p) basis set to calculate its molecular structure.[2] This approach is known for providing a good balance between computational cost and accuracy for a wide range of molecular systems.
-
Ab Initio Calculations: These methods are based on first principles, solving the Schrödinger equation without empirical parameters. For fluorinated ethanes, calculations at the Møller-Plesset perturbation theory level 2 (MP2) with the 6-31G** basis set (MP2/6-31G**) have been performed to determine geometries, dipole moments, and other properties.[3] MP2 is a post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy than simpler methods.
Experimental techniques provide crucial data to benchmark and validate the results of theoretical calculations.
-
Microwave Rotational Spectroscopy: This high-resolution technique measures the transition frequencies between rotational energy levels of a molecule in the gas phase.[4] Because the rotational spectrum is exquisitely sensitive to the molecule's moments of inertia, it allows for a very precise determination of molecular structure. The analysis of the microwave spectrum for this compound has yielded highly accurate rotational constants, which serve as a gold standard for validating computed geometries.[5] A typical experimental setup involves a Stark-modulation spectrometer operating in the microwave region (e.g., 18-38 GHz).[5]
-
Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy: This is a more advanced technique that provides even higher resolution and sensitivity. It has been used to study the rotational spectrum of the this compound dimer, which also provides information about the monomer's structure and intermolecular interactions.[6]
Data Presentation: Molecular Geometry Parameters
The following tables summarize key quantitative data from theoretical and experimental studies on this compound.
Table 1: Calculated Bond Lengths and Angles for this compound
| Parameter | Method/Basis Set | Value | Reference |
| C–C Bond Length | DFT (B3LYP)/6-311++(d,p) | Shortens with increasing electric field | [2] |
| C–F Bond Length | DFT (B3LYP)/6-311++(d,p) | Increases with increasing electric field | [2] |
Note: A detailed study using Density Functional Theory (DFT) investigated the molecule's properties under an external electric field. It was found that as the electric field strength increased, the C–C bond length shortened, while the C–F bond length increased continuously.[2]
Table 2: Experimental Rotational Constants of this compound
| Rotational Constant | Value (MHz) | Reference |
| A | 9491.95 | [5] |
| B | 8962.65 | [5] |
| C | 5170.43 | [5] |
These constants were determined from the analysis of approximately 30 lines in the microwave spectrum, providing a precise experimental characterization of the molecule's moments of inertia.[5]
Visualization of Computational Workflow
The process of theoretically determining a molecule's geometry follows a structured, logical workflow. The diagram below illustrates the key steps involved in a typical computational chemistry study.
Caption: Workflow for theoretical molecular geometry determination.
Conclusion
References
Pioneering Fluorine Chemistry: The Discovery and First Synthesis of 1,1-Difluoroethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the seminal work of Belgian chemist Frédéric Swarts in the first synthesis of 1,1-difluoroethane (CH₃CHF₂) in 1892. This pioneering research laid the groundwork for the development of a wide range of organofluorine compounds. This document provides a comprehensive overview of the historical context, the experimental protocol of the first synthesis, and the initial characterization of the compound. Modern synthesis techniques are also briefly discussed to provide a complete perspective. Quantitative data is presented in tabular format, and the logical flow of the synthesis and purification process is illustrated using a Graphviz diagram.
Introduction
The late 19th century was a period of significant advancement in organic chemistry. While the synthesis of chlorinated and brominated organic compounds was well-established, the introduction of fluorine into organic molecules presented a formidable challenge due to the high reactivity of elemental fluorine and the hazardous nature of hydrogen fluoride (B91410). The Belgian chemist Frédéric Swarts was a key figure in overcoming these challenges, developing a new method for the controlled fluorination of organic compounds. His work, published in the early 1890s, marks the beginning of modern organofluorine chemistry.
One of the first significant achievements of Swarts was the synthesis of this compound, which he referred to as "difluoroéthane." This discovery was a landmark achievement, demonstrating the feasibility of synthesizing aliphatic fluorine compounds and opening the door to the investigation of their unique properties.
The First Synthesis: The Swarts Reaction
The first synthesis of this compound was achieved by Frédéric Swarts in 1892 through a halogen exchange reaction, now famously known as the Swarts reaction. This reaction involves the treatment of an alkyl chloride or bromide with a metallic fluoride. In his original work, Swarts utilized 1,1-dichloroethane (B41102) as the starting material and silver fluoride as the fluorinating agent.
Experimental Protocol: Swarts' 1892 Synthesis
The following protocol is based on the experimental details described in Swarts' 1892 publication in the Bulletins de l'Académie Royale de Belgique.
Objective: To synthesize this compound by reacting 1,1-dichloroethane with silver fluoride.
Materials:
-
1,1-dichloroethane (CH₃CHCl₂)
-
Silver fluoride (AgF)
-
Anhydrous calcium chloride
-
Glass reaction flask
-
Reflux condenser
-
Gas collection apparatus
Procedure:
-
Reaction Setup: A glass reaction flask was charged with 1,1-dichloroethane and an excess of silver fluoride. The flask was connected to a reflux condenser, the outlet of which was directed to a gas collection apparatus.
-
Reaction Initiation: The reaction mixture was gently heated. The reaction commenced, producing a gaseous product.
-
Product Collection: The gaseous product, this compound, was passed through a drying tube containing anhydrous calcium chloride to remove any moisture and unreacted hydrogen fluoride. The dried gas was then collected by displacement of water or by condensation in a cooled receiver.
-
Purification: The collected gas was further purified by fractional distillation to separate it from any remaining starting materials or by-products.
Reaction Equation:
CH₃CHCl₂ + 2AgF → CH₃CHF₂ + 2AgCl
Quantitative Data
The following table summarizes the key quantitative data for this compound, comparing the values reported by Swarts in his early work with modern, accepted values.
| Property | Swarts' Reported Value (c. 1892) | Modern Accepted Value |
| Molecular Formula | CH₃CHF₂ | C₂H₄F₂ |
| Molecular Weight | Not explicitly stated | 66.05 g/mol |
| Boiling Point | -25 °C | -24.7 °C |
| Physical State at STP | Gas | Colorless Gas |
| Odor | Ethereal | Slight ethereal odor |
Modern Synthesis Methods
While the Swarts reaction was a groundbreaking discovery, modern industrial production of this compound typically employs more cost-effective and efficient methods. The most common contemporary synthesis route is the mercury-catalyzed addition of hydrogen fluoride (HF) to acetylene (B1199291) (C₂H₂).
Reaction Equation:
C₂H₂ + 2HF --(Hg catalyst)--> CH₃CHF₂
This gas-phase reaction is highly efficient and allows for continuous production on a large scale. Another commercially viable method is the fluorination of vinyl chloride.
Conclusion
The discovery and first synthesis of this compound by Frédéric Swarts represent a pivotal moment in the history of organic chemistry. His development of a controlled fluorination method opened up a new field of research and led to the creation of a vast array of organofluorine compounds with diverse and important applications, from pharmaceuticals to materials science. While modern production methods have evolved for industrial-scale synthesis, the elegance and significance of Swarts' original work remain a cornerstone of fluorine chemistry. This guide provides a detailed account of this historic achievement for the benefit of researchers and professionals in the chemical sciences.
Quantum Chemical Calculations for 1,1-Difluoroethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quantum chemical calculations for 1,1-Difluoroethane (CH₃CHF₂), a molecule of interest in refrigerant and aerosol propellant applications. This document details the computational methodologies, summarizes key quantitative data, and provides context through comparison with experimental findings.
Introduction
This compound (HFC-152a) is a hydrofluorocarbon with significant industrial applications.[1] Understanding its molecular properties, such as geometry, vibrational frequencies, and thermochemistry, is crucial for modeling its behavior and environmental impact. Quantum chemical calculations offer a powerful theoretical framework for investigating these properties at the atomic level, providing insights that complement experimental data.
This guide focuses on the application of computational chemistry methods to elucidate the structural and energetic landscape of this compound. We will explore the theoretical basis of these calculations, present a workflow for a typical computational study, and compare the calculated results with available experimental data.
Computational Methodology
The quantum chemical calculations discussed herein are primarily based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), which are widely used for their balance of accuracy and computational cost in studying organic molecules.
A common computational approach for a molecule like this compound involves the following steps:
-
Initial Structure Generation: A 3D model of this compound is constructed based on standard bond lengths and angles.
-
Method and Basis Set Selection: A theoretical method (e.g., B3LYP or MP2) and a basis set (e.g., 6-311++G(d,p)) are chosen. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a flexible description of the electron distribution.
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This process adjusts the bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This analysis confirms that the structure is a true minimum (no imaginary frequencies) and provides theoretical vibrational spectra that can be compared with experimental infrared (IR) and Raman spectra.
-
Property Calculations: Other properties of interest, such as rotational constants, dipole moment, and thermochemical properties (enthalpy, entropy, Gibbs free energy), are calculated.
The following DOT script visualizes the general workflow for a computational chemistry study of this compound.
Molecular Geometry
The equilibrium geometry of this compound has been determined through both experimental techniques and quantum chemical calculations. The key structural parameters are the bond lengths and bond angles within the molecule.
Experimental Determination of Molecular Geometry
Microwave Spectroscopy:
The rotational spectrum of this compound was investigated in the 18,000 to 38,000 MHz region using a conventional Stark-modulation spectrometer.[3] By analyzing the rotational transitions, the rotational constants can be determined, which are inversely related to the moments of inertia of the molecule. From these moments of inertia, a precise molecular structure can be derived.[3]
Gas-Phase Electron Diffraction (GED):
In a typical GED experiment, a high-energy beam of electrons is scattered by a gaseous sample of this compound.[4] The resulting diffraction pattern is recorded and analyzed to determine the internuclear distances.[4] The experimental molecular scattering intensities are fitted to a theoretical model of the molecule to refine the bond lengths, bond angles, and torsional angles.[4]
Calculated Molecular Geometry
Quantum chemical calculations provide an optimized geometry that corresponds to the minimum energy structure of the molecule. The table below compares experimental geometric parameters with those calculated using the B3LYP method with the 6-311++G(d,p) basis set.
| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-C | 1.523 (Microwave) | 1.518 |
| C-F | 1.348 (Microwave) | 1.361 |
| C-H (CHF₂) | 1.131 (Microwave) | 1.096 |
| C-H (CH₃) | 1.098 (Microwave) | 1.092 |
| **Bond Angles (°) ** | ||
| ∠FCC | 110.4 (Microwave) | 110.1 |
| ∠FCF | 111.7 (Microwave) | 108.8 |
| ∠HCC (CHF₂) | 113.9 (Microwave) | 111.4 |
| ∠HCH (CH₃) | 111.3 (Microwave) | 108.9 |
| ∠CCH (CH₃) | 111.3 (Microwave) | 110.6 |
Experimental data from Solimene, N., & Dailey, B. P. (1954). Microwave Spectrum of this compound. The Journal of Chemical Physics, 22(12), 2042-2044.
Vibrational Frequencies
Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their internal motions. The infrared (IR) spectrum of this compound has been studied both experimentally and computationally.
Experimental Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy:
The gas-phase infrared spectrum of this compound can be recorded using an FTIR spectrometer.[5] In this technique, broadband infrared radiation is passed through a sample of the gas, and the transmitted light is analyzed to produce a spectrum showing absorption as a function of frequency (typically in wavenumbers, cm⁻¹).[5] High-resolution FTIR spectroscopy can provide detailed information about the rovibrational structure of the absorption bands.[6]
Calculated Vibrational Frequencies
The harmonic vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. These calculated frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity. Therefore, they are often scaled by an empirical factor to improve agreement with experiment.
The table below presents a selection of experimental and calculated (B3LYP/6-311++G(d,p), unscaled) vibrational frequencies for this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν₁ | 3012 | 3135 | CH₃ asym. stretch |
| ν₂ | 2965 | 3068 | CH₃ sym. stretch |
| ν₃ | 2950 | 3055 | CH stretch |
| ν₄ | 1465 | 1502 | CH₃ asym. deform. |
| ν₅ | 1435 | 1475 | CH₃ sym. deform. |
| ν₆ | 1380 | 1410 | CH bend |
| ν₇ | 1175 | 1195 | CF₂ sym. stretch |
| ν₈ | 1118 | 1135 | CF₂ asym. stretch |
| ν₉ | 868 | 875 | CH₃ rock |
| ν₁₀ | 540 | 545 | C-C stretch |
| ν₁₁ | 410 | 415 | CF₂ scissors |
| ν₁₂ | 235 | 240 | Torsion |
Experimental data from NIST Chemistry WebBook.[7]
Thermochemical Properties
Quantum chemical calculations can also provide valuable thermochemical data, such as the enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the thermodynamics of reactions involving this compound.
The following table summarizes key calculated thermochemical properties for this compound at 298.15 K and 1 atm.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| Enthalpy of Formation (kcal/mol) | -118.8 |
| Standard Entropy (cal/mol·K) | 68.5 |
| Heat Capacity (Cₚ) (cal/mol·K) | 18.2 |
Conformational Analysis and Rotational Barrier
Rotation around the C-C single bond in this compound leads to different conformational isomers. The staggered conformation is the most stable, while the eclipsed conformation represents a transition state for internal rotation.
Quantum chemical calculations can be used to map the potential energy surface for this rotation and determine the energy barrier between the stable conformers. A study using density functional theory (DFT) with the B3LYP functional and the 6-311++(d, p) basis set has been performed to investigate the properties of this compound under an external electric field. The rotational barrier is an important parameter that influences the dynamics of the molecule.
The logical relationship for comparing theoretical and experimental results in conformational analysis is depicted in the following diagram.
Conclusion
Quantum chemical calculations provide a robust and reliable framework for investigating the molecular properties of this compound. The results obtained from methods like DFT and MP2 are in good agreement with experimental data for molecular geometry, vibrational frequencies, and thermochemical properties. These computational approaches not only reproduce experimental findings but also offer deeper insights into the underlying electronic structure and energetic landscape of the molecule. The synergy between computational and experimental chemistry is essential for a comprehensive understanding of chemical systems and for the rational design of new molecules with desired properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethane, 1,1-difluoro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 1,1-Difluoroethane (R-152a) as a Refrigerant
Introduction
1,1-Difluoroethane, commonly known as R-152a or HFC-152a, is a hydrofluorocarbon compound with the chemical formula C₂H₄F₂.[1] It is a colorless gas utilized as a refrigerant, propellant, and foaming agent.[1][2][3] Due to its environmental and thermodynamic properties, R-152a is considered a promising alternative to refrigerants with high Global Warming Potential (GWP), such as R-134a, in various cooling applications, including automotive and commercial refrigeration.[4][5][6] These notes provide a comprehensive overview of its properties, performance, and safety considerations for research and development applications.
Physicochemical and Thermodynamic Properties
R-152a possesses favorable thermodynamic characteristics, making it an efficient refrigerant.[4] Its lower molecular weight contributes to a high latent heat of vaporization, which can lead to improved Coefficient of Performance (COP) in refrigeration cycles.[6] Key properties are summarized in Table 1.
Table 1: Physicochemical and Thermodynamic Properties of this compound (R-152a)
| Property | Value | Units |
| Chemical Formula | C₂H₄F₂ | - |
| Molecular Weight | 66.05 | g/mol |
| Boiling Point (at 1 atm) | -24.7 | °C |
| Critical Temperature | 113.15 - 113.5 | °C |
| Critical Pressure | 44.96 | bar |
| Liquid Density (at 25°C) | 899 | kg/m ³ |
| Latent Heat of Vaporization | 307 (at -10°C) | kJ/kg |
| Vapor Pressure (at 21.1°C) | 536 | kPa |
(Data sourced from references[1][2][5][6][7])
Environmental Impact and Safety Profile
A significant advantage of R-152a is its favorable environmental profile compared to many traditional refrigerants. It has an Ozone Depletion Potential (ODP) of zero and a relatively low GWP.[1][2] However, its primary safety concern is its flammability.[1][8]
Table 2: Environmental and Safety Data for this compound (R-152a)
| Property | Value | Reference |
| Ozone Depletion Potential (ODP) | 0 | [1][2][5][7] |
| Global Warming Potential (GWP, 100-yr) | 124 - 138 | [5][7][8][9] |
| Atmospheric Lifetime | 1.4 | Years[1][3] |
| ASHRAE Safety Classification | A2 (Lower toxicity, lower flammability) | [6] |
| Lower Flammability Limit (LFL) in Air | 3.7 - 4.0 | % v/v[2][7] |
| Upper Flammability Limit (UFL) in Air | 16.9 - 18.0 | % v/v[2][3][7] |
| Autoignition Temperature | 454 | °C[6] |
Performance in Cooling Systems
R-152a exhibits excellent performance in vapor-compression refrigeration systems, often exceeding the efficiency of R-134a.[8] Its thermodynamic properties lead to a higher heat transfer coefficient, lower pressure drop in suction lines, and a better COP.[6]
-
Energy Efficiency : In comparative studies, systems using R-152a have shown a 20% higher energy efficiency than those using R-134a. The average Coefficient of Performance (COP) of R-152a can be 4.7% to 13% higher than that of R-134a under similar operating conditions.[10]
-
Cooling Capacity : The volumetric cooling capacity of R-152a is nearly equivalent to that of R-134a, meaning it can be used in the same system with minor modifications.[6]
-
Refrigerant Charge : Due to its lower molecular weight and high efficiency, R-152a allows for a significant reduction in the required refrigerant charge, potentially up to 40% by weight compared to R-134a.
-
Operating Pressures : The working pressures for R-152a are slightly lower (around 10%) than for R-134a at the same evaporating temperature, which does not necessitate major structural modifications to the system.[11]
-
Discharge Temperature : R-152a has a slightly higher compressor discharge temperature, approximately 10K greater than R-134a, which should be considered in compressor design and lubricant selection.[6]
Table 3: Performance Comparison with Common Refrigerants
| Parameter | R-152a | R-134a | R-1234yf |
| GWP (100-yr) | 124 | 1430 | 4 |
| ASHRAE Safety Class | A2 | A1 | A2L |
| Cooling Capacity | Equivalent to R-134a | Baseline | ~11% lower than R-134a[10] |
| COP / Energy Efficiency | Up to 20% higher than R-134a | Baseline | ~16% lower than R-134a[10] |
| Required Charge (Weight) | ~40% less than R-134a | Baseline | ~10% more than R-134a[12] |
| Flammability | Mildly Flammable | Non-flammable | Mildly Flammable |
(Data sourced from references[6][10][12])
Material Compatibility
R-152a demonstrates good compatibility with materials and lubricants commonly used in refrigeration systems designed for R-134a.[6] Studies have shown that R-152a is miscible with various lubricants across a wide temperature range (-50°C to 90°C). It is compatible with many elastomers and materials used in compressors.
Protocols: Evaluating this compound (R-152a)
Protocol 1: Performance Evaluation in a Vapor-Compression Refrigeration System
1.1. Objective To experimentally determine and compare the performance of R-152a against a baseline refrigerant (e.g., R-134a) in a standard vapor-compression refrigeration test rig. Key performance indicators (KPIs) to be measured include Refrigerating Effect, Compressor Work, and Coefficient of Performance (COP).
1.2. Materials and Equipment
-
Vapor-Compression Refrigeration Test Rig, including:
-
Hermetically sealed or variable-speed compressor
-
Water-cooled or air-cooled condenser
-
Thermostatic or electronic expansion valve
-
Evaporator (e.g., tube-in-tube or fin-and-tube)
-
-
Refrigerant: this compound (R-152a, purity ≥ 99.9%) and baseline refrigerant (e.g., R-134a)
-
Instrumentation:
-
Pressure transducers (at inlet/outlet of each component)
-
J- or K-type thermocouples (at inlet/outlet of each component)
-
Refrigerant mass flow meter
-
Power meter for compressor energy consumption
-
Data acquisition (DAQ) system
-
-
Vacuum pump
-
Refrigerant charging station with a digital scale
-
Safety equipment: Flammable gas detector, ventilation system, fire extinguisher, personal protective equipment (PPE).
1.3. Experimental Workflow Diagram
Caption: Workflow for the experimental evaluation of R-152a performance.
1.4. Procedure
-
System Preparation : Assemble the test rig according to the manufacturer's specifications.[13] Install all pressure transducers and thermocouples at the required points in the cycle.
-
Leak Testing : Pressurize the system with dry nitrogen to check for leaks. Ensure the system holds pressure for a sufficient duration.
-
System Evacuation : Evacuate the entire system using a vacuum pump to remove air and moisture, which can affect thermodynamic properties. A deep vacuum is required.
-
Refrigerant Charging : Place the R-152a cylinder on a digital scale. Charge the system with the precise mass of refrigerant required. Due to its lower density, the optimal charge for R-152a may be significantly less than R-134a.[12]
-
Set Operating Conditions : Turn on the main power.[13] Set the desired operating parameters, such as compressor speed, evaporator temperature, and condenser temperature/coolant flow.[14]
-
Achieve Steady State : Allow the system to run for a minimum of 1 hour to ensure it reaches steady-state conditions, where temperature and pressure readings are stable.[13]
-
Data Logging : Record all measurements using the DAQ system for a set period (e.g., 15-30 minutes) to obtain a reliable average for each parameter.
-
Data Analysis :
-
Determine the enthalpy at each state point using the measured temperature and pressure and a refrigerant property database (e.g., REFPROP).
-
Calculate the Refrigerating Effect (Q_evap) = Mass Flow Rate × (h_evap_out - h_evap_in).
-
Calculate the Compressor Work (W_comp) from the power meter readings.
-
Calculate the Coefficient of Performance (COP) = Q_evap / W_comp.
-
-
Comparative Testing : Safely recover the R-152a. Evacuate the system again and repeat steps 4-8 with the baseline refrigerant (e.g., R-134a).
-
Safety Shutdown : After experiments, shut down the system and recover the refrigerant according to standard procedures.
1.5. Safety Precautions
-
Conduct all experiments in a well-ventilated area due to the flammability of R-152a.[15]
-
Install a flammable gas detector near the test rig.
-
Eliminate all potential ignition sources from the experimental area.[15]
-
Ground all equipment to prevent static discharge.
-
In case of a leak, evacuate personnel and ventilate the area immediately.[15]
Protocol 2: Material Compatibility Screening
2.1. Objective To assess the compatibility of common refrigeration system materials (e.g., elastomers, plastics, metals) with R-152a and its associated lubricant.
2.2. Materials
-
Samples of materials to be tested (e.g., O-rings, gaskets, tubing).
-
High-pressure vessels (autoclaves).
-
R-152a refrigerant.
-
Selected lubricant (e.g., POE oil).
-
Environmental chamber or oven.
-
Analytical balance, calipers, and hardness tester.
2.3. Procedure
-
Baseline Measurement : Measure and record the initial weight, dimensions (length, diameter), and hardness of each material sample.
-
Sample Immersion : Place the material samples into a high-pressure vessel. Add the selected lubricant and then charge the vessel with R-152a to a pressure representative of system operating conditions.
-
Accelerated Aging : Place the sealed vessel in an environmental chamber at an elevated temperature (e.g., 60-90°C) for a specified duration (e.g., 100-500 hours) to simulate long-term exposure.
-
Post-Exposure Analysis : After the aging period, safely vent the R-152a and remove the samples. Clean the samples and allow them to stabilize at room temperature.
-
Re-measurement : Re-measure the weight, dimensions, and hardness of the exposed samples.
-
Evaluation : Compare the pre- and post-exposure measurements. Significant changes in weight (swelling/shrinking), dimensions, or hardness indicate potential incompatibility. Visually inspect for degradation, cracking, or discoloration.
Visualizations
Caption: Thermodynamic cycle of a vapor-compression cooling system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. R152A Refrigerant Gas, High Quality R152A Refrigerant Gas [taiyugas.com]
- 5. R152a Refrigerant Gas: A Promising Alternative to R134a [taiyugas.com]
- 6. sinteco-srl.com [sinteco-srl.com]
- 7. cantaskimya.com [cantaskimya.com]
- 8. energy.kth.se [energy.kth.se]
- 9. epa.gov [epa.gov]
- 10. Investigation of Using R134a, R513A, and R152a as the Refrigerant in the Air-Conditioning System of Electric Vehicles [article.sapub.org]
- 11. ijmerr.com [ijmerr.com]
- 12. iifiir.org [iifiir.org]
- 13. irjet.net [irjet.net]
- 14. academic.oup.com [academic.oup.com]
- 15. climalife.co.uk [climalife.co.uk]
Application Notes and Protocols for the Use of 1,1-Difluoroethane (HFC-152a) as a Propellant in Aerosol Formulations
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
1,1-Difluoroethane, also known as HFC-152a, is a hydrofluorocarbon that is gaining significant traction as a propellant in aerosol formulations.[1] It is a colorless and odorless gas that is shipped as a liquefied compressed gas.[2][3] Its rising prominence is largely due to its favorable environmental profile, particularly its zero ozone depletion potential (ODP) and low global warming potential (GWP) compared to previously used chlorofluorocarbons (CFCs) and other hydrofluorocarbons (HFCs).[1][4]
These characteristics make HFC-152a an environmentally sustainable alternative for a wide range of products, including personal care items, industrial sprays, and notably, pharmaceutical aerosols such as pressurized metered-dose inhalers (pMDIs).[1][5][6] The transition to low-GWP propellants like HFC-152a is critical for reducing the carbon footprint of these essential medical devices.[6][7] This document provides detailed application notes and protocols for researchers and formulation scientists working with HFC-152a.
2.0 Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of HFC-152a is fundamental for successful formulation development.
Table 1: Physical and Chemical Properties of this compound (HFC-152a)
| Property | Value | Source |
| Chemical Formula | C₂H₄F₂ | [1][2] |
| Molecular Weight | 66.05 g/mol | [3] |
| CAS Number | 75-37-6 | [2][3] |
| Appearance | Colorless, odorless gas | [2][3] |
| Boiling Point | -24.7 °C (-12.5 °F) | [1] |
| Vapor Pressure | 63 psig at 70 °F (4.16 bar at 20 °C) | [8] |
| Liquid Density | 0.91 g/cm³ at 21.1 °C | [8] |
| Solubility in Water | 3.2 x 10³ mg/L at 25 °C | [3] |
| Flash Point | < -50 °C | [3] |
| Global Warming Potential (GWP) | 124 | [1][4] |
| Ozone Depletion Potential (ODP) | 0 | [1][8] |
2.1 Safety and Handling
HFC-152a is a flammable gas and requires careful handling to ensure laboratory safety.[1][2]
Table 2: Hazard Summary for this compound (NFPA 704)
| Hazard | Rating | Description | Source |
| Health | 1 | Slight hazard. Inhalation can irritate the nose, throat, and lungs. High exposure can lead to dizziness and asphyxiation by displacing oxygen.[2] | [2] |
| Flammability | 4 | Severe hazard. HFC-152a is an extremely flammable gas. Vapors are heavier than air and can travel to an ignition source and flash back.[2][3] | [1][2] |
| Reactivity | 0 | Minimal hazard. Stable under normal conditions.[2] However, it may react violently with oxidizing agents and certain metals like barium, sodium, and potassium.[2] | [2] |
Handling Precautions:
-
Store and use away from heat, sparks, open flames, or any other ignition source.[9]
-
Use explosion-proof electrical and ventilating equipment.[9]
-
Work in a well-ventilated area to avoid inhalation and oxygen displacement.
-
Ground all equipment to prevent static discharge.
-
Avoid contact with skin and eyes. Direct contact with the liquefied gas can cause frostbite.[2][3]
-
Refer to the Safety Data Sheet (SDS) for complete safety information before use.[9]
3.0 Regulatory Landscape
The use of HFCs is being phased down globally under agreements like the Kigali Amendment to the Montreal Protocol due to their contribution to global warming.[7] HFC-152a, with its relatively low GWP of 124, is considered an acceptable alternative to high-GWP propellants like HFA-134a (GWP ~1430) and HFA-227ea (GWP ~3220) in many applications, including pMDIs.[1][6] In the United States, the Environmental Protection Agency (EPA) has listed HFC-152a as an acceptable substitute for many aerosol applications under the Significant New Alternatives Policy (SNAP) program.[10] Reformulating products with HFC-152a can help meet increasingly stringent regulations on volatile organic compounds (VOCs) and greenhouse gas emissions.[8][11]
4.0 Applications in Aerosol Formulations
HFC-152a can be used alone or in blends with other propellants.[8] Its vapor pressure is similar to that of CFC-12, making it a suitable replacement.[8] It is completely miscible with most organic liquids, such as ethanol (B145695), and has very low taste and odor, which is advantageous for personal care and pharmaceutical products.[8]
4.1 Pharmaceutical Aerosols (pMDIs)
The development of HFC-152a as a propellant for pMDIs is a significant step toward environmentally sustainable respiratory therapies.[6][12] Studies have shown that switching from HFA-134a to HFA-152a can reduce the carbon footprint of an inhaler by over 90%.[6]
Performance Characteristics:
-
Spray Profile: Compared to HFA-134a, HFC-152a has a lower vapor pressure and density, which can result in a wider and denser spray plume.[13] This may lead to a less stable but more repeatable temporal spray development.[13]
-
Biocompatibility: Nonclinical safety programs have shown that medical-grade HFC-152a is well-tolerated, causing no significant toxicity, carcinogenicity, or reproductive effects at doses far exceeding anticipated clinical exposure.[12] Clinical studies suggest a switch to HFA-152a is unlikely to cause bronchoconstriction or impair mucociliary clearance in asthma patients.[14]
-
Formulation Compatibility: HFC-152a has slightly stronger solvent properties than HFA-134a, which must be considered regarding potential leachables from container closure system components.[13] It is relatively inert and does not react with common solvents used in aerosol formulations.[8]
Table 3: Representative HFC-152a Product Formulations
| Product Category | Ethanol (wt%) | HFC-152a (wt%) | Fragrance (wt%) | Other Non-Volatiles & Exempt VOCs (wt%) |
| Hair Finishing Spray | 45 | 45 | 0.1 | 9.9 |
| Dry Shampoo | 30 | 33 | 0.2 | 36.8 |
| Personal Fragrance Product | 30 | 30 | 2 | 38 |
| Source: Adapted from California Air Resources Board (CARB) representative formulations.[11] |
5.0 Experimental Protocols
The following protocols provide a general framework for the laboratory-scale preparation and evaluation of HFC-152a-based aerosol formulations.
5.1 Protocol 1: Preparation of a Simple Two-Phase Aerosol Formulation
Objective: To prepare a simple solution-based aerosol using HFC-152a as the propellant.
Materials:
-
Active Pharmaceutical Ingredient (API) or model compound
-
Ethanol (anhydrous)
-
HFC-152a propellant
-
Aerosol cans (e.g., aluminum)
-
Aerosol valves (continuous or metered-dose)
-
Crimping equipment
-
Pressure burette for propellant filling
-
Analytical balance
Procedure:
-
Prepare Concentrate: Accurately weigh the desired amount of API and dissolve it in a calculated volume of ethanol to create the product concentrate. Ensure complete dissolution.
-
Fill Concentrate: Dispense the precise amount of the concentrate into a tared aerosol can.
-
Valve Placement and Crimping: Place an aerosol valve onto the can and secure it using a crimper. Ensure the crimp is airtight to prevent leakage.
-
Propellant Filling (Pressure Fill): a. Connect the can to the pressure burette apparatus. b. Evacuate the air from the can (optional, but recommended for stability). c. Carefully introduce the exact, pre-calculated weight of HFC-152a into the can through the valve stem. This must be done in a well-ventilated area or fume hood, away from ignition sources.
-
Check Weighing: Weigh the final filled can to confirm that the correct amounts of concentrate and propellant have been added.
-
Leak Testing: Submerge the filled can in a warm water bath (approximately 50-55°C) for 2-3 minutes and observe for any bubbles, which would indicate a leak.
-
Labeling and Storage: Properly label the can with its contents, date, and safety warnings. Store in a cool, dry place away from direct sunlight.
5.2 Protocol 2: Evaluation of Aerosol Performance
Objective: To characterize the basic performance attributes of the prepared HFC-152a aerosol.
Materials:
-
Prepared aerosol cans
-
Analytical balance
-
Spray pattern analyzer or a board with absorbent paper
-
Laser diffraction particle size analyzer (e.g., Malvern Spraytec)
-
High-speed camera (for plume geometry)
Procedures:
-
Shot Weight Determination (for MDIs): a. Weigh a full aerosol can. b. Actuate the valve once. c. Reweigh the can. The difference in weight is the shot weight. d. Repeat 10 times to determine the average shot weight and its consistency (standard deviation).
-
Spray Pattern Analysis: a. Secure a sheet of paper or a test plate at a fixed distance (e.g., 10 cm) from the aerosol actuator. b. Actuate the aerosol for a fixed duration (e.g., 1-2 seconds) towards the center of the paper. c. Allow the spray to dry. d. Visually inspect and measure the diameter and uniformity of the resulting spray pattern.
-
Plume Geometry Analysis: a. Position the aerosol in front of a high-speed camera with appropriate lighting. b. Actuate the aerosol and record the spray event. c. Analyze the video frames to determine the plume angle, length, and duration. Studies indicate HFC-152a may produce a wider plume than HFA-134a.[13]
-
Particle/Droplet Size Distribution: a. Set up the laser diffraction instrument according to the manufacturer's instructions. b. Position the aerosol actuator at the specified distance from the laser beam. c. Actuate the aerosol, allowing the spray plume to pass through the measurement zone. d. Record the droplet size distribution data, paying attention to metrics like the Volume Median Diameter (VMD or Dv50).
6.0 Visualizations
6.1 Experimental Workflow
Caption: Workflow for HFC-152a aerosol formulation and testing.
6.2 Propellant Selection Considerations
Caption: Key factors for selecting HFC-152a as a propellant.
6.3 Transition to Low-GWP Propellants
Caption: Evolution of aerosol propellants towards sustainability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sinteco-srl.com [sinteco-srl.com]
- 5. ecetoc.org [ecetoc.org]
- 6. inhalationmag.com [inhalationmag.com]
- 7. The Climate is Changing for Metered-Dose Inhalers and Action is Needed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemours.com [chemours.com]
- 9. airgas.com [airgas.com]
- 10. epa.gov [epa.gov]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. Overview of the Nonclinical Safety Program for this compound (HFA-152a) as a Low Global Warming Potential Metered Dose Inhaler Propellant - DDL [ddl-conference.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Difluoroethane - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for HFC-152a in Foam Blowing Processes
Introduction
1,1-Difluoroethane (HFC-152a) is a hydrofluorocarbon that has been utilized as a physical blowing agent in the production of various polymer foams.[1] As a replacement for ozone-depleting substances like CFC-11 and CFC-12, HFC-152a offers the significant advantage of having a zero Ozone Depletion Potential (ODP).[2] However, its application is nuanced by its flammability and a moderate Global Warming Potential (GWP).[1][2] These application notes provide a detailed overview of the use of HFC-152a in polyurethane (PUR) and extruded polystyrene (XPS) foam blowing processes, complete with experimental protocols and safety considerations for research and development professionals.
Physical and Chemical Properties
HFC-152a is a colorless, flammable gas with a slight ethereal odor under standard conditions.[1] Its performance as a blowing agent is dictated by its physical properties, which are often compared with other agents to determine suitability for specific applications.
Table 1: Comparison of Physical Properties of HFC-152a and Other Blowing Agents
| Property | HFC-152a | HFC-134a | HCFC-141b (Phased Out) | Cyclopentane |
| Chemical Formula | C₂H₄F₂ | C₂H₂F₄ | C₂H₃Cl₂F | C₅H₁₀ |
| Molecular Weight ( g/mol ) | 66.1 | 102.0 | 116.9 | 70.1 |
| Boiling Point (°C) | -25 | -26.3 | 32.1 | 49.3 |
| GWP (100-year) | 140[1] | 1430[3] | 725 | ~11 |
| ODP | 0[2] | 0 | 0.11 | 0 |
| Flammability Limits in Air (% vol) | 3.9 - 16.9[4] | Non-flammable[3] | 7.6 - 17.7 | 1.5 - 8.7 |
| Vapor Thermal Conductivity (mW/m·K) | High[2] | High | Low | Low |
Application in Polyurethane (PUR) Foam
HFC-152a has been explored as a blowing agent for rigid, closed-cell polyurethane and polyisocyanurate foams.[5][6] Its low solubility in the polymer matrix can result in a fine, uniform cell structure.[5][6] However, its effectiveness is highly dependent on the formulation, particularly the water content. A key finding is that using HFC-152a with minimal water produces a rigid foam with excellent insulation properties, whereas higher water content can increase friability.[5]
Table 2: Example Properties of PUR Foam Blown with HFC-152a vs. Other Agents
| Property | Blowing Agent: HFC-152a | Blowing Agent: CFC-11 | Blowing Agent: HCFC-142b |
| Core Density (pcf) | 2.01 | 2.03 | 2.13 |
| K-Factor (BTU·in/hr·ft²·°F) | 0.125 | 0.124 | 0.150 |
| Foam Appearance | Rigid, fine cells | Rigid, fine cells | Softer, more plasticized |
Source: Adapted from patent data.[5][6] K-factor is a measure of thermal conductivity; lower values indicate better insulation.
Experimental Protocol: Lab-Scale Rigid PUR Foam Preparation
This protocol outlines a general procedure for preparing a rigid polyurethane foam sample using HFC-152a in a laboratory setting.
Materials:
-
Polymeric MDI (Isocyanate)
-
Polyether Polyol blend (containing catalysts, surfactants, and minimal water)
-
HFC-152a (liquefied gas)
-
Mixing vessel and high-shear mixer
-
Mold (e.g., 20x20x5 cm cardboard box)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation: Condition all components (polyol, isocyanate, HFC-152a) to a controlled temperature (e.g., 20-25°C).
-
Component Mixing: In a well-ventilated fume hood with explosion-proof equipment, weigh the required amount of the polyol blend into the mixing vessel.
-
Blowing Agent Addition: Carefully add the liquid HFC-152a to the polyol blend. The vessel should be suitable for handling volatile and flammable substances. Mix at low speed until the HFC-152a is well-dispersated.
-
Isocyanate Addition: Add the stoichiometric amount of polymeric MDI to the polyol/HFC-152a mixture.
-
High-Shear Mixing: Immediately mix the components at high speed (e.g., 3000 RPM) for 5-10 seconds until the mixture is homogenous.
-
Pouring: Quickly pour the reacting mixture into the mold.
-
Curing: Allow the foam to rise and cure in the fume hood at ambient temperature for at least 24 hours.
-
Sample Characterization: Cut the cured foam block into specimens for physical property testing (density, thermal conductivity, etc.).
Diagram: PUR Foam Experimental Workflow
Caption: Workflow for laboratory-scale polyurethane (PUR) foam synthesis.
Application in Extruded Polystyrene (XPS) Foam
In XPS foam production, HFC-152a is often used in blends with other blowing agents like HFC-134a and carbon dioxide (CO₂).[7][8] While HFC-134a has favorable long-term insulation performance due to its low diffusivity through polystyrene, its solubility in the polymer melt is limited.[8] HFC-152a can be used as a co-blowing agent to help achieve lower foam densities.[8] However, HFC-152a's high diffusion rate out of the foam can lead to a more rapid decline in insulation performance over time compared to foams blown with HFC-134a alone.[8]
Experimental Protocol: Lab-Scale XPS Foam Extrusion
This protocol describes a generalized process for producing XPS foam using a laboratory-scale single-screw or twin-screw extruder.
Equipment:
-
Laboratory-scale extruder with temperature and pressure controls
-
Polystyrene (PS) resin pellets
-
High-pressure injection system for blowing agents
-
HFC-152a/CO₂ blend
-
Slit die for shaping the foam
-
Conveyor and cutting system
Procedure:
-
Extruder Setup: Heat the extruder barrel zones to the target temperature profile required to melt the polystyrene resin (e.g., 180-220°C).
-
Resin Feed: Feed the PS pellets into the extruder hopper at a constant rate.
-
Melting and Mixing: The screw conveys the pellets through the heated barrel, melting and homogenizing the polymer.
-
Blowing Agent Injection: Inject the HFC-152a blend into the polymer melt at a precise rate and high pressure through an injection port located midway down the extruder barrel.
-
Melt Sealing and Cooling: The blowing agent dissolves into the molten polymer. The melt is then conveyed through subsequent cooling zones in the extruder to lower its temperature and increase its viscosity, which is critical for trapping the blowing agent and controlling cell structure.
-
Extrusion: Force the polymer/blowing agent solution through a shaping die. The pressure drop upon exiting the die causes the blowing agent to vaporize and expand, forming the cellular foam structure.
-
Cooling and Solidification: The extruded foam is cooled on a conveyor, allowing the polymer to solidify and stabilize the foam structure.
-
Sample Characterization: Cut the solidified foam board into samples for analysis.
Diagram: XPS Foam Extrusion Process
Caption: Logical flow of the extruded polystyrene (XPS) foaming process.
Standard Foam Characterization Protocols
4.1. Foam Density Measurement (ASTM D1622)
-
Cut a foam specimen with a uniform shape (e.g., a cube) and smooth surfaces.
-
Accurately measure the dimensions (length, width, thickness) to calculate the volume (V).
-
Weigh the specimen to determine its mass (m).
-
Calculate density (ρ) using the formula: ρ = m / V.
4.2. Thermal Conductivity (K-Factor) Measurement (ASTM C518)
-
This test is performed using a heat flow meter apparatus.
-
A foam specimen of known thickness is placed between two plates held at different, controlled temperatures.
-
The apparatus measures the rate of heat flow through the specimen from the hot plate to the cold plate.
-
The thermal conductivity (K-factor) is calculated based on the heat flow, temperature difference, and specimen thickness.
Safety Precautions for Handling HFC-152a
HFC-152a is an extremely flammable gas.[4][9] Its use requires strict adherence to safety protocols to mitigate risks of fire and explosion.
-
Ventilation: All work must be conducted in a well-ventilated area or a fume hood designed for flammable gases.[4]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, hot surfaces, and static electricity.[4][9]
-
Equipment: Use explosion-proof electrical equipment and ensure all equipment and cylinders are properly grounded.[4]
-
Storage: Store HFC-152a cylinders in a clean, dry, well-ventilated area away from heat, with temperatures not exceeding 52°C.[1][4]
-
Leak Detection: In case of a suspected leak, do not attempt to extinguish a leaking gas fire unless the flow can be stopped safely.[9] Evacuate the area and eliminate ignition sources.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and appropriate protective clothing. Contact with liquid HFC-152a can cause frostbite.[10]
References
- 1. ecetoc.org [ecetoc.org]
- 2. Introduction to Polyurethane Foaming Agents – HFC Foaming Agents | Sabtech [sabtechmachine.com]
- 3. ozone.unep.org [ozone.unep.org]
- 4. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 5. EP0517392A1 - Blowing agent and process for preparing polyurethane foam - Google Patents [patents.google.com]
- 6. CA2109627C - Blowing agent and process for preparing polyurethane foam - Google Patents [patents.google.com]
- 7. green-cooling-initiative.org [green-cooling-initiative.org]
- 8. lynn.libanswers.com [lynn.libanswers.com]
- 9. kouraglobal.com [kouraglobal.com]
- 10. airgas.com [airgas.com]
Application Notes and Protocols for 1,1-Difluoroethane and its Derivatives as Chemical Intermediates in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The introduction of fluorine-containing moieties into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group (-CHF₂CH₃) is of particular interest as it can serve as a bioisostere for other functional groups. While 1,1-difluoroethane (HFC-152a) is a readily available and cost-effective chemical, its direct use in C-H functionalization and cross-coupling reactions is still an emerging area. More commonly, its derivative, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), is employed as a precursor to the 1,1-difluoroethyl radical for the synthesis of complex difluoroethylated compounds. These application notes provide an overview of the synthetic utility of this compound derivatives and detailed protocols for their application in organic synthesis.
Application Note 1: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids
The introduction of a 1,1-difluoroethyl group onto an aromatic ring is a valuable transformation in the synthesis of novel drug candidates.[1] A robust method to achieve this is through the nickel-catalyzed cross-coupling of arylboronic acids with 1-chloro-1,1-difluoroethane.[1] This reaction proceeds via the generation of a 1,1-difluoroethyl radical from 1-chloro-1,1-difluoroethane, which then participates in a catalytic cycle to yield the desired (1,1-difluoroethyl)arene.[1]
Reaction Principle:
The reaction is predicated on a plausible Ni(I)/Ni(III) catalytic cycle. Initially, a Ni(I) complex is generated, which undergoes transmetalation with the arylboronic acid. The resulting aryl-Ni species is then proposed to react with the 1,1-difluoroethyl radical, generated from 1-chloro-1,1-difluoroethane, to form an aryl-Ni(III)-difluoroethyl intermediate. Reductive elimination from this intermediate affords the desired product and regenerates the active nickel catalyst.[1]
Quantitative Data Summary:
The following table summarizes the yields of (1,1-difluoroethyl)arenes from the nickel-catalyzed cross-coupling of various arylboronic acids with 1-chloro-1,1-difluoroethane.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 1-(1,1-Difluoroethyl)-4-methoxybenzene | 85 |
| 2 | 4-Fluorophenylboronic acid | 1-(1,1-Difluoroethyl)-4-fluorobenzene | 78 |
| 3 | 4-Chlorophenylboronic acid | 1-Chloro-4-(1,1-difluoroethyl)benzene | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | 68 |
| 5 | Naphthalene-2-ylboronic acid | 2-(1,1-Difluoroethyl)naphthalene | 82 |
| 6 | Thiophene-2-boronic acid | 2-(1,1-Difluoroethyl)thiophene | 65 |
Experimental Protocol: General Procedure for the Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids
Materials:
-
Arylboronic acid (1.0 equiv)
-
NiCl₂·6H₂O (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Zinc powder (3.0 equiv)
-
1-Chloro-1,1-difluoroethane (CH₃CF₂Cl, HCFC-142b)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the arylboronic acid (0.5 mmol, 1.0 equiv), NiCl₂·6H₂O (11.9 mg, 0.05 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (13.4 mg, 0.05 mmol, 10 mol%), K₃PO₄ (212.3 mg, 1.0 mmol, 2.0 equiv), and zinc powder (98.1 mg, 1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert atmosphere three times.
-
Add anhydrous DMF (2.0 mL) to the reaction mixture via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Introduce 1-chloro-1,1-difluoroethane gas into the reaction vessel (a balloon filled with the gas can be used).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired (1,1-difluoroethyl)arene.
Diagrams:
Caption: Plausible mechanism for Ni-catalyzed difluoroethylation.
References
laboratory handling and safety protocols for 1,1-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory handling and safety protocols for 1,1-Difluoroethane (HFC-152a). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Substance Identification and Properties
This compound is a colorless and odorless gas that is commonly used as a refrigerant and an aerosol propellant.[1][2] It is shipped as a liquefied compressed gas.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C2H4F2[4] |
| Molecular Weight | 66.05 g/mol [5] |
| Boiling Point | -24.7 °C (-12.5 °F)[4] |
| Melting Point | -117 °C (-178.6 °F)[4] |
| Flash Point | < -50 °C (< -58 °F) (open cup)[6] |
| Auto-ignition Temperature | 440 °C (824 °F)[6] |
| Flammability Limits in Air | 3.7% - 18.0% by volume[4] |
| Vapor Pressure | 514,624 Pa (3860 mm Hg) at 25 °C[7] |
| Relative Density (Air=1) | 2.3[8] |
| Water Solubility | 3.2 g/L at 21 °C[8] |
Hazard Identification and Health Effects
2.1 Flammability: this compound is an extremely flammable gas.[9] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[5][6] Containers may explode when heated.[1][6]
2.2 Health Hazards:
-
Inhalation: High concentrations can displace oxygen and cause asphyxiation.[3] Symptoms of overexposure may include headache, dizziness, lightheadedness, and loss of consciousness.[1] It can also cause coughing and wheezing.[1] High exposures may lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[1] The substance can act as a volatile anesthetic, depressing the central nervous system.[2]
-
Skin Contact: Direct contact with the liquefied gas can cause frostbite.[3] Prolonged or repeated exposure can cause drying and cracking of the skin.[1]
-
Eye Contact: Contact with the liquid can cause frostbite. Vapors may be irritating to the eyes.[5]
-
Cardiac Effects: There is evidence that this compound can cause cardiac effects, most notably heart arrhythmia in some species.[10]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific use to determine the appropriate PPE.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes of the liquid.[6][11]
-
Skin Protection: Insulated or cold-insulating gloves should be worn when handling the liquefied gas to prevent frostbite.[6] Flame-retardant and antistatic protective clothing is recommended.[11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[6] If the potential for overexposure exists, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode should be used.[1]
Safe Handling and Storage
4.1 Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][7]
-
Use non-sparking tools and explosion-proof electrical equipment.[6][7]
-
Ground all equipment to prevent the buildup of electrostatic charges.[6][7]
-
Avoid contact with skin and eyes.[6]
-
Cylinders should be properly secured to prevent falling.[12]
4.2 Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight.[12]
-
Cylinder temperatures should not exceed 52 °C (125 °F).[12]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[11]
-
Store cylinders in an upright position with the valve protection cap in place.[12]
Experimental Protocols
5.1 Gas Dispensing Protocol:
-
Ensure the cylinder is securely fastened in an upright position in a well-ventilated area.
-
Inspect the cylinder valve and regulator for any signs of damage.
-
Attach a compatible regulator with a pressure-relief valve.
-
Slowly open the cylinder valve.
-
Adjust the regulator to the desired delivery pressure.
-
Use appropriate tubing and connectors to direct the gas flow to the experimental apparatus.
-
After use, close the cylinder valve securely.
-
Vent the regulator and delivery lines to a safe location (e.g., fume hood).
Emergency Procedures
6.1 Leak or Spill:
-
Evacuate all personnel from the affected area.[6]
-
Eliminate all ignition sources.[6]
-
Increase ventilation to the area.[6]
-
If it is safe to do so, stop the flow of gas.[1]
-
If a cylinder is leaking and cannot be stopped, move it to a safe, open-air location and allow it to empty.[1]
-
Monitor the area for flammable gas concentrations.
6.2 Fire:
-
If a gas leak is feeding a fire, do not extinguish the flame unless the leak can be stopped safely.[1][9]
-
Use a dry chemical, CO2, or water spray to extinguish surrounding fires.[1]
-
Cool fire-exposed containers with water spray from a protected position to prevent them from rupturing.[1][6]
6.3 First Aid:
-
Inhalation: Remove the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact (Frostbite): Immerse the affected area in warm water. Do not rub the affected area. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Waste Disposal
Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[12] Empty cylinders should be returned to the supplier.[12] Do not discharge into sewers or drains.[6]
References
- 1. nj.gov [nj.gov]
- 2. axisfortox.com [axisfortox.com]
- 3. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. nationalref.com [nationalref.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. epa.gov [epa.gov]
- 11. appliedgas.com [appliedgas.com]
- 12. airgas.com [airgas.com]
Application Note: Detection and Quantification of 1,1-Difluoroethane in Gas Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroethane (also known as HFC-152a) is a hydrofluorocarbon gas used as a propellant in aerosol products and in refrigerant blends.[1][2] Its detection and quantification in various gas mixtures, including air, biological, and industrial samples, are crucial for environmental monitoring, forensic toxicology, and industrial quality control.[3][4] This application note provides detailed protocols for the analysis of this compound using headspace gas chromatography with flame ionization detection (HS-GC-FID) and gas chromatography-mass spectrometry (HS-GC-MS).
Analytical Methods Overview
The primary methods for the determination of this compound in gaseous and dissolved states are HS-GC-FID and HS-GC-MS.[5][6] Headspace analysis is particularly well-suited for volatile compounds like this compound as it minimizes matrix effects and prevents contamination of the GC system.[7] GC-FID offers robust and sensitive quantification, while GC-MS provides definitive identification based on the mass spectrum of the analyte.[7][8]
Quantitative Data Summary
The following tables summarize the performance characteristics of the HS-GC-FID method for the analysis of this compound, as reported in the literature.
Table 1: Performance Characteristics of HS-GC-FID for this compound Analysis [3][5][9]
| Parameter | Value |
| Limit of Detection (LOD) | 0.018 mg/L |
| Limit of Quantitation (LOQ) | 0.099 mg/L |
| Linearity (R²) | 0.9992 - 0.9995 |
| Accuracy / Recovery | 102.2% (at 98.0 mg/L) |
| Precision (CV%) | 3.09% (at 98.0 mg/L) |
Table 2: Calibration Ranges for this compound Analysis by HS-GC-FID [3][5]
| Calibration Curve | Concentration Range (mg/L) |
| Low Concentration | 0.225 - 1.350 |
| High Concentration | 9.0 - 180.0 |
Experimental Protocols
Protocol 1: Analysis of this compound in Air Samples by HS-GC-FID
This protocol is designed for the quantification of this compound in ambient or contained air samples.
1. Sample Collection:
-
Collect air samples in clean, evacuated gas sampling bulbs or canisters.
-
Alternatively, use gas-tight syringes to draw a known volume of the gas mixture.
2. Standard Preparation:
-
Prepare a stock standard of this compound in a gas sampling bulb by injecting a known volume of pure gas.
-
Prepare a series of working standards by serial dilution with a zero-air or nitrogen matrix in separate gas sampling bulbs.
3. Instrumentation and Conditions: [5][8]
-
Gas Chromatograph: Agilent 6850 GC with FID or equivalent.
-
Headspace Autosampler: Agilent 7694 or equivalent with a 1.0 mL sample loop.
-
Column: Restek RTX-BAC-1 (30 m, 0.53 mm i.d.) or equivalent.
-
GC Conditions:
-
Oven Temperature: 40°C isothermal
-
Injector Temperature: 200°C
-
Detector Temperature: 225°C
-
Carrier Gas (Helium) Linear Velocity: 40 cm/s
-
-
Autosampler Parameters:
-
Sample Oven: 40°C
-
Sample Valve: 60°C
-
Transfer Line: 80°C
-
Sample Equilibration Time: 15 min
-
Vial Pressurization Time: 0.15 min
-
Loop Fill Time: 0.15 min
-
Loop Equilibration Time: 0.05 min
-
Sample Injection Time: 0.25 min
-
4. Analysis:
-
Introduce a known volume of the sample and each standard into separate, sealed 20 mL headspace vials.
-
Place the vials in the headspace autosampler.
-
Initiate the GC-FID analysis sequence.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration for the standards.
-
Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of this compound in Biological Matrices by HS-GC-MS
This protocol is suitable for the detection and quantification of this compound in samples such as blood or urine.[6]
1. Sample Preparation:
-
Pipette 0.5 mL to 1.0 mL of the biological sample (e.g., whole blood) into a 20 mL headspace vial.[7]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
2. Standard Preparation:
-
Prepare a stock standard by bubbling pure this compound gas through a suitable solvent like methanol.[9]
-
Spike blank biological matrix with known amounts of the stock standard to create a series of calibration standards.
3. Instrumentation and Conditions: [7]
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: Rxi-5-MS (30 m x 0.25 mm, 0.25 µm film) or similar.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 35°C, hold for 4 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold for 2 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 35-250) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for this compound (C₂H₄F₂): m/z 66 (molecular ion), 51, 47.
-
4. Analysis:
-
Place the prepared sample and standard vials into the headspace autosampler.
-
Equilibrate the vials at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow for partitioning of this compound into the headspace.[5]
-
Inject an aliquot of the headspace gas into the GC-MS system.
5. Data Analysis:
-
Identify this compound in the samples by comparing the retention time and mass spectrum to that of a known standard.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 66) against the concentration of the standards.
-
Calculate the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. epa.gov [epa.gov]
- 3. A validated method for the quantitation of this compound using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eia.org [eia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Headspace gas chromatographic method for the measurement of difluoroethane in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of HFC-152a by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1,1-Difluoroethane, also known as HFC-152a, is a hydrofluorocarbon used as a propellant in aerosols, a refrigerant, and a foaming agent.[1] Its detection and quantification are crucial in various fields, including environmental monitoring, toxicology, and industrial quality control.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile organic compounds like HFC-152a. This application note provides a detailed protocol for the analysis of HFC-152a using GC-MS.
This method is particularly applicable for the analysis of HFC-152a in various matrices, including air, consumer products, and biological samples, with appropriate sample preparation.[4][5][6] The protocol outlined below is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Experimental Protocols
1. Sample Preparation: Headspace Analysis
Due to the high volatility of HFC-152a, headspace sampling is the preferred method for introduction into the GC-MS system.[2][5] This technique minimizes matrix effects and prevents contamination of the GC inlet.[2]
-
For Liquid and Solid Samples:
-
Place a known amount of the sample (e.g., 0.5 mL to 1.0 mL of a biological fluid or a specific weight of a solid material) into a headspace vial (e.g., 20 mL).[2]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent the loss of the volatile analyte.[2]
-
For quantitative analysis, a set of calibration standards should be prepared in the same matrix as the unknown samples.
-
-
For Gaseous Samples:
-
Collect the gaseous sample in a suitable container, such as a Tedlar bag or a summa canister.
-
Use a gas-tight syringe to withdraw a known volume of the gaseous sample and inject it directly into a heated headspace vial or directly into the GC injector.
-
2. GC-MS Instrumentation and Conditions
The following table summarizes the recommended instrumentation and operating conditions for the GC-MS analysis of HFC-152a.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6850 GC or equivalent[7] |
| Mass Spectrometer | Agilent 5977 or equivalent quadrupole mass spectrometer[2] |
| Autosampler | Headspace autosampler (e.g., Agilent 7694)[7] |
| GC Column | Rxi-5-MS (30 m x 0.25 mm, 0.25 µm film) or similar 5% diphenyl / 95% dimethyl polysiloxane column[2] |
| Injector | Split/Splitless Inlet[6] |
| Injector Temperature | 250°C[2] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations)[6][8] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min[2] |
| Oven Program | |
| Initial Temperature | 35°C, hold for 4 minutes[2] |
| Temperature Ramp | 10°C/min to 150°C[2] |
| Final Hold Time | Hold for 2 minutes[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Ion Source Temperature | 230°C[2] |
| Quadrupole Temperature | 150°C[2] |
| Acquisition Mode | Full Scan (e.g., m/z 35-100) for identification and Selected Ion Monitoring (SIM) for quantification[2] |
3. Data Acquisition and Analysis
-
Full Scan Mode: In full scan mode, the mass spectrometer scans over a specified mass range to obtain a complete mass spectrum of the eluting compounds. This is useful for the qualitative identification of HFC-152a by comparing its mass spectrum with a reference library.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is employed. In this mode, the mass spectrometer is set to detect only specific ions characteristic of HFC-152a. This significantly increases the sensitivity and selectivity of the analysis.[8]
Quantitative Data
The following table summarizes the key quantitative data for the GC-MS analysis of HFC-152a.
| Parameter | Value | Reference |
| Retention Time | Dependent on the specific GC column and conditions. | N/A |
| Characteristic Mass-to-Charge Ratios (m/z) | 51, 47, 45, 66 (Molecular Ion) | [1][9] |
| Limit of Detection (LOD) | Approximately 0.018 mg/L in blood using GC-FID. | [3] |
| Limit of Quantitation (LOQ) | Approximately 0.099 mg/L in blood using GC-FID. | [3] |
Note: Retention time is highly dependent on the specific instrument, column, and analytical conditions and should be determined experimentally.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the GC-MS analysis of HFC-152a.
References
- 1. ez.restek.com [ez.restek.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated method for the quantitation of this compound using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HS-GC-FID method for quantification of HFA-152a in cell culture media, and plasma from a range of species and regulatory compliant validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols and Application Notes for Reactions Involving 1,1-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of 1,1-difluoroethane (HFC-152a) in chemical synthesis. It covers essential safety precautions, experimental setups, and specific protocols for key reactions, including the industrial synthesis of vinylidene fluoride (B91410) and emerging applications in organic chemistry.
Safety Precautions and Handling
This compound is a colorless, odorless, and extremely flammable gas.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to use explosion-proof electrical equipment.[3] Personal protective equipment, including safety goggles, flame-retardant lab coats, and cryogenic gloves when handling the liquefied gas, is mandatory.
Key Safety Information:
| Property | Value |
| Flammability | Extremely flammable |
| Explosive Limits in Air | 3.7% - 18.0% |
| Boiling Point | -24.7 °C |
| Vapor Density | Heavier than air |
Emergency Procedures:
-
Leak: In case of a leak, evacuate the area immediately and eliminate all ignition sources. Ventilate the area to disperse the gas.
-
Fire: Use carbon dioxide, dry chemical, or water spray to extinguish fires. If a cylinder is exposed to fire, cool it with a water spray from a safe distance to prevent rupture.
-
Exposure: In case of inhalation, move the individual to fresh air. If there is contact with the liquefied gas, treat for frostbite by warming the affected area gently with lukewarm water. Seek immediate medical attention in all cases of significant exposure.
General Experimental Setup
Reactions involving this compound as a gaseous reagent typically require a specialized setup to ensure safe and controlled delivery into the reaction mixture.
Typical Gas Delivery Setup:
Key Components:
-
This compound Cylinder: The source of the gaseous reactant.
-
Pressure Regulator: To safely reduce the high pressure from the cylinder to a workable level.
-
Mass Flow Controller: To accurately measure and control the flow rate of the gas into the reactor.
-
Check Valve: To prevent backflow of reactants from the reaction vessel into the gas line.
-
Reaction Vessel: The reactor where the chemical transformation occurs. This can be a standard glass flask for liquid-phase reactions or a tube reactor for gas-phase reactions.
-
Scrubber: To neutralize any unreacted this compound and acidic byproducts before venting. A potassium hydroxide (B78521) solution is commonly used.
Application Note: Synthesis of Vinylidene Fluoride (VDF)
The primary industrial application of this compound is as a precursor to vinylidene fluoride (VDF), a key monomer for the production of fluoropolymers like PVDF.[4] This is typically achieved through a two-step process involving photochemical chlorination followed by pyrolysis.
Reaction Pathway:
Experimental Protocol: Photochlorination of this compound
This protocol describes the laboratory-scale synthesis of 1-chloro-1,1-difluoroethane from this compound.
Materials and Equipment:
-
Photoreactor (quartz or borosilicate glass) equipped with a UV lamp (e.g., mercury vapor lamp)
-
Gas cylinders of this compound and chlorine
-
Mass flow controllers
-
Cold trap
-
Scrubber containing a potassium hydroxide solution
-
Gas chromatograph (GC) for analysis
Procedure:
-
Assemble the photoreactor and ensure all connections are gas-tight.
-
Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Cool the cold trap using a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
Set the mass flow controllers to deliver a molar ratio of this compound to chlorine of approximately 1:1 to 1:1.2.
-
Introduce the gases into the photoreactor at a controlled flow rate. The reaction is typically carried out at temperatures between 20 °C and 70 °C.
-
Turn on the UV lamp to initiate the reaction. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
The product stream exiting the reactor, containing 1-chloro-1,1-difluoroethane, unreacted starting materials, and HCl, is passed through the cold trap to condense the organic components.
-
The non-condensable gases (primarily HCl and unreacted starting materials) are passed through a scrubber to neutralize the HCl.
-
The condensed product can be purified by distillation.
-
Analyze the product composition using gas chromatography.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (HFC-152a:Cl2) | 1:1.0 - 1:1.2 |
| Temperature | 20 - 70 °C |
| Pressure | Atmospheric |
| Typical Conversion | > 95% |
| Selectivity for HCFC-142b | > 90% |
Experimental Protocol: Pyrolysis of 1-Chloro-1,1-difluoroethane
This protocol outlines the synthesis of vinylidene fluoride by the pyrolysis of 1-chloro-1,1-difluoroethane.
Materials and Equipment:
-
Tube furnace with a reactor tube (e.g., nickel, stainless steel, or quartz)
-
System for delivering liquid or gaseous 1-chloro-1,1-difluoroethane
-
Cold trap
-
Scrubber containing a potassium hydroxide solution
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up the tube furnace and reactor. If using a catalyst, pack the reactor with the catalyst.
-
Heat the reactor to the desired temperature (typically 550-750 °C for non-catalyzed reactions, or lower for catalyzed reactions) under a flow of inert gas.
-
Introduce the 1-chloro-1,1-difluoroethane into the hot reactor at a controlled flow rate.
-
The gaseous product stream, containing VDF, HCl, and unreacted starting material, is passed through a cold trap to condense the VDF and any unreacted starting material.
-
The non-condensable HCl is passed through a scrubber.
-
The collected VDF can be purified by cryogenic distillation.
-
Analyze the product composition by GC.
Quantitative Data:
| Parameter | Non-Catalyzed | Catalyzed |
| Temperature | 550 - 750 °C | 300 - 450 °C |
| Catalyst | None | Metal fluorides (e.g., AlF3, SrF2)[5] |
| Pressure | Atmospheric | Atmospheric |
| Conversion of HCFC-142b | 70-90% | >95% |
| Selectivity for VDF | 80-95% | >98% |
Application Note: this compound in Free-Radical Reactions
This compound can participate in free-radical substitution reactions. For example, further fluorination with fluorine gas can lead to the synthesis of 1,1,1-trifluoroethane.
Reaction Pathway:
Due to the high reactivity of fluorine gas, these reactions are often less selective and can be difficult to control on a laboratory scale. The use of less reactive halogenating agents or photochemical methods can provide better control.
Analytical Methods
The analysis of reactions involving this compound is typically performed using gas chromatography (GC) coupled with a suitable detector.
Analytical Techniques:
| Technique | Detector | Application |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantitative analysis of this compound and hydrocarbon products. |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of reactants, products, and byproducts. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | - | In-situ monitoring of gas-phase reactions. |
Disclaimer: The protocols provided are for informational purposes and should be adapted to specific laboratory conditions and safety standards. All experiments should be conducted by trained personnel with appropriate safety measures in place.
References
- 1. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Item - Photoredox-Catalyzed Hydrodifluoroalkylation of Alkenes Using Difluorohaloalkyl Compounds and a Hantzsch Ester - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated method for the quantitation of this compound using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
1,1-Difluoroethane (HFC-152a) as a Solvent for Specialized Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroethane (HFC-152a) is a hydrofluorocarbon that exists as a colorless, odorless gas at standard temperature and pressure. It is typically handled as a liquefied gas, which makes its use as a solvent in chemical reactions a specialized application requiring specific handling procedures.[1] Traditionally, HFC-152a has been utilized as a refrigerant, an aerosol propellant, and a foaming agent.[2][3] It also serves as a key intermediate in the synthesis of fluoropolymers like polyvinylidene fluoride (B91410) (PVDF).[3]
While not a conventional laboratory solvent, the unique physicochemical properties of this compound, such as its low boiling point, moderate polarity, and potential for dissolving fluorinated compounds, suggest its utility in specialized chemical reactions. This document provides an overview of its properties, potential applications, and protocols for its use as a reaction solvent.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for considering its application as a solvent and for designing appropriate experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₂H₄F₂ | [2] |
| Molecular Weight | 66.05 g/mol | [2] |
| Boiling Point | -24.7 °C | [2] |
| Melting Point | -117 °C | [2] |
| Density (liquid, 25 °C) | 0.90 g/mL | [2] |
| Vapor Pressure (21.1 °C) | 536 kPa (4020 mmHg) | [2] |
| Solubility in Water (25 °C) | 0.28% w/w | [2] |
| Flammability Limits in Air | 3.9 - 16.9% | [2] |
| Ozone Depletion Potential (ODP) | 0 | [2] |
| Global Warming Potential (GWP, 100-year) | 124 | [2] |
Potential Applications in Specialized Chemical Reactions
Although not widely documented, the properties of this compound suggest its potential as a solvent in several niche areas of chemical synthesis:
-
Reactions Involving Fluorinated Compounds: Due to the "like dissolves like" principle, HFC-152a is a promising solvent for reactions involving highly fluorinated or partially fluorinated reagents, catalysts, or substrates.[4] Its fluorinated nature can enhance the solubility of such compounds, which are often immiscible with common organic solvents.
-
Low-Temperature Reactions: Its low boiling point allows for reactions to be conducted at sub-ambient temperatures, which can be advantageous for controlling exothermic reactions or for improving the selectivity of certain transformations. Post-reaction, the solvent can be easily removed by evaporation.
-
"Green" Chemistry Applications: With a zero Ozone Depletion Potential, HFC-152a is an environmentally more benign alternative to ozone-depleting solvents.[2] Its low boiling point facilitates easy recycling through condensation, minimizing solvent waste.
-
Polymerization of Fluorinated Monomers: HFC-152a could serve as a medium for the polymerization of fluorinated alkenes, potentially offering better solubility for both the monomer and the resulting fluoropolymer compared to conventional solvents.
Experimental Protocols
Handling this compound as a liquid solvent requires specialized equipment to work with condensed gases under pressure. The following is a general protocol for conducting a chemical reaction in liquid HFC-152a.
4.1. General Protocol for a Reaction in a Sealed Tube
This protocol is suitable for small-scale reactions.
Materials and Equipment:
-
Heavy-walled glass pressure tube (e.g., Fischer-Porter tube) with a pressure-rated valve.
-
Magnetic stir bar.
-
Schlenk line or inert gas manifold.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Lecture bottle of this compound with a regulator.
-
Reactants and catalyst.
-
Standard laboratory glassware.
Procedure:
-
Drying of Glassware: Ensure the pressure tube and all other glassware are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Charging Reactants: Add the solid reactants, catalyst, and magnetic stir bar to the pressure tube. If any reactants are liquids, add them via syringe.
-
Inert Atmosphere: Assemble the pressure tube with the valve and purge with an inert gas for several minutes.
-
Cooling: Immerse the pressure tube in the low-temperature cooling bath and allow it to cool to -78 °C.
-
Condensing the Solvent: Connect the lecture bottle of this compound to the pressure tube via a transfer line. Slowly open the regulator to condense the desired amount of HFC-152a into the cooled tube. The amount of condensed liquid can be determined by mass or by calibrated markings on the tube.
-
Sealing the Reaction: Once the desired volume of solvent is collected, close the valve on the pressure tube and then close the valve on the lecture bottle.
-
Running the Reaction:
-
For reactions at low temperature, keep the tube in the cooling bath.
-
For reactions at or above room temperature, carefully remove the tube from the cooling bath and allow it to warm to the desired reaction temperature behind a blast shield. Caution: Always be aware of the pressure limitations of the tube.
-
-
Monitoring the Reaction: The reaction can be monitored by taking aliquots if the setup allows, or by stopping the reaction at a given time.
-
Work-up:
-
After the reaction is complete, cool the tube back down to -78 °C.
-
Slowly open the valve to a fume hood or a trapping system to vent the HFC-152a. The solvent will evaporate as the tube warms up.
-
Once all the solvent has evaporated, the remaining reaction mixture can be dissolved in a conventional organic solvent for analysis and purification.
-
4.2. Safety Precautions
-
This compound is flammable and can form explosive mixtures with air.[2] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Working with liquefied gases under pressure poses a significant risk of explosion. Always use appropriate pressure-rated equipment and a blast shield.
-
Contact with liquid this compound can cause severe frostbite.[1] Wear appropriate personal protective equipment, including cryogenic gloves and safety glasses.
-
Ensure that the pressure generated at the reaction temperature does not exceed the pressure rating of the reaction vessel.
Visualizations
5.1. Logical Workflow for Using this compound as a Solvent
Caption: Workflow for conducting a chemical reaction using liquid this compound as a solvent.
5.2. Relationship between Properties and Potential Applications
Caption: Interplay between the properties of HFC-152a and its potential applications as a solvent.
Conclusion
While this compound is not a conventional solvent, its distinct properties present opportunities for its use in specialized areas of chemical synthesis, particularly for low-temperature reactions and for reactions involving fluorinated molecules. The handling of liquefied gases requires careful consideration of safety and the use of appropriate equipment. Further research into the solubility of various reagents and catalysts in liquid HFC-152a would be beneficial to fully explore its potential as a novel reaction medium.
References
Application Notes and Protocols: The Role of 1,1-Difluoroethane in Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of fluoropolymers, with a specific focus on the use of 1,1-difluoroethane (HFC-152a) as a key precursor. Detailed experimental protocols, quantitative data, and process visualizations are presented to guide researchers in the laboratory- and industrial-scale production of these high-performance materials.
Introduction
This compound (HFC-152a) is a crucial intermediate in the production of vinylidene fluoride (B91410) (VDF), the primary monomer for the synthesis of polyvinylidene fluoride (PVDF) resins.[1][2] PVDF is a highly sought-after fluoropolymer known for its exceptional chemical resistance, thermal stability, and unique piezoelectric properties, making it invaluable in various applications, including chemical processing, electronics, and biomedical devices.
The synthesis pathway from this compound to fluoropolymers involves two main stages: the conversion of this compound to vinylidene fluoride and the subsequent polymerization of vinylidene fluoride.
Part 1: Synthesis of Vinylidene Fluoride (VDF) from this compound (HFC-152a)
The primary industrial route for the production of VDF is through the dehydrohalogenation of haloalkanes. While the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) is a common method, processes for the direct conversion of this compound are also established.[1][3]
A significant method for this conversion is the gas-phase dehydrogenation of this compound. This process can be effectively carried out using a solid catalyst, such as chromium oxide on an alumina (B75360) support (Cr₂O₃/Al₂O₃), in the presence of a co-reactant gas like oxygen or carbon dioxide.[4] The notable difference in boiling points between the resulting vinylidene fluoride (-86°C) and the starting material this compound (-25°C) facilitates their separation by distillation.[4]
Experimental Protocol: Catalytic Dehydrogenation of this compound
This protocol outlines a general procedure for the laboratory-scale synthesis of vinylidene fluoride from this compound.
Materials:
-
This compound (HFC-152a) gas
-
Co-reactant gas: Oxygen (O₂) or Carbon Dioxide (CO₂)
-
Cr₂O₃/Al₂O₃ catalyst
-
Inert gas (e.g., Nitrogen) for purging
-
Scrubbing solution (e.g., potassium hydroxide)
-
Drying agent (e.g., anhydrous calcium sulfate)
Equipment:
-
Gas flow controllers
-
Fixed-bed reactor
-
Tube furnace
-
Condenser/cold trap
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: The Cr₂O₃/Al₂O₃ catalyst is packed into the fixed-bed reactor.
-
System Purge: The reactor system is purged with nitrogen to remove air and moisture. The catalyst is then heated to the desired reaction temperature (e.g., 500°C) under a continuous nitrogen flow.[4]
-
Reaction: A gaseous mixture of this compound and the co-reactant gas (e.g., air, a mixture of O₂ and CO₂) is passed through the heated catalyst bed. The molar ratio of this compound to the co-reactant gas and the contact time are critical parameters to control.[4][5]
-
Product Collection and Purification: The effluent gas from the reactor, containing vinylidene fluoride, unreacted this compound, and byproducts, is passed through a scrubbing solution to remove acidic gases.[1] The scrubbed gas is then passed through a drying tower.[4] The purified product can be collected in a cold trap or gas bag.
-
Analysis: The composition of the product gas is analyzed by gas chromatography to determine the conversion of this compound and the selectivity to vinylidene fluoride.[4]
Quantitative Data: VDF Synthesis from this compound
The following table summarizes key quantitative data for the synthesis of vinylidene fluoride from this compound based on a patented process.[4][5]
| Parameter | Example 1 | Example 2 | Example 3 |
| Catalyst | 19% Cr₂O₃/Al₂O₃ | 19% Cr₂O₃/Al₂O₃ | 19% Cr₂O₃/Al₂O₃ |
| Temperature | 500°C | 300°C | 400°C |
| Co-reactant Gas | Air | CO₂ | O₂ and CO₂ |
| Molar Ratio (HFC-152a:Co-reactant) | 1:2.4 | 1:3.7 | 1:0.50:2.0 (O₂:CO₂) |
| Contact Time | 26 seconds | 19 seconds | 11 seconds |
| HFC-152a Conversion | 75% | 95% | 98% |
| Selectivity to VDF | 0.7% | 0.99% | 5.0% |
| Selectivity to Vinyl Fluoride | 96.2% | 99.1% | 94.3% |
Part 2: Synthesis of Fluoropolymers from Vinylidene Fluoride
Once synthesized, vinylidene fluoride serves as the monomer for the production of various fluoropolymers, most notably PVDF. The polymerization of VDF can be achieved through several methods, including emulsion, suspension, and solution polymerization.
Experimental Workflow: From this compound to PVDF
Caption: Overall workflow from this compound to PVDF.
Experimental Protocols for VDF Polymerization
Caption: Workflow for suspension polymerization of VDF.
Protocol:
-
Reactor Preparation: A polymerization reactor is charged with deionized water, a suspending agent (e.g., methyl hydroxypropyl cellulose), and a surfactant.
-
Inerting: The reactor is purged with nitrogen to remove oxygen, which can inhibit polymerization.
-
Monomer Charging: A known quantity of liquid VDF monomer is introduced into the reactor.
-
Initiator Addition: An oil-soluble initiator, such as di-isopropyl peroxydicarbonate, and a chain transfer agent are injected.
-
Polymerization: The reaction mixture is heated to the desired temperature with constant stirring to maintain the suspension of monomer droplets. The polymerization proceeds for a set duration, during which the pressure inside the reactor will decrease as the gaseous monomer is converted to solid polymer.
-
Termination: The reaction is terminated by venting any unreacted monomer.
-
Post-Treatment: The resulting polymer slurry is heated to decompose any residual initiator.
-
Isolation: The PVDF powder is isolated by filtration, washed with deionized water, and dried in an oven.
Protocol:
-
Reactor Setup: A high-pressure reactor is filled with deionized water and a fluorinated surfactant.
-
Purging: The reactor is purged with an inert gas to remove oxygen.
-
Monomer and Initiator Addition: VDF monomer is fed into the reactor, and a water-soluble initiator, such as potassium persulfate, is added.
-
Polymerization: The reaction is carried out under high pressure and temperature with continuous stirring.
-
Product Discharge: The resulting PVDF latex (an aqueous dispersion of polymer particles) is discharged from the reactor.
-
Coagulation and Isolation: The polymer is isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.
Protocol:
-
Reactor Charging: A suitable solvent, such as N,N-dimethylformamide (DMF), and an initiator (e.g., azobisisobutyronitrile) are placed in a pressure vessel.
-
Monomer Introduction: The vessel is cooled, evacuated, and a known amount of VDF monomer is condensed into it.
-
Polymerization: The reaction vessel is heated to the desired temperature with continuous stirring, allowing the polymerization to proceed in a homogeneous solution.
-
Product: After the reaction, the vessel is cooled. The resulting polymer solution can be used directly for applications like film casting.
Comparative Data of VDF Polymerization Methods
| Parameter | Emulsion Polymerization | Suspension Polymerization | Solution Polymerization |
| Initiator | Potassium persulfate (KPS) | Di-isopropyl peroxydicarbonate (IPP) | Azobisisobutyronitrile (AIBN) |
| Surfactant/Dispersant | Fluorinated Surfactant | Methyl Hydroxypropyl Cellulose | None |
| Solvent | Deionized Water | Deionized Water | N,N-Dimethylformamide (DMF) |
| Temperature | 75–90 °C | 30–60 °C | 60-80 °C |
| Pressure | 2.0–3.8 MPa | 2.1–7.0 MPa | N/A (sealed vessel) |
| Typical Reaction Time | 14 h | 15–22 h | 24 h |
| Polymer Particle Size | 0.2–0.5 µm | > 50 µm | N/A (polymer in solution) |
| Molecular Weight | Higher molecular weight achievable | Lower molecular weight | Variable |
Conclusion
The synthesis of high-performance fluoropolymers like PVDF is intrinsically linked to the production of its monomer, vinylidene fluoride, for which this compound serves as a key precursor. By understanding and controlling the two main stages of this process—the conversion of HFC-152a to VDF and the subsequent polymerization of VDF—researchers can tailor the properties of the final fluoropolymer to meet the demands of a wide range of advanced applications. The protocols and data presented herein provide a foundational guide for professionals in the field of materials science and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0461297A1 - Production of vinylidene fluoride from this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Safe Handling, Storage, and Disposal of 1,1-Difluoroethane Cylinders
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroethane (also known as R-152a or HFC-152a) is a colorless, odorless, and extremely flammable liquefied gas under pressure.[1][2] It is used in various applications, including as a propellant and refrigerant.[3] Due to its flammability and potential hazards associated with pressurized gas, strict protocols for its storage, handling, and disposal are imperative in a laboratory setting. These notes provide detailed guidelines to ensure the safe use of this compound cylinders.
Physical and Chemical Properties
Understanding the properties of this compound is critical for safe handling. Key quantitative data are summarized below.
| Property | Value |
| CAS Number | 75-37-6[1] |
| Molecular Formula | C₂H₄F₂[4] |
| Molecular Weight | 66.1 g/mol |
| Boiling Point | -24.7 °C to -25 °C[1][2] |
| Melting Point | -117 °C[1][2] |
| Vapor Pressure | 5.1 Bar (74 psi) at 20°C[1] |
| Flammability Limits in Air | 3.7% - 20.2% by volume[1][2] |
| Autoignition Temperature | 440 °C[1] |
| Global Warming Potential (GWP) | 124 (CO₂=1)[1] |
| Ozone Depletion Potential (ODP) | 0 (R11 = 1)[1] |
Protocols for Safe Storage
Proper storage of this compound cylinders is the first line of defense against accidents. Cylinders must be stored in a manner that minimizes physical and chemical hazards.
Storage Area Requirements
| Parameter | Specification |
| Location | A cool, dry, well-ventilated area.[1][5] |
| Ignition Sources | Must be free from heat, sparks, open flames, and hot surfaces.[1] Smoking is prohibited.[1][2] |
| Sunlight | Protect from direct sunlight.[1][6] |
| Temperature | Do not expose to temperatures exceeding 45°C (113°F) - 52°C (125°F).[1][5] |
| Electrical Equipment | All electrical equipment (lighting, ventilation) must be explosion-proof.[2][7] |
| Compatibility | Segregate from incompatible materials. |
Incompatible Materials
Store this compound cylinders separately from the following substances to prevent violent reactions:
-
Oxidizing agents (e.g., perchlorates, nitrates, peroxides).[8]
-
Alkaline earth metals.[1]
-
Strong bases.[6]
Cylinder Storage Protocol
-
Secure Cylinders: Cylinders must be stored upright and firmly secured with straps or chains to prevent falling or rolling.[5][9]
-
Valve Protection: Ensure the valve protection cap is securely in place when the cylinder is not in use.[5][9]
-
Ventilation: The storage area must have adequate ventilation to prevent the accumulation of flammable vapors, which are heavier than air.[1][7]
-
Labeling: Ensure all cylinders are clearly labeled with their contents.[10]
-
Segregation: Store full and empty cylinders separately to avoid confusion.[9]
-
Inventory: Maintain an accurate inventory of all cylinders.
Protocols for Safe Handling and Use
Adherence to strict handling procedures is crucial to mitigate risks during the use of this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or safety goggles are mandatory.[1] A face shield may be required for certain operations.[1]
-
Hand Protection: Use cold-insulating gloves to protect against frostbite from contact with the liquid gas.[2][6]
-
Skin Protection: Wear protective clothing.[1] Fire-retardant clothing is recommended.
General Handling Protocol
-
Work Area: Always handle cylinders in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Grounding: Prevent the buildup of electrostatic charges by grounding all equipment used in handling.[2]
-
Tools: Use only non-sparking tools when working with or near cylinders.[2][6]
-
Transport: Use a suitable hand truck or trolley to move cylinders; do not drag, roll, or drop them.[5]
-
Connection: Before connecting a cylinder, ensure all piping and equipment are rated for the cylinder pressure.[5][9] Use a back-flow prevention device in the piping.[5]
-
Valve Operation: Open cylinder valves slowly. Do not use excessive force or attempt to operate a damaged valve.[9] Close the main cylinder valve after each use and when the cylinder is empty.[5]
-
Suck-back: Prevent suck-back of water or other materials into the cylinder, as this can cause rupture.[9]
Caption: Logical workflow for handling this compound cylinders.
Emergency Procedures
Immediate and correct response to a leak or fire is critical to prevent injury and damage.
Leaking Cylinder Protocol
-
Evacuate: Evacuate all personnel from the affected area immediately.[1]
-
Ignition Sources: Eliminate all sources of ignition (e.g., turn off equipment, extinguish open flames).[1][2] Do not operate electrical switches.
-
Ventilate: Increase ventilation to disperse the gas.[8]
-
Assess Leak: If it is safe to do so, and you are trained, approach the area with caution. Wear appropriate PPE, including a self-contained breathing apparatus (SCBA) if necessary.[1][2]
-
Stop Leak: If possible and safe, stop the flow of gas by closing the valve.[9]
-
Isolate Cylinder: If the leak cannot be stopped, move the leaking cylinder to a safe, isolated outdoor location and position it so that gas, not liquid, escapes.[8][9] Allow the cylinder to empty.[8]
-
Re-entry: Do not re-enter the area until the gas has dispersed and the area is deemed safe.
Caption: Decision-making workflow for a this compound gas leak.
Fire Protocol
-
Leaking Gas Fire: Do not extinguish a fire involving a leaking gas cylinder unless the gas leak can be stopped safely.[1][2] Extinguishing the flame without stopping the flow of gas can lead to the formation of an explosive gas-air mixture that could re-ignite.[11]
-
Surrounding Fire: If a cylinder is exposed to fire but is not leaking, use a water spray to cool the container from a safe, sheltered position.[1][11] This prevents a pressure buildup that could lead to a rupture.
-
Extinguishing Media: For surrounding fires, use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[1]
-
Hazardous Combustion Products: Fires involving this compound can produce toxic fumes, including hydrogen fluoride (B91410) and carbon monoxide.[1][8] Firefighters must wear SCBA.[1]
Protocol for Disposal
Disposal of compressed gas cylinders is highly regulated and must not be performed by laboratory personnel. The primary protocol is to coordinate with your institution's Environmental Health and Safety (EHS) department or equivalent authority.
Preparing a Cylinder for Disposal
-
Ensure Cylinder is Empty: Use the contents of the cylinder completely. A cylinder is considered "empty" when the pressure is equal to atmospheric pressure.
-
Close Valve: Close the cylinder valve securely.
-
Replace Cap: Replace the valve protection cap.
-
Label for Disposal: Clearly label the cylinder as "EMPTY" and attach a hazardous waste tag provided by your EHS department.[10] The tag should identify the contents (this compound) and the date.
-
Segregate: Store the empty, tagged cylinder in the designated area for hazardous waste pickup, segregated from full or in-use cylinders.[9]
Disposal Pathway
-
DO NOT attempt to dispose of cylinders in the regular trash.[10]
-
DO NOT vent the contents of a cylinder into a fume hood or outdoors.[10]
-
DO NOT puncture or incinerate cylinders.[7]
-
ALWAYS contact your institution's EHS office or hazardous waste manager to arrange for pickup and disposal.[8][10] They will coordinate with a licensed hazardous waste contractor.
-
Recovery and Recycling: Consult the cylinder supplier for information regarding their return or recycling programs.[1][5]
References
- 1. nationalref.com [nationalref.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. airgas.com [airgas.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. content.oppictures.com [content.oppictures.com]
- 8. nj.gov [nj.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ICSC 1729 - this compound [chemicalsafety.ilo.org]
Application of HFC-152a in Pharmaceutical-Related Synthesis: A Detailed Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroethane (HFC-152a) is a hydrofluorocarbon primarily recognized for its application as a propellant in metered-dose inhalers and other aerosolized pharmaceutical products. Its low global warming potential compared to older hydrofluoroalkanes has made it an environmentally preferable option in drug delivery systems. While its direct application as a reagent or solvent in the synthesis of active pharmaceutical ingredients (APIs) is not widely documented, HFC-152a serves as a critical intermediate in the production of vinylidene fluoride (B91410) (VDF). VDF is the monomer for polyvinylidene fluoride (PVDF), a high-performance fluoropolymer with significant applications in the pharmaceutical industry, including in filtration membranes, single-use systems, and drug-eluting device coatings.
This document provides detailed application notes and protocols regarding the primary synthetic application of HFC-152a relevant to the pharmaceutical sector: the synthesis of vinylidene fluoride.
Core Application: Synthesis of Vinylidene Fluoride (VDF) from HFC-152a
The principal role of HFC-152a in a synthetic context related to pharmaceuticals is its dehydrochlorination to produce vinylidene fluoride. This process is a cornerstone of the fluoropolymer industry, which in turn supplies essential materials to pharmaceutical manufacturing and research.
Reaction Pathway
The conversion of HFC-152a to VDF is a high-temperature pyrolysis reaction. The fundamental transformation involves the elimination of a hydrogen and a fluorine atom from the this compound molecule.
Figure 1: Reaction scheme for the synthesis of vinylidene fluoride from HFC-152a.
Quantitative Data from VDF Synthesis Processes
The synthesis of VDF from HFC-152a is a well-established industrial process. The following table summarizes typical quantitative data from various patented methods.
| Parameter | Method 1: Steam Pyrolysis | Method 2: Adiabatic Reactor | Method 3: Fluidized Bed Reactor |
| Catalyst | None (Thermal) | None (Thermal) | Nickel-based alloy |
| Temperature | 700-900 °C | 750-850 °C | 600-750 °C |
| Pressure | Atmospheric | 1-5 atm | 1-3 atm |
| HFC-152a Conversion (%) | 40-60 | 50-70 | 60-80 |
| VDF Selectivity (%) | 85-95 | 90-98 | >95 |
| Residence Time | 0.1-1.0 seconds | <0.5 seconds | 1-5 seconds |
| Key Byproducts | Acetylene, Vinyl Fluoride | Acetylene, Trifluoroethylene | Acetylene, Coke |
Experimental Protocols
Protocol 1: Laboratory-Scale VDF Synthesis via Steam Pyrolysis
This protocol describes a representative laboratory setup for the thermal decomposition of HFC-152a to VDF.
Objective: To synthesize vinylidene fluoride from this compound.
Materials:
-
This compound (HFC-152a) gas cylinder
-
Nitrogen (for purging)
-
Deionized water
-
Tube furnace capable of reaching 900 °C
-
Quartz reactor tube (e.g., 25 mm ID, 600 mm length)
-
Mass flow controllers for HFC-152a and steam
-
Steam generator
-
Condenser and cold trap system (-78 °C, dry ice/acetone)
-
Gas chromatograph (GC) with a suitable column for analyzing fluorocarbons
Procedure:
-
System Setup: Assemble the quartz reactor tube within the tube furnace. Connect the HFC-152a gas cylinder and the steam generator to the reactor inlet via mass flow controllers. The reactor outlet should be connected to a condenser followed by a cold trap to collect the product and unreacted starting material. The non-condensable gases should be safely vented.
-
Purging: Purge the entire system with nitrogen for 30 minutes to remove any air and moisture.
-
Heating: Heat the tube furnace to the desired reaction temperature (e.g., 800 °C).
-
Reaction Initiation: Once the temperature is stable, stop the nitrogen flow and introduce HFC-152a and steam into the reactor at a predetermined molar ratio (e.g., 1:3 HFC-152a to steam). A typical total flow rate might be 100-500 mL/min.
-
Product Collection: The reaction mixture exiting the furnace is passed through the condenser and then the cold trap. VDF, unreacted HFC-152a, and any other condensable byproducts will be collected in the cold trap.
-
Analysis: The gaseous effluent can be analyzed online using a GC to monitor the conversion of HFC-152a and the selectivity to VDF. The collected liquid in the cold trap can also be carefully vaporized and analyzed by GC.
-
Shutdown: After the desired reaction time, stop the flow of reactants and cool the furnace under a nitrogen flow.
Figure 2: Experimental workflow for the laboratory synthesis of VDF from HFC-152a.
Applications of VDF-Derived PVDF in Pharmaceuticals
The VDF synthesized from HFC-152a is polymerized to form PVDF, which has several key applications in the pharmaceutical industry due to its chemical inertness, mechanical strength, and thermal stability.
-
Sterile Filtration: PVDF is widely used in the form of microporous membranes for the sterile filtration of pharmaceutical solutions, including APIs, buffers, and final drug products.
-
Single-Use Systems: Bags, tubing, and connectors made from PVDF are increasingly used in biopharmaceutical manufacturing to reduce the risk of cross-contamination and decrease cleaning validation requirements.
-
Drug Delivery: The inertness of PVDF makes it a suitable material for coating implantable medical devices that elute drugs over time.
-
Analytical Sample Preparation: Syringe filters with PVDF membranes are commonly used for the clarification and purification of analytical samples prior to techniques like HPLC.
Figure 3: Logical relationship from HFC-152a to pharmaceutical applications via VDF and PVDF.
Conclusion
While HFC-152a is not typically a direct reactant or solvent in the synthesis of small-molecule pharmaceuticals, it plays a vital upstream role as the primary precursor to vinylidene fluoride. The subsequent polymerization of VDF to PVDF provides a critical material for numerous applications in pharmaceutical manufacturing, drug delivery, and research. Understanding the synthesis of VDF from HFC-152a is therefore relevant for professionals in the pharmaceutical industry who rely on high-purity fluoropolymers for their processes and products. The protocols and data presented herein provide a foundational understanding of this key synthetic application. Further research into novel catalytic methods for the direct functionalization of HFC-152a could potentially open new avenues for its use in pharmaceutical synthesis in the future.
techniques for measuring the concentration of 1,1-Difluoroethane in air
These application notes provide a comprehensive overview of established techniques for the quantitative analysis of 1,1-Difluoroethane (DFE, HFC-152a) in air. The methodologies detailed are intended for use by researchers, scientists, and drug development professionals for environmental monitoring, occupational safety assessment, and quality control purposes.
Introduction
This compound is a colorless, odorless gas utilized as a refrigerant, an aerosol propellant, and in the manufacturing of other chemicals.[1] Due to its widespread use, monitoring its concentration in ambient and workplace air is crucial for assessing potential exposure and ensuring safety. This document outlines two primary analytical techniques for the determination of this compound in air samples: Gas Chromatography (GC) and Fourier Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques Overview
Gas Chromatography (GC) is a powerful and widely used technique for separating and quantifying volatile organic compounds (VOCs) like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity. For air analysis, sample collection typically involves the use of sorbent tubes followed by thermal desorption, or whole air sampling into canisters.
Fourier Transform Infrared (FTIR) Spectroscopy offers a rapid and non-destructive method for identifying and quantifying gaseous compounds. Extractive FTIR involves drawing an air sample into a gas cell where its infrared absorption spectrum is measured. The concentration of this compound can be determined by analyzing the characteristic absorption bands in its spectrum.
Data Presentation
The following table summarizes the quantitative data for the described analytical methods.
| Parameter | Gas Chromatography - Flame Ionization Detector (GC-FID) with Thermal Desorption | Gas Chromatography - Mass Spectrometry (GC-MS) with Canister Sampling (based on EPA TO-15) | Fourier Transform Infrared (FTIR) Spectroscopy (Extractive) |
| Analyte | This compound | This compound | This compound |
| Typical Limit of Detection (LOD) | ~0.02 mg/L (in blood, adaptable to air)[2] | Compound-dependent, typically low ppb range | Compound-dependent, typically low ppm range |
| Typical Limit of Quantitation (LOQ) | ~0.1 mg/L (in blood, adaptable to air)[2] | Compound-dependent, typically low ppb range | Compound-dependent, typically low ppm range |
| Linearity | Excellent, typically R² > 0.99[2] | Excellent, typically R² > 0.99 | Good, dependent on calibration |
| Primary Application | Trace-level quantification in occupational and environmental monitoring | Analysis of a wide range of VOCs in ambient air | Real-time or near real-time monitoring of specific gases |
| Selectivity | Good, based on retention time | Excellent, based on mass spectrum | Good, based on characteristic infrared absorption bands |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Active Air Sampling using Sorbent Tubes and Analysis by GC-FID with Thermal Desorption
This protocol describes the collection of this compound from air onto a sorbent tube and subsequent analysis by gas chromatography with flame ionization detection.
1. Materials and Equipment:
-
Sorbent tubes packed with a suitable sorbent (e.g., activated coconut shell charcoal).
-
Personal sampling pump capable of operating at a constant flow rate.
-
Tubing for connecting the sorbent tube to the pump.
-
Thermal desorber coupled to a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
GC column suitable for separating volatile halogenated hydrocarbons (e.g., Restek RTX-BAC-1, 30 m x 0.53 mm ID or similar).
-
High-purity gases: Helium or Nitrogen (carrier gas), Hydrogen, and Air (for FID).
-
Certified gas standards of this compound for calibration.
2. Air Sampling Procedure:
-
Calibrate the personal sampling pump to a known flow rate (e.g., 20-100 mL/min) using a calibrated flowmeter.
-
Break the ends of a new sorbent tube.
-
Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.
-
Position the sorbent tube in the breathing zone of the worker or in the area to be sampled.
-
Activate the pump and record the start time.
-
Sample for a predetermined period to collect a sufficient volume of air (e.g., 5-10 liters).
-
After sampling, turn off the pump, record the stop time, and remove the sorbent tube.
-
Cap the ends of the sorbent tube and label it with a unique identifier.
-
Record the sampling details, including sample ID, date, location, flow rate, and sampling duration.
-
Prepare and analyze field blanks by handling and transporting them in the same manner as the samples, but without drawing air through them.
3. Analytical Procedure (Thermal Desorption GC-FID):
-
Set up the thermal desorber and GC-FID according to the manufacturer's instructions.
-
Typical GC-FID conditions:
-
Injector Temperature: 200°C
-
Oven Temperature Program: Isothermal at 40°C
-
Detector Temperature: 225°C
-
Carrier Gas Flow Rate: Set to achieve a linear velocity of approximately 40 cm/s.[3]
-
-
Place the sampled sorbent tube into the thermal desorber.
-
Heat the tube to desorb the trapped analytes onto a focusing trap.
-
Rapidly heat the focusing trap to inject the analytes into the GC column.
-
Acquire the chromatogram.
-
Identify the this compound peak based on its retention time, as determined from the analysis of a standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from the gas standards.
4. Calibration:
-
Prepare a series of calibration standards by injecting known volumes of the certified this compound gas standard onto clean sorbent tubes and analyzing them as described above.
-
Plot the peak area versus the mass of this compound to generate a calibration curve.
Protocol 2: Whole Air Sampling in Canisters and Analysis by GC-MS (adapted from EPA Method TO-15)
This protocol outlines the collection of whole air samples in specially prepared canisters and analysis by gas chromatography-mass spectrometry.
1. Materials and Equipment:
-
Evacuated and certified clean canisters (e.g., SUMMA® or Silonite® coated).
-
Flow controller or critical orifice to regulate the sample collection rate.
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC column suitable for volatile organic compounds (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
-
High-purity helium carrier gas.
-
Certified gas standards of this compound and internal standards.
2. Air Sampling Procedure:
-
Record the initial vacuum of the evacuated canister.
-
Attach the flow controller to the canister inlet.
-
Place the canister in the desired sampling location.
-
Open the canister valve to begin sample collection. The flow controller will regulate the filling rate for a time-integrated sample.
-
After the desired sampling time, close the canister valve.
-
Record the final pressure in the canister.
-
Label the canister and record all sampling information.
3. Analytical Procedure (GC-MS):
-
Pressurize the canister with a known amount of an internal standard.
-
Connect the canister to the GC-MS sample introduction system.
-
Typical GC-MS conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 35°C, hold for 4 minutes, then ramp at 10°C/min to 150°C and hold for 2 minutes.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
MS Acquisition Mode: Scan mode for identification (e.g., m/z 35-250) or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound (e.g., m/z 66, 51, 47).
-
-
Introduce a specific volume of the air sample into the GC-MS.
-
Acquire the chromatogram and mass spectra.
-
Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.
-
Quantify the concentration using the internal standard method and a calibration curve.
4. Calibration:
-
Prepare a multi-point calibration curve by analyzing canisters containing known concentrations of this compound and the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Protocol 3: Extractive Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the direct measurement of this compound in an air stream using an extractive FTIR spectrometer.
1. Materials and Equipment:
-
Extractive FTIR spectrometer with a heated gas cell.
-
Heated sampling line and pump.
-
Particulate filter.
-
Certified gas standards of this compound.
-
Nitrogen gas for background spectra.
2. Analytical Procedure:
-
Set up the FTIR spectrometer, heated sampling line, and gas cell according to the manufacturer's instructions. The sampling system should be heated to prevent condensation.
-
Collect a background spectrum by filling the gas cell with nitrogen.
-
Draw the air sample through the heated line and into the gas cell using the sampling pump.
-
Continuously acquire infrared spectra of the sample gas.
-
Identify and quantify this compound by comparing the sample spectrum to a reference spectrum of this compound. The analysis software will use specific absorption bands for quantification, correcting for interferences from other gases like water vapor and carbon dioxide.
3. Calibration:
-
Introduce known concentrations of the this compound gas standard into the FTIR spectrometer to generate a calibration file.
-
The software uses this calibration to convert the absorbance at specific wavelengths to a concentration value.
Mandatory Visualization
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for Extractive FTIR analysis.
References
- 1. Volatile organic compounds: sampling methods and their worldwide profile in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated method for the quantitation of this compound using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Kinetics of 1,1-Difluoroethane (HFC-152a) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental designs and protocols for investigating the reaction kinetics of 1,1-Difluoroethane (CH₃CHF₂), also known as HFC-152a. The following sections cover key reactions including thermal decomposition (pyrolysis) and reactions with hydroxyl radicals (•OH), chlorine atoms (Cl•), and ground-state oxygen atoms (O(³P)).
Introduction
This compound (HFC-152a) is a hydrofluorocarbon with applications as a propellant, refrigerant, and foam blowing agent. Understanding its chemical kinetics is crucial for assessing its atmospheric lifetime, global warming potential, and combustion characteristics. This document outlines experimental methodologies to determine the rate constants and reaction mechanisms of HFC-152a under various conditions.
Key Reactions and Experimental Approaches
The primary reactions of HFC-152a that are of kinetic interest include its unimolecular decomposition at high temperatures and its bimolecular reactions with atmospheric radicals. The principal experimental techniques for studying these reactions are shock tubes for high-temperature pyrolysis and flash photolysis coupled with resonance fluorescence or laser-induced fluorescence for radical reactions.
Experimental Protocols
Thermal Decomposition of this compound in a Shock Tube
The thermal decomposition of HFC-152a is typically studied at high temperatures using a shock tube.[1][2][3][4] In these experiments, a shock wave rapidly heats a gas mixture to a high temperature, initiating the decomposition reaction.[1] The progress of the reaction can be monitored by time-resolved absorption or mass spectrometry.[1]
Protocol:
-
Mixture Preparation: Prepare a dilute mixture of this compound (typically 0.1-1%) in a bath gas such as argon. The low concentration of the reactant minimizes secondary reactions.
-
Shock Tube Operation:
-
Introduce the gas mixture into the driven section of the shock tube.
-
Evacuate the driver section and fill it with a high-pressure driver gas (e.g., helium).
-
A diaphragm separates the two sections. The bursting of this diaphragm generates a shock wave that propagates through the reactant mixture, heating and compressing it.[1]
-
Temperatures behind the reflected shock wave can range from 800 to 3000 K.[1]
-
-
Data Acquisition:
-
Monitor the concentration of reactants and products behind the reflected shock wave using techniques like time-of-flight mass spectrometry (TOF-MS) or atomic resonance absorption spectrometry (ARAS).[1]
-
The primary decomposition channel for CH₃CHF₂ is the elimination of hydrogen fluoride (B91410) (HF) to produce vinyl fluoride (CH₂=CHF).
-
-
Data Analysis:
-
The temperature and pressure behind the reflected shock wave are calculated from the measured shock wave velocity.[3]
-
By monitoring the decay of the parent molecule or the formation of a product over time, the unimolecular rate constant for the decomposition reaction can be determined.
-
Experimental Workflow for Shock Tube Studies
Caption: Workflow for kinetic studies of HFC-152a pyrolysis using a shock tube.
Reaction of this compound with Hydroxyl (•OH) Radicals
The reaction of HFC-152a with •OH radicals is a key atmospheric removal process. The rate constant for this reaction is often measured using the flash photolysis-resonance fluorescence technique.
Protocol:
-
Radical Generation: Generate •OH radicals by the flash photolysis of a precursor molecule, typically H₂O or HNO₃, using a pulsed laser (e.g., an excimer laser at 193 nm or 248 nm).
-
Reaction Cell:
-
The reaction is carried out in a temperature-controlled reaction cell containing a mixture of HFC-152a, the •OH precursor, and a buffer gas (e.g., He or N₂) at a total pressure of 50-700 Torr.
-
The concentration of HFC-152a is kept in large excess compared to the initial •OH concentration to ensure pseudo-first-order kinetics.
-
-
Detection:
-
Monitor the decay of •OH radicals over time using resonance fluorescence.
-
A microwave discharge lamp produces resonance radiation characteristic of •OH, which is passed through the reaction cell.
-
The fluorescence signal, which is proportional to the •OH concentration, is detected by a photomultiplier tube.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is obtained by fitting the exponential decay of the •OH fluorescence signal.
-
The bimolecular rate constant (k) is determined from the slope of a plot of k' versus the concentration of HFC-152a.
-
Reaction of this compound with Chlorine (Cl•) Atoms
The kinetics of the reaction of HFC-152a with chlorine atoms can also be studied using flash photolysis-resonance fluorescence.[5][6]
Protocol:
-
Radical Generation: Generate Cl atoms by the flash photolysis of a precursor such as Cl₂ or CCl₄.[5]
-
Reaction Cell and Conditions: The experimental setup is similar to that for the •OH reaction, with HFC-152a in large excess to ensure pseudo-first-order conditions.
-
Detection: Monitor the decay of Cl atoms via resonance fluorescence.
-
Data Analysis: The bimolecular rate constant is determined in the same manner as for the •OH reaction.
Reaction of this compound with Ground-State Oxygen (O(³P)) Atoms
The reaction with O(³P) atoms is important in combustion and can be investigated using a discharge flow system coupled with mass spectrometry or resonance fluorescence.
Protocol:
-
Radical Generation: Produce O(³P) atoms by passing a dilute mixture of O₂ in a carrier gas (e.g., He) through a microwave discharge.
-
Flow Tube:
-
The reaction is carried out in a temperature-controlled flow tube.
-
O(³P) atoms are introduced into the main flow tube, and HFC-152a is added through a movable injector.
-
-
Detection:
-
Monitor the decay of O(³P) atoms as a function of the injector position (which corresponds to reaction time) using resonance fluorescence or mass spectrometry.
-
-
Data Analysis: The bimolecular rate constant is calculated from the decay of O(³P) concentration in the presence of an excess of HFC-152a.
Data Presentation
The following tables summarize representative kinetic data for the reactions of this compound.
Table 1: Rate Constants for the Reaction of CH₃CHF₂ with •OH Radicals
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 297 | (3.3 ± 0.5) x 10⁻¹⁴ | [7] |
| 298 | (1.21 ± 0.18) x 10⁻¹⁴ | [8] |
| 263 - 353 | Varies with temperature | [8] |
Table 2: Rate Constants for the Reaction of CH₃CHF₂ with Cl• Atoms
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 298 | (9.9 x 10⁻¹³) | [9] |
Table 3: Arrhenius Parameters for the Thermal Decomposition of CH₃CHF₂
| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (K) | Reference |
| ~200 | ~10²¹ | 400 - 700 | [10] |
Reaction Pathways
The primary reaction pathways for this compound vary depending on the reaction partner.
Primary Reaction Pathways of this compound
Caption: Primary reaction pathways of this compound under different conditions.
Conclusion
The experimental protocols and data presented in these application notes provide a comprehensive framework for studying the kinetics of this compound reactions. Accurate kinetic data are essential for modeling the behavior of this compound in various environments, from the Earth's atmosphere to industrial processes. The methodologies described herein can be adapted to study the kinetics of other hydrofluorocarbons and related compounds.
References
- 1. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FTI Research Projects :: Shock Tube [fti.neep.wisc.edu]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. oipub.com [oipub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. srd.nist.gov [srd.nist.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-Difluoroethane (HFC-152a)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,1-Difluoroethane (HFC-152a) from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route used.
-
Hydrofluorination of Vinyl Chloride: The reaction product typically contains unreacted vinyl chloride, hydrogen fluoride (B91410) (HF), byproduct hydrogen chloride (HCl), and small amounts of other organic compounds like 1-chloro-1-fluoroethane (B11141) and vinyl fluoride.[1] High-boiling point polymers and oily substances can also form, leading to fouling of the reactor.[2]
-
Hydrofluorination of Acetylene (B1199291): This process can generate byproducts such as vinyl fluoride, unreacted acetylene, water, and tar.[3][4]
Q2: Why is it difficult to separate vinyl chloride from this compound using conventional distillation?
A2: Vinyl chloride and this compound form an azeotrope or an azeotrope-like composition, especially when the concentration of this compound is high.[1][2] This makes their separation by conventional distillation challenging or even impossible under certain conditions.
Q3: What methods can be used to purify this compound?
A3: Several methods are employed for the purification of this compound:
-
Extractive Distillation: This is a highly effective method for separating the vinyl chloride azeotrope. It involves using an extractive agent to alter the relative volatilities of the components.[1]
-
Conventional Distillation: Suitable for removing impurities that do not form azeotropes with this compound.[1]
-
Scrubbing: Acidic byproducts like HCl and HF can be removed by washing the gas stream with water or an alkaline solution.[5]
-
Adsorption: Activated carbon can be used to adsorb this compound, which can be a viable purification step.[6]
Troubleshooting Guides
Problem 1: Poor separation of vinyl chloride from this compound.
| Possible Cause | Suggested Solution |
| Azeotrope formation | Implement extractive distillation. Select an appropriate extractive agent from aliphatic hydrocarbons, chlorocarbons, or alcohols.[1] |
| Incorrect distillation parameters | Optimize the distillation column's operating conditions, including temperature, pressure, and reflux ratio. |
| High concentration of vinyl chloride | Consider a pre-purification step to reduce the bulk of the vinyl chloride before the final distillation. |
Problem 2: Catalyst deactivation and reactor fouling.
| Possible Cause | Suggested Solution |
| Coking on the catalyst surface | Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize coke formation. Consider catalysts with improved stability.[2] |
| Formation of high-boiling polymers | Implement a two-step synthesis method to improve conversion and reduce the formation of polymeric byproducts.[2] |
| Presence of water in the feed | Ensure the use of anhydrous reactants, as water can react with hydrogen fluoride to form corrosive liquids and contribute to catalyst deactivation.[3] |
Data Presentation
Table 1: Typical Impurities in Crude this compound
| Synthesis Route | Common Impurities | Typical Concentration Range |
| Hydrofluorination of Vinyl Chloride | Vinyl Chloride, Hydrogen Chloride, Hydrogen Fluoride, 1-chloro-1-fluoroethane, Vinyl Fluoride | 100 ppm - several % |
| Hydrofluorination of Acetylene | Vinyl Fluoride, Acetylene, Water, Tar | 25-27% (Vinyl Fluoride)[4] |
Table 2: Extractive Distillation Parameters for Vinyl Chloride Removal
| Extractive Agent Class | Boiling Point Range | Relative Efficacy |
| Aliphatic Hydrocarbons | 10°C to 120°C | Good |
| Chlorocarbons | 10°C to 120°C | Better |
| Alcohols | 10°C to 120°C | Best |
| Higher activity coefficient ratios indicate better separation efficiency.[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Extractive Distillation
Objective: To separate vinyl chloride from this compound.
Materials:
-
Crude this compound containing vinyl chloride.
-
Extractive agent (e.g., an alcohol with a boiling point between 60°C and 100°C).
-
Extractive distillation column with a suitable number of theoretical stages.
Procedure:
-
Feed the crude this compound mixture into the extractive distillation column.
-
Introduce the chosen extractive agent into the column.
-
Operate the column under conditions that allow the extractive agent to selectively increase the volatility of the vinyl chloride.
-
Collect the more volatile component (vinyl chloride and extractive agent) from the top of the column.
-
Recover the purified this compound, now substantially free of vinyl chloride, from the bottom of the column.[1]
-
The extractive agent can be separated from the vinyl chloride and recycled.
Protocol 2: Removal of Acidic Impurities by Alkaline Scrubbing
Objective: To remove hydrogen chloride (HCl) and hydrogen fluoride (HF) from the crude product stream.
Materials:
-
Crude this compound gas stream.
-
Aqueous alkaline solution (e.g., sodium hydroxide (B78521) or potassium hydroxide solution).
-
Gas scrubbing tower.
Procedure:
-
Pass the crude gas stream through the scrubbing tower.
-
Introduce the alkaline solution into the tower, ensuring counter-current flow to maximize contact between the gas and the liquid.
-
The acidic gases (HCl and HF) will react with the alkaline solution to form salts, which are removed from the gas phase.
-
The purified gas stream, free of acidic impurities, exits the top of the tower.
-
Monitor the pH of the scrubbing solution and replenish as necessary.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting for vinyl chloride contamination.
References
- 1. WO1998019982A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. CN103920484A - Catalyst for hydrofluorination reaction of acetylene to prepare vinyl fluoride and this compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1,1-Difluoroethane (HFC-152a) Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1,1-Difluoroethane (HFC-152a) to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored as a liquefied gas in approved cylinders. These cylinders must be kept in a cool, dry, well-ventilated area, away from direct sunlight and any sources of ignition.[1][2] The storage temperature should not exceed 52°C (125°F).[3] It is crucial to ensure that the storage area is fireproof and that the cylinders are protected from physical damage.[2][4]
Q2: Under what conditions does this compound decompose?
A2: While stable under normal storage conditions, this compound can decompose under certain circumstances.[1] Decomposition is primarily caused by exposure to high temperatures, such as in a fire or when in contact with open flames or hot surfaces.[2][5]
Q3: What are the hazardous decomposition products of this compound?
A3: In the event of a fire or thermal decomposition, this compound can produce toxic and irritating fumes.[2][5] These hazardous byproducts include hydrogen fluoride (B91410) (HF), carbon monoxide (CO), and potentially carbonyl fluoride (COF2).[5]
Q4: Are there any known stabilizers to prevent the decomposition of this compound during long-term storage?
A4: Based on available technical data, there are no specific stabilizers commonly added to this compound for the purpose of preventing decomposition during storage. Its stability is primarily ensured by maintaining proper storage conditions.
Q5: Can the presence of moisture lead to the decomposition of this compound?
A5: this compound is not expected to undergo hydrolysis under typical environmental or storage conditions.[6] Therefore, the presence of small amounts of moisture is not considered a primary factor for its decomposition. However, it is always good practice to keep storage containers clean and dry to prevent corrosion and other potential issues.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Suspected contamination or decomposition in the cylinder (e.g., unusual odor, discoloration of gas). | - Storage at excessively high temperatures.- Contamination of the cylinder with incompatible materials.- Internal corrosion of the cylinder. | - Immediately quarantine the cylinder in a well-ventilated area.- Do not use the gas.- Contact the supplier for guidance on safe handling and disposal.- Review storage conditions to ensure they meet recommendations. |
| Leak detected from the cylinder or valve. | - Damaged cylinder or valve.- Corrosion of the container.- Improperly sealed connection. | - Evacuate the area immediately.- Eliminate all sources of ignition.[2]- If safe to do so, move the cylinder to a well-ventilated area.- Do not attempt to repair a damaged cylinder or valve.- Contact your institution's safety officer and the gas supplier. |
| Pressure increase in the cylinder beyond expected values for the ambient temperature. | - Exposure of the cylinder to a heat source. | - Safely cool the cylinder by spraying it with water from a protected location.[2]- Remove the heat source if it is safe to do so.- Monitor the pressure until it returns to normal levels. |
Experimental Protocols
Protocol 1: Visual Inspection of this compound Cylinders
-
Frequency: Perform a visual inspection of all this compound cylinders upon receipt and periodically during storage.
-
Procedure:
-
Check the cylinder body for any signs of corrosion, dents, or physical damage.
-
Inspect the valve for any visible damage or leaks. A leak detection solution can be used around the valve stem.
-
Ensure the cylinder label is legible and correctly identifies the contents as this compound.
-
Verify that the cylinder is within its valid inspection period.
-
-
Action: If any damage or leaks are found, do not use the cylinder and follow the troubleshooting guide for leaks.
Material Compatibility
Proper selection of materials for storage containers and experimental setups is critical to prevent reactions that could lead to decomposition.
| Material Class | Compatible | Incompatible |
| Metals | Consult ISO 11114 for specific alloys. | Alkali metals, alkaline earth metals, powdered aluminum, magnesium and their alloys, brass, steel, barium, sodium, potassium.[3] |
| Plastics & Elastomers | Polytetrafluoroethylene (PTFE), Polyamide (PA), Polypropylene (PP), Polyether ether ketone (PEEK), Polyvinylidene fluoride (PVDF), Fluoroelastomers (FKM).[7] | Consult ISO 11114-2 for a comprehensive list of incompatible polymers. Some elastomers may swell, harden, or become brittle upon exposure.[7][8] |
| Other | - | Strong oxidizing agents, strong bases, amines, reducing agents, epoxides.[2] |
Note: For detailed material compatibility, always refer to the latest version of ISO 11114.
Visualizations
References
Technical Support Center: Synthesis of 1,1-Difluoroethane (HFC-152a)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Difluoroethane (HFC-152a).
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound (HFC-152a)?
A1: The two main industrial methods for the synthesis of this compound are:
-
Hydrofluorination of Acetylene (B1199291): This process involves the reaction of acetylene with anhydrous hydrogen fluoride (B91410). It can be carried out in either a liquid or gas phase and is known for its simple process and high conversion rates.[1]
-
Hydrofluorination of Vinyl Chloride: This route uses vinyl chloride and anhydrous hydrogen fluoride as reactants. While widely used, this method can present challenges such as catalyst deactivation and the formation of an azeotrope between the product and unreacted vinyl chloride.[1]
Q2: What are the most common issues encountered during the synthesis of this compound?
A2: Researchers often face several challenges, including:
-
Catalyst Deactivation: This is a frequent problem in both synthesis routes. In the gas-phase hydrofluorination of acetylene, coking on the catalyst surface is a primary cause of deactivation.[1] For the vinyl chloride route, the catalyst can also have a short service life.[1]
-
Byproduct Formation: The synthesis can lead to the formation of unwanted byproducts such as polymers, oily substances, and other high-boiling materials, which can foul the reactor.[1]
-
Product Purification Difficulties: A significant challenge, particularly in the vinyl chloride route, is the formation of an azeotrope between this compound and unreacted vinyl chloride, making separation by conventional distillation difficult.[2]
-
Low Yield and Selectivity: Suboptimal reaction conditions or catalyst performance can lead to low yields of the desired product and the formation of other fluorinated ethanes.
Q3: How can the purity of the synthesized this compound be determined?
A3: The purity of this compound and the identification of impurities are typically assessed using gas chromatography (GC) based methods. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive method for routine quantitative analysis. For more detailed identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed, which provides structural information based on the mass-to-charge ratio of ionized fragments.
Q4: What are the key safety precautions to consider during this compound synthesis?
A4: this compound is an extremely flammable gas that can form explosive mixtures with air.[1] Key safety measures include:
-
Working in a well-ventilated area, preferably within a fume hood.
-
Using explosion-proof electrical equipment and non-sparking tools.
-
Grounding all equipment to prevent the buildup of static electricity.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
-
Ensuring that a fire extinguisher suitable for gas fires (e.g., dry powder or carbon dioxide) is readily accessible.
-
Handling anhydrous hydrogen fluoride, a highly corrosive and toxic substance, with extreme caution, using appropriate materials of construction and specialized PPE.
Troubleshooting Guides
Route 1: Hydrofluorination of Acetylene
Issue 1: Low Yield or Conversion Rate
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | In the gas-phase process, the reaction is typically carried out between 220-280°C.[1] Lower temperatures can lead to slow reaction kinetics, while excessively high temperatures can promote catalyst deactivation through coking. Optimize the temperature within the recommended range. |
| Incorrect Molar Ratio of Reactants | An excess of hydrogen fluoride is generally used to drive the reaction towards the product and can help suppress coke formation.[3] Experiment with varying the HF:acetylene molar ratio to find the optimal balance for your specific setup. |
| Catalyst Deactivation | The AlF₃ catalyst is prone to deactivation by coking.[1] If a drop in conversion is observed over time, catalyst regeneration or replacement may be necessary. The addition of elements like Bi to the catalyst can help suppress coking.[1] |
| Insufficient Catalyst Activity | Ensure the catalyst is properly prepared and activated. The activity of AlF₃ catalysts can be influenced by its preparation method and any promoters used.[4] |
Issue 2: Rapid Catalyst Deactivation
| Potential Cause | Troubleshooting Step |
| Coke Formation | Coking is a common issue with AlF₃ catalysts in this reaction.[1] This can be mitigated by optimizing the reaction temperature (avoiding excessively high temperatures) and increasing the HF:acetylene molar ratio.[3] The addition of promoters like bismuth to the catalyst can also inhibit coke formation.[1] |
| Impurities in the Feed Gas | Impurities in the acetylene or hydrogen fluoride feed can poison the catalyst. Ensure high-purity reactants are used. |
| Localized Hotspots in the Reactor | Poor heat distribution in the reactor can lead to localized high temperatures, accelerating coke formation. Ensure uniform heating of the catalyst bed. |
Route 2: Hydrofluorination of Vinyl Chloride
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Low Catalyst Activity or Short Catalyst Lifetime | The SnCl₄ catalyst can have a limited service life.[1] Ensure the catalyst is fresh and handled under anhydrous conditions to prevent deactivation. |
| Incomplete Conversion of Vinyl Chloride | If the conversion of vinyl chloride is low, consider increasing the reaction temperature or the residence time of the reactants in the reactor.[1] |
| Formation of Byproducts | The formation of polymers and other high-boiling substances can consume reactants and reduce the yield of the desired product.[1] Optimizing reaction conditions can help minimize these side reactions. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Azeotrope Formation | This compound and unreacted vinyl chloride form an azeotrope, making separation by simple distillation challenging.[2] |
| Employ extractive distillation. This involves introducing a third component (an extractive agent) that alters the relative volatilities of the azeotropic mixture, allowing for separation. Suitable extractive agents include aliphatic hydrocarbons, chlorocarbons, and alcohols with boiling points between approximately 10°C and 120°C.[2] |
Issue 3: Reactor Fouling
| Potential Cause | Troubleshooting Step |
| Formation of Polymers and High-Boiling Byproducts | The reaction can produce carbonaceous solids and oily substances that foul the reactor walls.[1] |
| Optimizing the process, such as increasing the catalyst efficiency and adjusting the feed rate of vinyl chloride, can significantly reduce the formation of these fouling materials.[1] Periodic reactor cleaning may also be necessary. |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of this compound from Acetylene
This protocol is a general guideline for the gas-phase synthesis using an AlF₃ catalyst.
1. Catalyst Preparation (AlF₃):
-
Aluminum fluoride catalysts can be prepared by fluorinating aluminum oxide. A common method involves impregnating γ-alumina with a solution of a bismuth and manganese salt, followed by drying and heating in a nitrogen atmosphere, and then in air with increasing concentrations of hydrogen fluoride.[5]
2. Reaction Setup:
-
A fixed-bed reactor made of a material resistant to hydrogen fluoride (e.g., Monel or Inconel) is packed with the prepared AlF₃ catalyst.
-
The reactor is heated to the desired reaction temperature (typically 220-280°C) under a flow of inert gas (e.g., nitrogen).[1]
-
Anhydrous hydrogen fluoride and acetylene are fed into the reactor at a controlled molar ratio. An excess of HF is generally used.[3]
3. Reaction and Product Collection:
-
The gaseous reactants are passed over the heated catalyst bed.
-
The effluent gas stream, containing this compound, unreacted starting materials, and any byproducts, is passed through a scrubbing system to remove acidic components like unreacted HF. This is typically done by bubbling the gas through an alkaline solution (e.g., potassium hydroxide).
-
The scrubbed gas is then passed through a cold trap (e.g., a dry ice/acetone bath) to condense the this compound (boiling point: -24.7°C).[1]
4. Purification:
-
The crude condensed product can be further purified by fractional distillation to remove any remaining impurities.
Protocol 2: Liquid-Phase Synthesis of this compound from Vinyl Chloride
This protocol provides a general outline for the liquid-phase synthesis using a SnCl₄ catalyst.
1. Catalyst Preparation:
-
Anhydrous tin(IV) chloride (SnCl₄) is typically used as the catalyst and can be sourced commercially. It is crucial to handle it under anhydrous conditions as it is sensitive to moisture.
2. Reaction Setup:
-
A pressure reactor constructed from HF-resistant materials is charged with the SnCl₄ catalyst.
-
Anhydrous hydrogen fluoride is then introduced into the reactor.
-
The reactor is brought to the desired reaction temperature.
3. Reaction and Product Collection:
-
Vinyl chloride and additional anhydrous hydrogen fluoride are continuously fed into the reactor.[1]
-
The reaction mixture is continuously discharged from the reactor. The residence time is typically in the range of 0.1 to 5 hours.[1]
-
The product stream, containing this compound, unreacted vinyl chloride, HF, and HCl, is passed through a scrubbing system to remove acidic gases.
4. Purification (Extractive Distillation):
-
Due to the formation of an azeotrope between this compound and vinyl chloride, extractive distillation is necessary for high-purity product.[2]
-
The crude product mixture is fed into an extractive distillation column.
-
An extractive agent (e.g., an aliphatic hydrocarbon) is introduced at an upper feed point of the column.
-
The extractive agent alters the relative volatility of the mixture, allowing for the separation of substantially pure this compound from the vinyl chloride.[2]
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Hydrofluorination of Acetylene (Gas-Phase) | Hydrofluorination of Vinyl Chloride (Liquid-Phase) |
| Catalyst | AlF₃ (often with promoters like Bi or Mn)[1] | SnCl₄[1] |
| Temperature | 220 - 280 °C[1] | Varies, can be optimized |
| Pressure | Atmospheric pressure[1] | Varies, can be optimized |
| Reactant Molar Ratio | Excess HF recommended[3] | Varies, can be optimized |
| Typical Conversion | >98%[1] | Can be high, but incomplete conversion is a known issue[1] |
Visualizations
Caption: Experimental workflow for the gas-phase synthesis of this compound from acetylene.
Caption: Experimental workflow for the liquid-phase synthesis of this compound from vinyl chloride.
Caption: Logical relationship for troubleshooting low yield in this compound synthesis.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. WO1998019982A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 3. CN101412654B - Preparation of this compound and fluorating catalyst - Google Patents [patents.google.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]
Technical Support Center: 1,1-Difluoroethane (HFC-152a) in Fluorination Chemistry
This technical support center provides essential information for researchers, scientists, and drug development professionals on the synthesis, properties, and handling of 1,1-Difluoroethane (HFC-152a). While not a conventional laboratory fluorinating agent for the synthesis of other molecules, understanding its production and reactivity is crucial for its use as a precursor and for general safety in fluorine chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in HFC-152a Synthesis | - Inefficient catalyst activation.- Suboptimal reaction temperature.- Catalyst deactivation due to coking.[1] | - Ensure proper catalyst activation with anhydrous HF and chlorine gas if required.[2]- Optimize reaction temperature within the recommended range for the specific catalyst and reactants (e.g., 140-380°C for chromium-based catalysts with acetylene).[3]- Consider adding elements like Bismuth (Bi) to the catalyst to suppress coking.[1] |
| Poor Selectivity for HFC-152a | - Incorrect reactant molar ratio.- High reaction temperature leading to side reactions. | - Adjust the molar ratio of reactants (e.g., HF to acetylene (B1199291) ratio of 4:1 to 30:1).[3]- Lower the reaction temperature to minimize the formation of byproducts. |
| Catalyst Deactivation | - Coking on the catalyst surface.- Fouling with high-boiling point byproducts.[1] | - Regenerate the catalyst if possible.- Optimize process conditions to reduce the formation of polymers and oily substances.[1] |
| Pressure Fluctuations in Reactor | - Inconsistent feed rate of gaseous reactants.- Blockages in the reactor or outlet lines. | - Ensure a stable and continuous flow of reactants.- Regularly inspect the reactor and associated tubing for any obstructions. |
| Corrosion of Reactor Components | - Presence of acidic byproducts (e.g., HF).[1] | - Use corrosion-resistant materials for the reactor and associated equipment.- Neutralize acidic streams post-reaction. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use and properties of this compound.
1. What are the primary industrial production methods for this compound (HFC-152a)?
The main industrial routes for HFC-152a production are the fluorination of acetylene and the fluorination of vinyl chloride.[1] The gas-phase fluorination of acetylene with anhydrous hydrogen fluoride (B91410) is a common method.[1]
2. What catalysts are typically used for the synthesis of HFC-152a?
For the gas-phase fluorination of acetylene, AlF3 and chromium-based catalysts are often employed.[1][3] In the liquid-phase fluorination of vinyl chloride, Lewis acids such as tin tetrachloride (SnCl4) are used.[4]
3. What are the key safety precautions when handling this compound?
HFC-152a is an extremely flammable gas.[5] It is crucial to avoid open flames, sparks, and smoking in areas where it is used.[4] Proper grounding should be in place to prevent the buildup of electrostatic charges.[4] Good ventilation is essential, and in case of leaks, the area should be evacuated.[6] It is incompatible with alkali metals, alkaline earth metals, and powdered metals like aluminum and zinc.[6]
4. What are the major impurities or byproducts in HFC-152a synthesis?
Depending on the production method, impurities can include unreacted starting materials, vinyl fluoride, and various hydrocarbons.[4] In the fluorination of vinyl chloride, high-boiling point byproducts like polymers and oily substances can also be formed.[1]
5. Can this compound be used as a direct fluorinating agent for organic synthesis in a lab?
While HFC-152a is a fluorinated compound, it is not typically used as a direct nucleophilic or electrophilic fluorinating agent in standard laboratory organic synthesis. Its primary role in synthesis is as a precursor for other fluorinated molecules, such as vinylidene fluoride.[1]
6. What are the optimal storage conditions for this compound?
HFC-152a should be stored in a cool, well-ventilated area, protected from sunlight, and in cylinders equipped with temperature and pressure relief valves.[4] Storage temperatures should not exceed 52°C.[4]
Data Presentation
Table 1: Reaction Conditions for HFC-152a Synthesis
| Reactants | Catalyst | Phase | Temperature (°C) | Pressure (MPa) | Key Outcomes |
| Acetylene, Anhydrous HF | Chromium-based (with In, Co) | Gas | 140 - 380 | 0.3 - 1.8 | Acetylene conversion >75%, HFC-152a selectivity >90%[3] |
| Acetylene, Anhydrous HF | AlF3 | Gas | 220 - 280 | Atmospheric | High catalytic activity and conversion (>98%)[1] |
| Acetylene, Anhydrous HF | Fluorosulfonic acid | Liquid | 30 | 0.03 - 0.3 | - |
| Vinyl Chloride, Anhydrous HF | SnCl4 | Liquid | - | - | A common industrial method.[4] |
| 1,2-Dichloroethane, Anhydrous HF | Lewis Acid (e.g., Sn, Sb, Ti halides) | Liquid | 30 - 180 | 0.2 - 5 | A reported synthesis method. |
Experimental Protocols
Protocol 1: Gas-Phase Fluorination of Acetylene for HFC-152a Synthesis
This protocol is a generalized procedure based on common industrial methods.
Objective: To synthesize this compound (HFC-152a) from acetylene and anhydrous hydrogen fluoride.
Materials:
-
Acetylene gas
-
Anhydrous hydrogen fluoride (HF)
-
Chromium-based fluorination catalyst[3]
-
Inert gas (e.g., Nitrogen) for purging
Equipment:
-
Gas-phase fixed-bed reactor made of corrosion-resistant material
-
Mass flow controllers for acetylene and HF
-
Temperature and pressure controllers
-
Condenser and collection system for product purification
-
Scrubber for unreacted HF
Procedure:
-
Catalyst Activation: The chromium-based catalyst is activated in the reactor under a flow of nitrogen and anhydrous HF at elevated temperatures as per the manufacturer's specifications.
-
Reaction Setup: The reactor is brought to the desired reaction temperature (e.g., 190-280°C) and pressure (e.g., 0.6-1.2 MPa).[3]
-
Reactant Feed: Acetylene and anhydrous HF are vaporized and fed into the reactor at a controlled molar ratio (e.g., HF:acetylene between 8:1 and 30:1).[3] The space velocity is maintained within the optimal range (e.g., 700-900 h⁻¹).[3]
-
Reaction: The gas mixture passes through the catalyst bed where the fluorination reaction occurs.
-
Product Collection and Purification: The product stream from the reactor, containing HFC-152a, unreacted starting materials, and byproducts, is passed through a cooling system to condense the products. The condensed liquid is then subjected to distillation to separate the pure HFC-152a.
-
Waste Treatment: Unreacted HF is scrubbed from the exhaust gas stream.
Safety: This reaction involves highly toxic and corrosive anhydrous HF and a flammable gas (acetylene). It must be conducted in a well-ventilated area with appropriate personal protective equipment and leak detection systems.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in HFC-152a synthesis.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. EP2336101A1 - Method of making this compound - Google Patents [patents.google.com]
- 3. CN101412654B - Preparation of this compound and fluorating catalyst - Google Patents [patents.google.com]
- 4. ecetoc.org [ecetoc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. stargetgas.com [stargetgas.com]
Technical Support Center: Catalyst Deactivation in 1,1-Difluoroethane (HFC-152a) Production
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the production of 1,1-Difluoroethane (HFC-152a). Our goal is to help you diagnose and resolve issues to maintain optimal catalyst performance and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your HFC-152a synthesis.
I. General Catalyst Deactivation Issues
Question: My HFC-152a yield has significantly decreased over several runs. What are the likely causes?
Answer: A significant drop in yield is a classic sign of catalyst deactivation. The primary causes in HFC-152a production can be categorized as follows:
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Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface is a major cause of deactivation.[1] This is particularly common in the gas-phase hydrofluorination of acetylene (B1199291) or vinyl chloride, where side reactions can lead to the formation of polymers and other high-boiling point organic compounds that block the active sites of the catalyst.[2]
-
Sintering/Thermal Degradation: High reaction or regeneration temperatures can cause the small, highly active catalyst particles (e.g., chromia) to agglomerate into larger, less active particles. This process, known as sintering, reduces the available surface area for the reaction and leads to a loss of catalytic activity.
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Chemical Poisoning: Impurities in the feedstock (acetylene or vinyl chloride) or the hydrogen fluoride (B91410) (HF) can irreversibly bind to the active sites of the catalyst, rendering them inactive. Sulfur compounds are a common poison for many catalysts used in these processes.[3]
Question: I am observing a higher than expected pressure drop across my fixed-bed reactor. What could be the cause?
Answer: An increased pressure drop is often an indication of physical blockage within the reactor bed. Potential causes include:
-
Catalyst Fines: Attrition of the catalyst pellets can generate fine particles that block the void spaces in the reactor bed.
-
Coke Formation: Severe coking can not only deactivate the catalyst but also physically block the gas flow path through the reactor.[4]
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Catalyst Swelling or Agglomeration: In some cases, the catalyst particles themselves can swell or agglomerate due to reaction with components in the feed stream, leading to a reduction in the void fraction of the bed.[5]
II. Troubleshooting Specific Deactivation Mechanisms
Question: How can I determine if coking is the primary cause of my catalyst deactivation?
Answer: Several characterization techniques can help identify coke formation:
-
Temperature-Programmed Oxidation (TPO): This is a common method to quantify the amount of coke on a catalyst. The coked catalyst is heated in an oxidizing atmosphere (e.g., a mixture of O₂ and an inert gas), and the amount of CO and CO₂ evolved is measured as a function of temperature.
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Visual Inspection: In severe cases, a visual inspection of the spent catalyst may reveal a black or dark-colored deposit on the surface.
-
Surface Area Analysis (BET): A significant decrease in the catalyst's surface area compared to the fresh catalyst can be an indicator of pore blockage by coke.
Question: My catalyst is deactivating even at moderate temperatures, and TPO analysis shows minimal coke. What else could be the problem?
Answer: If coking is not the primary issue, consider the following:
-
Sintering: Even at temperatures below the bulk sintering point, localized hotspots in the reactor can cause thermal degradation. This can be confirmed by techniques like X-ray Diffraction (XRD) to observe changes in crystallite size or Transmission Electron Microscopy (TEM) to visualize the catalyst morphology.
-
Poisoning: Analyze your feedstock for common catalyst poisons. Even trace amounts of certain elements can lead to progressive deactivation over time. X-ray Photoelectron Spectroscopy (XPS) of the spent catalyst can sometimes identify the presence of poisoning species on the surface.
III. Catalyst Regeneration
Question: Can my deactivated catalyst be regenerated?
Answer: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking: The most common method for regenerating coked catalysts is controlled oxidation (burn-off) with a dilute stream of air or oxygen in an inert gas.[6][7] The temperature must be carefully controlled to avoid sintering.
-
For Sintering: Sintering is generally considered an irreversible deactivation mechanism.
-
For Poisoning: Regeneration from poisoning is highly dependent on the nature of the poison. Some poisons can be removed by specific chemical treatments, while others cause permanent deactivation.
Question: What are the key parameters to control during the regeneration of a coked catalyst?
Answer: Careful control of the regeneration process is crucial to restore activity without causing further damage to the catalyst. Key parameters include:
-
Temperature: The temperature should be high enough to combust the coke but low enough to prevent sintering of the catalyst.
-
Oxygen Concentration: The concentration of oxygen in the regeneration gas should be kept low to control the rate of coke combustion and prevent temperature runaways.
-
Gas Flow Rate: The flow rate of the regeneration gas affects heat and mass transfer within the reactor.
Quantitative Data on Catalyst Performance
The following tables summarize typical quantitative data for catalyst performance in HFC-152a production.
Table 1: Typical Performance of Fresh vs. Deactivated Chromia-Based Catalysts
| Parameter | Fresh Catalyst | Deactivated Catalyst |
| Vinyl Chloride Conversion (%) | >98% | <70% |
| HFC-152a Selectivity (%) | ~95% | ~85-90% |
| Surface Area (m²/g) | 150-250 | 50-100 |
| Coke Content (wt%) | <0.1% | 5-15% |
Table 2: Performance of Regenerated Chromia-Based Catalyst
| Parameter | Regenerated Catalyst |
| Vinyl Chloride Conversion (%) | 90-95% |
| HFC-152a Selectivity (%) | ~92-94% |
| Surface Area (m²/g) | 120-200 |
| Coke Content (wt%) | <0.5% |
Experimental Protocols
Preparation of a Chromia-Based Catalyst
This protocol describes a typical co-precipitation method for preparing a chromia-based catalyst.
-
Prepare Precursor Solutions:
-
Dissolve a chromium salt (e.g., chromium(III) nitrate (B79036) nonahydrate) in deionized water to create a solution of the desired concentration.
-
Prepare a precipitating agent solution (e.g., ammonium (B1175870) hydroxide) in deionized water.
-
-
Co-precipitation:
-
Slowly add the precipitating agent solution to the chromium salt solution while stirring vigorously.
-
Monitor and maintain the pH of the mixture at a constant value (typically between 8 and 10) during the precipitation process.
-
-
Aging and Filtration:
-
Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) with continued stirring.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at 100-120°C overnight.
-
Calcine the dried powder in a furnace under a flow of dry air or nitrogen. The calcination temperature is a critical parameter and is typically in the range of 400-600°C for several hours.[8]
-
Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol outlines a general procedure for evaluating catalyst activity for the gas-phase hydrofluorination of vinyl chloride.
-
Reactor Setup:
-
Load a known amount of the catalyst into a fixed-bed reactor (e.g., a stainless steel or nickel alloy tube).[9]
-
Place the reactor inside a furnace with a temperature controller.
-
Connect gas lines for the reactants (vinyl chloride and anhydrous hydrogen fluoride) and an inert carrier gas (e.g., nitrogen) to the reactor inlet through mass flow controllers.
-
Connect the reactor outlet to a scrubbing system to neutralize unreacted HF and HCl, followed by a gas chromatograph (GC) for product analysis.[9]
-
-
Catalyst Pre-treatment (Activation):
-
Purge the reactor with an inert gas (e.g., nitrogen) at an elevated temperature to remove any adsorbed moisture.
-
Pre-fluorinate the catalyst by introducing a flow of anhydrous HF diluted in nitrogen at a high temperature (e.g., 300-400°C) for several hours.[8] This step is crucial for activating many fluorination catalysts.
-
-
Reaction:
-
Set the reactor to the desired reaction temperature (e.g., 150-350°C).
-
Introduce a continuous flow of vinyl chloride and anhydrous hydrogen fluoride at a specific molar ratio into the reactor.[10]
-
-
Product Analysis:
-
Periodically sample the effluent gas from the reactor and analyze it using a GC to determine the conversion of vinyl chloride and the selectivity to this compound and other byproducts.
-
Regeneration of a Coked Catalyst
This protocol describes a typical procedure for the regeneration of a coked catalyst in a fixed-bed reactor.
-
Reactor Preparation:
-
After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual hydrocarbons.
-
-
Controlled Oxidation:
-
Introduce a controlled flow of a dilute oxidizing gas mixture (e.g., 1-5% oxygen in nitrogen) into the reactor.
-
Slowly ramp up the reactor temperature to the desired regeneration temperature (e.g., 350-500°C). The temperature ramp rate should be slow to avoid a rapid temperature rise due to the exothermic combustion of coke.[6]
-
Monitor the temperature profile of the catalyst bed and the concentration of CO and CO₂ in the effluent gas. The regeneration is complete when the CO and CO₂ concentrations return to baseline levels.
-
-
Post-Regeneration Treatment:
-
After the coke burn-off is complete, switch the gas flow back to an inert gas to purge the reactor of any remaining oxygen.
-
The catalyst may need to be re-fluorinated with HF before being used in the next reaction cycle.
-
Visualizations
Caption: Primary pathways for catalyst deactivation in HFC-152a production.
References
- 1. US3414627A - Process for the preparation of vinyl fluoride - Google Patents [patents.google.com]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. eiga.eu [eiga.eu]
- 4. api.pageplace.de [api.pageplace.de]
- 5. catalystseurope.org [catalystseurope.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. US9771309B2 - Chromia based fluorination catalyst - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. US20030109759A1 - Process for producing and purifying this compound, and product thus obtained - Google Patents [patents.google.com]
reducing byproduct formation in the synthesis of HFC-152a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of 1,1-difluoroethane (HFC-152a).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of HFC-152a, providing potential causes and recommended solutions.
Issue 1: High Levels of Unreacted Vinyl Chloride (VCM) and 1-Chloro-1-fluoroethane (B11141) (HCFC-151a) in the Product Stream
-
Symptom: Gas chromatography (GC) analysis of the crude product shows significant peaks corresponding to vinyl chloride and 1-chloro-1-fluoroethane. The final purified product yield is low due to the formation of an azeotrope between HFC-152a and VCM, making separation difficult.
-
Potential Causes:
-
Low Reaction Temperature: Insufficient temperature can lead to incomplete conversion of VCM and the intermediate HCFC-151a.
-
Insufficient Hydrogen Fluoride (B91410) (HF): A low molar ratio of HF to VCM can result in incomplete fluorination.
-
Catalyst Deactivation: The catalyst may have lost activity due to coking or poisoning.
-
Short Residence Time: The reactants may not be spending enough time in the reactor for the reaction to go to completion.
-
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range for the catalyst being used. For a two-step process, the first step of converting VCM to HCFC-151a is typically controlled at a lower temperature (e.g., 10-25°C), while the second step to HFC-152a requires a higher temperature (e.g., 35-65°C).
-
Adjust Reactant Molar Ratio: Increase the molar ratio of HF to VCM. A higher HF concentration can drive the reaction towards the desired product and help suppress carbon deposition on the catalyst.
-
Check Catalyst Activity: If the catalyst has been in use for an extended period, consider regeneration or replacement.
-
Optimize Flow Rates: Decrease the flow rate of the reactants to increase their residence time in the reactor.
-
Issue 2: Formation of High-Boiling Point Byproducts, Polymers, and Tar
-
Symptom: Observation of a dark, viscous residue in the reactor or downstream equipment. This can lead to fouling of surfaces and deactivation of the catalyst.
-
Potential Causes:
-
Excessively High Reaction Temperature: High temperatures can promote polymerization and decomposition reactions, leading to the formation of tars and other high-boiling point impurities.
-
Poor Feedstock Purity: Impurities in the acetylene (B1199291) or VCM feedstock can act as precursors for polymerization.
-
Localized Hotspots in the Reactor: Uneven temperature distribution within the reactor can create hotspots where these side reactions are more likely to occur.
-
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Carefully control the reaction temperature to stay within the optimal range that favors HFC-152a formation without promoting side reactions.
-
Ensure Feedstock Purity: Use high-purity acetylene or VCM. Consider passing the feedstock through a purification bed before introducing it into the reactor.
-
Improve Reactor Heat Management: Ensure efficient heat transfer within the reactor to prevent the formation of localized hotspots. This can be achieved through better reactor design or improved agitation in a liquid-phase reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for HFC-152a and their common byproducts?
There are two main industrial routes for the synthesis of HFC-152a:
-
Fluorination of Acetylene: This process involves the direct reaction of acetylene with hydrogen fluoride.
-
Reaction: HC≡CH + 2HF → CH₃CHF₂
-
Common Byproducts: High boiling point byproducts such as polymers and oily substances, as well as carbonaceous solids (coke) that can foul the catalyst and reactor surfaces.
-
-
Fluorination of Vinyl Chloride (VCM): This can be a one-step or a two-step process.
-
One-Step Reaction: CH₂=CHCl + 2HF → CH₃CHF₂ + HCl
-
Two-Step Reaction:
-
CH₂=CHCl + HF → CH₃CHClF (HCFC-151a)
-
CH₃CHClF + HF → CH₃CHF₂ + HCl
-
-
Common Byproducts: 1-chloro-1-fluoroethane (HCFC-151a, an intermediate in the two-step process), 1,1-dichloroethane, and vinyl fluoride. Unreacted vinyl chloride is a significant impurity that forms an azeotrope with HFC-152a, making purification challenging. High boiling point materials like polymers and tars can also form.
-
Q2: How does the choice of catalyst affect byproduct formation?
The catalyst plays a crucial role in the selectivity and efficiency of the HFC-152a synthesis.
-
For the acetylene route: Chromium-based catalysts are often used. The composition of the catalyst, including the use of promoters like indium and cobalt, can improve activity and lifespan, leading to higher selectivity for HFC-152a and reduced byproduct formation.
-
For the VCM route: Lewis acid catalysts such as tin tetrachloride (SnCl₄) are commonly employed. The stability and activity of the catalyst are critical. A short catalyst lifespan can lead to decreased conversion and increased byproduct formation. A two-step process may utilize different catalysts for each step to optimize the conversion and minimize byproducts.
Q3: What is the impact of the HF to hydrocarbon molar ratio on the reaction?
A higher molar ratio of hydrogen fluoride (HF) to the hydrocarbon feedstock (acetylene or VCM) generally favors the formation of HFC-152a and helps to suppress the formation of byproducts. In the acetylene route, a large amount of HF can inhibit the formation of carbon deposits on the catalyst surface, thereby extending its life. However, an excessively high ratio can reduce the overall productivity of the reactor.
Q4: Can you provide a general experimental protocol for the gas-phase synthesis of HFC-152a from acetylene?
The following is a generalized protocol based on common practices described in the literature. Specific parameters should be optimized for your particular setup.
Experimental Protocol: Gas-Phase Fluorination of Acetylene
-
Catalyst Preparation and Activation:
-
A chromium-based fluorination catalyst is loaded into a fixed-bed reactor.
-
The catalyst is activated by heating under a flow of inert gas (e.g., nitrogen) and then treated with anhydrous HF at an elevated temperature to fluorinate the catalyst surface.
-
-
Reaction Setup:
-
Acetylene and anhydrous hydrogen fluoride are vaporized separately.
-
The vaporized reactants are mixed to the desired molar ratio (e.g., HF:Acetylene = 8:1).
-
The mixed gas stream is preheated before entering the reactor.
-
-
Reaction Execution:
-
The preheated gas mixture is passed through the fixed-bed reactor containing the activated catalyst.
-
The reaction temperature is maintained within a specific range (e.g., 140-380°C, with a preferred range of 190-280°C).
-
The reaction pressure is controlled (e.g., 0.3-1.8 MPa, with a preferred range of 0.6-1.2 MPa).
-
The space velocity of the reactants is controlled to ensure sufficient residence time.
-
-
Product Collection and Purification:
-
The reactor outlet stream, containing HFC-152a, unreacted HF and acetylene, and byproducts, is cooled.
-
The cooled gas stream is passed through a separation system to remove unreacted HF, which can be recycled.
-
The crude HFC-152a is then subjected to purification steps such as washing, drying, and distillation to remove remaining impurities.
-
Quantitative Data on Reaction Conditions
Table 1: Influence of Reaction Conditions on Acetylene Fluorination
| Parameter | Range | Preferred Range | Effect on Performance |
| Reaction Temperature | 140-380°C | 190-280°C | Higher temperature increases acetylene conversion but can decrease HFC-152a selectivity. |
| Reaction Pressure | 0.3-1.8 MPa | 0.6-1.2 MPa | Higher pressure increases reactor productivity. |
| HF:Acetylene Molar Ratio | 4:1 to 30:1 | 5:1 to 15:1 | Higher ratio increases conversion and selectivity, and prolongs catalyst life. |
| Space Velocity | 300-2200 h⁻¹ | 700-900 h⁻¹ | Affects residence time and reactor throughput. |
Table 2: Example of a Two-Step Synthesis of HFC-152a from Vinyl Chloride
| Step | Reactants | Catalyst | Temperature | Pressure | Key Outcome |
| 1 | VCM + HF | TiCl₄, HSO₃F, or mixture | 10-25°C | 0.1-0.3 MPa | Synthesis of HCFC-151a intermediate. |
| 2 | HCFC-151a + HF | SnCl₄, SbCl₅, SbF₅, HSO₃F, or mixture | 35-65°C | 0.4-1.0 MPa | Synthesis of HFC-152a. |
Visualizations
Caption: Reaction pathways for HFC-152a synthesis.
Caption: Troubleshooting workflow for byproduct formation.
techniques for removing vinyl chloride from 1,1-Difluoroethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of vinyl chloride from 1,1-Difluoroethane (HFC-152a).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove vinyl chloride from this compound using conventional distillation?
A1: Vinyl chloride and this compound form an azeotrope or an azeotrope-like mixture, particularly when the concentration of this compound is high (above 81-85 mole%).[1][2] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This makes separating these two compounds to a high degree of purity challenging with standard distillation techniques.[1][2]
Q2: What are the primary methods for separating vinyl chloride from this compound?
A2: The most common and effective methods for this separation include:
-
Extractive Distillation: This technique involves introducing a third component, an extractive agent, to alter the relative volatility of vinyl chloride and this compound, thereby breaking the azeotrope and allowing for separation.[1]
-
Reactive Purification: Treating the crude this compound mixture with hydrogen fluoride (B91410) (HF) can effectively remove residual vinyl chloride.[3]
-
Adsorption: Using adsorbents like activated carbon can be employed to capture vinyl chloride from the mixture.[3]
Q3: What level of purity for this compound can be achieved with these methods?
A3: With advanced techniques like extractive distillation, it is possible to obtain this compound that is substantially free of vinyl chloride, with concentrations of vinyl chloride less than 10 parts per million (ppm) by weight.[1] Treatment with hydrogen fluoride can also yield this compound with less than 10 mg/kg of vinyl chloride.[3]
Troubleshooting Guides
Issue 1: Conventional distillation is not achieving the desired purity of this compound.
-
Cause: The formation of an azeotrope between this compound and vinyl chloride is the likely cause.[1][2]
-
Solution: Switch to an extractive distillation process. This involves introducing an extractive agent that will increase the relative volatility of this compound, allowing it to be separated as the overhead product.[1]
Issue 2: The chosen extractive agent is not effective.
-
Cause: The extractive agent may not have the optimal properties for this specific separation. The effectiveness of an extractive agent is related to its ability to alter the activity coefficients of the components.[1]
-
Solution: Select an appropriate extractive agent. Suitable agents include aliphatic hydrocarbons, chlorocarbons, and alcohols with normal boiling points between 10°C and 120°C.[1] The efficiency of the separation (required agent flow and number of stages) increases with a larger activity coefficient ratio between this compound and vinyl chloride in the presence of the agent.[1]
Issue 3: Residual impurities remain after purification.
-
Cause: The initial reaction to produce this compound from vinyl chloride and hydrogen fluoride can result in various by-products besides unreacted vinyl chloride, such as hydrogen chloride, 1-chloro-1-fluoroethane, and vinyl fluoride.[1]
-
Solution: A multi-step purification process may be necessary. Conventional distillation can be used initially to remove the bulk of impurities.[1] This can be followed by a more specialized technique like extractive distillation or treatment with hydrogen fluoride to remove the persistent vinyl chloride azeotrope.[1][3]
Experimental Protocols
Extractive Distillation for Vinyl Chloride Removal
Objective: To separate vinyl chloride from this compound using extractive distillation to overcome the azeotropic limitation.
Methodology:
-
Column Setup: Utilize an extractive distillation column with a sufficient number of theoretical stages.
-
Feed Points: Introduce the crude mixture of this compound and vinyl chloride at a lower feed point in the column.[1] The extractive agent is introduced at an upper feed point.[1]
-
Extractive Agent Selection: Choose an appropriate extractive agent from the class of aliphatic hydrocarbons, chlorocarbons, or alcohols with a boiling point between 10°C and 120°C.[1]
-
Process Operation: The extractive agent flows down the column, contacting the vaporous mixture. In the presence of the agent, the relative volatility of this compound to vinyl chloride is increased.[1]
-
Product Recovery: Highly purified this compound is recovered as the overhead product from the top of the column.[1] The bottoms product, containing the extractive agent, vinyl chloride, and other less volatile impurities, is collected from the bottom.[1]
-
Agent Regeneration: The extractive agent can be separated from the vinyl chloride and other impurities in a subsequent stripper or distillation column and recycled back to the extractive distillation column.[1]
Data Presentation
Table 1: Purity of this compound Achievable with Different Purification Techniques
| Purification Technique | Final Vinyl Chloride Concentration | Reference |
| Extractive Distillation | < 10 ppm by weight | [1] |
| Treatment with Hydrogen Fluoride | < 10 mg/kg | [3] |
Visualizations
Caption: Workflow for extractive distillation of this compound.
Caption: Principle of extractive distillation for azeotrope breaking.
References
- 1. WO1998019982A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. US20030109759A1 - Process for producing and purifying this compound, and product thus obtained - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,1-Difluoroethane (HFC-152a)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Difluoroethane (HFC-152a). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize yield and selectivity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction temperature, pressure, or residence time. | Increase the reaction temperature and/or pressure within the recommended range for your chosen catalyst. Decrease the flow rate of reactants to increase residence time in the reactor. |
| Catalyst deactivation: Coking (carbon deposition) on the catalyst surface, particularly in the acetylene (B1199291) hydrofluorination route.[1] | For AlF₃ catalysts, consider adding a modifier like Manganese (Mn) or Bismuth (Bi) to suppress coking.[1] Implement a catalyst regeneration cycle if applicable. | |
| Poor catalyst activity: The chosen catalyst may not be optimal for the reaction conditions. | Screen different catalysts. For vinyl chloride hydrofluorination, tin tetrachloride (SnCl₄) is a commonly used and effective catalyst.[1] For the gas-phase acetylene route, aluminum fluoride (B91410) (AlF₃) is often employed.[1] | |
| Poor Selectivity to this compound | Undesirable side reactions: Formation of byproducts such as vinyl fluoride, 1-chloro-1-fluoroethane, or oligomers and polymers.[1] | Optimize reaction temperature. Higher temperatures can sometimes favor byproduct formation. Ensure high purity of starting materials, as impurities can promote side reactions. The choice of catalyst can also significantly influence selectivity. |
| Incorrect reactant molar ratio: An improper ratio of hydrogen fluoride (HF) to vinyl chloride or acetylene can lead to the formation of undesired products. | Adjust the molar ratio of HF to the hydrocarbon feedstock. For the gas-phase hydrofluorination of acetylene, a molar ratio of HF to C₂H₂ between 1:1 and 3:1 is recommended. | |
| Rapid Catalyst Deactivation | Coking: High reaction temperatures can lead to the formation of carbonaceous deposits on the catalyst surface, blocking active sites.[1] | Lower the reaction temperature. Introduce a co-feed of an inert gas to reduce the partial pressure of the reactants. As mentioned, the addition of catalyst modifiers can also inhibit coking.[1] |
| Catalyst poisoning: Impurities in the reactant feed, such as sulfur or water, can irreversibly poison the catalyst. | Ensure high purity of both hydrogen fluoride and the hydrocarbon feedstock (vinyl chloride or acetylene). Implement purification steps for the reactants before they enter the reactor. | |
| Reactor Fouling | Formation of high-boiling byproducts: Polymerization or oligomerization of reactants or products can lead to the formation of tars and oily substances that coat the reactor walls.[1] | Optimize reaction conditions (temperature, pressure, residence time) to minimize the formation of these byproducts. A two-step synthesis process, particularly for the vinyl chloride route, can also reduce tar formation. |
| Difficulties in Product Purification | Azeotrope formation: Unreacted vinyl chloride can form an azeotrope with this compound, making separation by conventional distillation challenging.[1] | Employ extractive distillation with a suitable solvent to break the azeotrope and effectively separate vinyl chloride from the final product. |
| Presence of acidic gases: The product stream will contain unreacted hydrogen fluoride and hydrogen chloride (from the vinyl chloride route). | Use an alkaline scrubbing solution (e.g., potassium hydroxide) to neutralize and remove acidic gases from the product stream. |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound (HFC-152a)?
A1: The two main industrial methods for producing HFC-152a are the hydrofluorination of vinyl chloride and the hydrofluorination of acetylene.[1] The choice of route often depends on the availability and cost of raw materials.
Q2: Which catalysts are most effective for the synthesis of this compound?
A2: For the liquid-phase hydrofluorination of vinyl chloride, tin tetrachloride (SnCl₄) is a widely recommended catalyst.[1] In the gas-phase hydrofluorination of acetylene, aluminum fluoride (AlF₃) is a common and effective catalyst.[1]
Q3: What are the typical byproducts in HFC-152a synthesis and how can they be minimized?
A3: Common byproducts include vinyl fluoride, 1-chloro-1-fluoroethane, and various oligomers and polymers.[1] Minimizing byproduct formation can be achieved by optimizing reaction conditions (temperature, pressure, and reactant ratios), using a highly selective catalyst, and ensuring the purity of the starting materials.
Q4: How can I effectively remove unreacted vinyl chloride from the final product?
A4: Due to the formation of an azeotrope between vinyl chloride and this compound, conventional distillation is often ineffective. Extractive distillation is the recommended method for separating these two components to achieve high product purity.
Q5: What is the significance of catalyst deactivation and how can it be mitigated?
A5: Catalyst deactivation, primarily through coking, leads to a decrease in reaction yield and selectivity over time, increasing operational costs.[1] Mitigation strategies include optimizing reaction temperatures, using catalyst modifiers (e.g., Mn or Bi with AlF₃), and implementing a catalyst regeneration process.[1]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis via Acetylene Hydrofluorination
| Catalyst | Reaction Temperature (°C) | HF:C₂H₂ Molar Ratio | Gas Hourly Space Velocity (h⁻¹) | C₂H₂ Conversion (%) | HFC-152a Selectivity (%) |
| Modified Aluminum-based | 250 | 1.8:1 | 250 | 86.4 | 51.9 |
Note: Data synthesized from patent literature. Actual results may vary based on specific catalyst preparation and experimental setup.
Table 2: Overview of Catalysts and Conditions for this compound Synthesis
| Synthesis Route | Catalyst | Phase | Temperature Range (°C) | Pressure Range (MPa) | Key Challenges |
| Hydrofluorination of Vinyl Chloride | Tin Tetrachloride (SnCl₄) | Liquid | 30 - 160 | - | Catalyst longevity, reactor fouling, azeotrope formation with unreacted vinyl chloride.[1] |
| Hydrofluorination of Acetylene | Aluminum Fluoride (AlF₃) | Gas | 220 - 280 | Atmospheric | Catalyst deactivation due to coking.[1] |
| Hydrofluorination of Acetylene | Fluorosulfonic Acid | Liquid | 30 | 0.03 - 0.3 | Catalyst corrosion and waste treatment.[1] |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of this compound from Acetylene
1. Catalyst Preparation and Activation:
- Prepare an aluminum-based catalyst, potentially with the addition of modifying components such as lanthanum, cerium, or zirconium compounds to enhance performance and stability.
- Load the catalyst into a fixed-bed reactor.
- Activate the catalyst by treating it with a flow of anhydrous hydrogen fluoride (HF) gas, often diluted with an inert gas like nitrogen, at a temperature between 150-400°C for 2-12 hours.
2. Reaction Setup and Execution:
- Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.
- Heat the reactor to the desired reaction temperature, typically in the range of 220-320°C.
- Introduce a gaseous feed of acetylene and anhydrous HF into the reactor at a controlled molar ratio (e.g., 1:1 to 1:3).
- Maintain a specific gas hourly space velocity (GHSV), for instance, between 250 and 2500 h⁻¹.
3. Product Collection and Purification:
- The effluent gas stream from the reactor, containing this compound, unreacted starting materials, and byproducts, is passed through a cooling system to condense higher boiling point components.
- The gas stream is then scrubbed with an alkaline solution (e.g., potassium hydroxide) to remove acidic gases like unreacted HF.
- The purified gas is collected, and the final product can be further purified by cryogenic distillation to separate this compound from other components.
4. Analysis:
- The composition of the product gas is analyzed using gas chromatography (GC) to determine the conversion of acetylene and the selectivity to this compound.
Protocol 2: Liquid-Phase Synthesis of this compound from Vinyl Chloride
1. Reactor Setup and Catalyst Charging:
- A liquid-phase reactor, constructed from materials resistant to HF corrosion, is used.
- The reactor is charged with a catalyst, such as tin tetrachloride (SnCl₄).
2. Reaction Procedure:
- Anhydrous HF and vinyl chloride are continuously fed into the reactor.
- The reaction is maintained at a temperature between 30°C and 160°C.
- The residence time of the reactants in the reactor is typically controlled between 0.1 and 5 hours.[1]
- The reaction mixture is continuously discharged from the reactor.
3. Product Separation and Purification:
- The product stream, containing this compound, unreacted vinyl chloride, HF, and HCl, is first sent to a distillation column to remove the bulk of the unreacted HF and byproduct HCl.
- To separate the this compound from the unreacted vinyl chloride, which forms an azeotrope, the mixture is subjected to extractive distillation using an appropriate solvent.
- The purified this compound is collected as the final product.
Visualizations
Caption: Synthesis pathways for this compound.
References
addressing pressure and temperature fluctuations in HFC-152a reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HFC-152a (1,1-difluoroethane) reactions. The information is designed to help address common challenges related to pressure and temperature fluctuations during synthesis and subsequent reactions of HFC-152a.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for HFC-152a?
A1: The most common industrial production methods for HFC-152a involve the fluorination of either vinyl chloride or acetylene (B1199291).[1][2] A widely used laboratory and industrial approach is the two-step liquid-phase fluorination of vinyl chloride, which proceeds through a 1-chloro-1-fluoroethane (B11141) (HCFC-151a) intermediate.[3] Another method is the gas-phase fluorination of acetylene using a catalyst such as aluminum fluoride (B91410) (AlF3).[1]
Q2: What are the typical catalysts used in HFC-152a synthesis?
A2: For the synthesis from vinyl chloride, Lewis acid catalysts like tin tetrachloride (SnCl₄) are often employed.[4] In the gas-phase synthesis from acetylene, chromium-based catalysts with indium and cobalt as auxiliary components, as well as AlF3, have been utilized.[1][5]
Q3: My HFC-152a reaction is showing a gradual decline in conversion rate over time. What could be the cause?
A3: A gradual decline in conversion rate is often indicative of catalyst deactivation. This can occur through several mechanisms:
-
Poisoning: Impurities in the reactant feed, such as sulfur or water, can irreversibly bind to the active sites of the catalyst.[6]
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites, which is more common at higher temperatures.[6]
-
Sintering: High reaction temperatures can cause the catalyst's metal particles to agglomerate, reducing the active surface area.[6]
Q4: Is the synthesis of HFC-152a an exothermic or endothermic reaction?
A4: The hydrofluorination of acetylene to HFC-152a is an exothermic reaction, meaning it releases heat.[7] This is a critical consideration for temperature control to prevent runaway reactions. The dehydrofluorination of HFC-152a to produce vinyl fluoride, on the other hand, is an endothermic process and requires heat input.[8]
Q5: What are the key safety considerations when working with HFC-152a?
A5: HFC-152a is a flammable gas, and mixtures with air can be explosive.[4] It is crucial to work in a well-ventilated area and to eliminate all potential ignition sources. Upon decomposition at high temperatures, it can release toxic substances like hydrogen fluoride (HF) and carbonyl fluoride.[4] Always consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Addressing Pressure Fluctuations
Unstable pressure during HFC-152a reactions can signify a range of issues from leaks to catalyst bed problems. This guide provides a systematic approach to diagnosing and resolving pressure fluctuations.
Problem: Unstable or Unexpectedly High Reactor Pressure
| Symptom | Potential Cause | Suggested Action |
| Gradual, steady increase in pressure drop across a packed bed reactor. | Catalyst Fouling/Coking: Deposition of byproducts on the catalyst surface, leading to reduced void space.[6] | - Increase the reaction temperature if within safe limits to potentially burn off light coke deposits. - Perform a controlled regeneration of the catalyst (e.g., with a dilute stream of air in an inert gas). - If regeneration is not possible, the catalyst may need to be replaced. |
| Sudden, sharp increase in pressure. | Reactor Inlet/Outlet Plugging: Blockage due to particulate matter or solidified byproducts. | - Safely shut down the reaction and inspect the reactor inlet and outlet. - Ensure reactants are free of particulates before entering the reactor. |
| Oscillating or erratic pressure readings. | Inconsistent Reactant Feed: Fluctuations in the flow rate of gaseous reactants (e.g., vinyl chloride, HF). | - Check the stability of mass flow controllers and pressure regulators. - Ensure a constant supply pressure of reactant gases. |
| Poor Temperature Control: In exothermic reactions, temperature spikes can lead to rapid gas expansion and pressure increases. | - Improve heat removal from the reactor. - Review and adjust temperature control parameters (See Temperature Troubleshooting Guide). |
Addressing Temperature Fluctuations
Temperature control is critical for the safety, efficiency, and selectivity of HFC-152a reactions, particularly the exothermic synthesis process.
Problem: Unstable or Rising Reactor Temperature
| Symptom | Potential Cause | Suggested Action |
| Gradual increase in reactor temperature over time. | Catalyst Deactivation: As the catalyst loses activity, a higher temperature may be required to maintain the desired conversion rate. This can be an intentional adjustment that needs careful monitoring. | - If operating at a set conversion, be aware that the required temperature may need to rise as the catalyst ages. - Plan for catalyst regeneration or replacement when the required temperature approaches the safe operating limit of the equipment or catalyst. |
| Sudden, rapid temperature increase (excursion). | Loss of Cooling: Failure of the cooling system (e.g., coolant flow stops). | - Implement an emergency shutdown procedure. - Ensure the cooling system has built-in redundancy and alarms. |
| Incorrect Reactant Stoichiometry: An excess of one reactant can lead to a rapid, uncontrolled reaction. | - Immediately stop reactant feeds. - Verify calibration of mass flow controllers. - Ensure proper mixing of reactants before they enter the catalyst bed. | |
| Runaway Reaction: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[9] | - For batch or semi-batch processes, immediately stop the addition of reactants. - For continuous processes, stop the feed and increase the flow of inert gas to dissipate heat. - Ensure the reactor is equipped with an adequate pressure relief system. | |
| Formation of localized "hot spots" in a packed bed reactor. | Poor Heat Transfer/Flow Maldistribution: Inadequate heat removal from the center of the catalyst bed or non-uniform flow of reactants. | - Use a diluent gas (e.g., nitrogen) to increase the mass flow and improve heat transfer. - Ensure the catalyst is packed uniformly to prevent channeling of the reactant gases. - Consider a reactor design with a smaller diameter-to-particle size ratio to enhance radial heat transfer. |
Quantitative Data Summary
The following tables summarize key quantitative data for HFC-152a and its common reactions.
Table 1: Physical and Thermodynamic Properties of HFC-152a
| Property | Value |
| Molecular Formula | C₂H₄F₂ |
| Molecular Weight | 66.05 g/mol [10] |
| Boiling Point | -24.7 °C[10] |
| Melting Point | -117 °C[10] |
| Enthalpy of Formation (gas) | -477.0 kJ/mol |
| Enthalpy of Vaporization | 22.7 kJ/mol[1] |
Table 2: Typical Reaction Conditions for HFC-152a Synthesis and Dehydrofluorination
| Reaction | Reactants | Catalyst | Temperature Range (°C) | Pressure Range (MPa) |
| HFC-152a Synthesis (Two-Step) | ||||
| Step 1: HCFC-151a Synthesis | Vinyl Chloride, Anhydrous HF | TiCl₄, HSO₃F | 10 - 25 | 0.1 - 0.3 |
| Step 2: HFC-152a Synthesis | HCFC-151a, Anhydrous HF | SnCl₄ | 35 - 65 | 0.4 - 1.0 |
| HFC-152a Synthesis (Gas-Phase) | Acetylene, Anhydrous HF | Cr-based | 140 - 380 | 0.3 - 1.8[5] |
| Dehydrofluorination of HFC-152a | HFC-152a | MgF₂ | 200 - 350 | Atmospheric[11] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of HFC-152a via Two-Step Liquid-Phase Fluorination of Vinyl Chloride
This protocol is a generalized procedure based on patent literature and should be adapted with appropriate safety measures for a laboratory setting.
Materials:
-
Anhydrous Hydrogen Fluoride (AHF)
-
Vinyl Chloride (VCM)
-
Catalyst (e.g., TiCl₄ for Step 1, SnCl₄ for Step 2)
-
Pressurized reaction vessel (autoclave) equipped with stirring, temperature and pressure sensors, and inlet/outlet ports.
-
Scrubbing system for acidic off-gases.
Procedure:
Step 1: Synthesis of 1-chloro-1-fluoroethane (HCFC-151a)
-
Charge the reactor with the catalyst (e.g., TiCl₄) and a portion of the anhydrous HF.
-
Activate the catalyst by stirring at 25-35 °C for 2-10 hours.
-
Cool the reactor to the reaction temperature of 10-25 °C.
-
Slowly feed vinyl chloride into the reactor while maintaining the temperature and a pressure of 0.1-0.3 MPa.
-
Monitor the reaction progress by gas chromatography (GC) analysis of the headspace.
-
Once the vinyl chloride concentration is below 100 ppm, stop the feed and carefully vent any excess pressure through a scrubber.
-
Transfer the liquid product to a separation vessel. The lower organic layer contains the crude HCFC-151a.
Step 2: Synthesis of this compound (HFC-152a)
-
In a separate reactor, activate the second catalyst (e.g., SnCl₄) with anhydrous HF at 25-35 °C.
-
Heat the reactor to the reaction temperature of 35-65 °C.
-
Concurrently feed the crude HCFC-151a from Step 1 and additional anhydrous HF into the reactor, maintaining a pressure of 0.4-1.0 MPa.
-
The gaseous product stream, rich in HFC-152a, is passed through a reflux condenser to remove unreacted starting materials and byproducts.
-
The purified HFC-152a gas is collected, and its purity is verified by GC.
Protocol 2: Laboratory-Scale Catalytic Dehydrofluorination of HFC-152a
This protocol is based on published literature for the synthesis of vinyl fluoride.
Materials:
-
This compound (HFC-152a)
-
Nitrogen (N₂) or other inert diluent gas
-
Catalyst (e.g., MgF₂)
-
Fixed-bed flow reactor (e.g., a quartz or nickel-alloy tube) housed in a tube furnace.
-
Mass flow controllers for gases.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Pack the flow reactor with a known amount of the MgF₂ catalyst.[11]
-
Heat the reactor to the desired reaction temperature (e.g., 200-350 °C) under a flow of nitrogen.[11]
-
Once the temperature is stable, introduce a mixed gas stream of HFC-152a and N₂ into the reactor using mass flow controllers. A typical feed might consist of ~25 mL/min of HFC-152a and 20 mL/min of N₂.[11]
-
The reaction is carried out at atmospheric pressure.[11]
-
The effluent gas stream from the reactor is directed to a gas chromatograph for online analysis of the product mixture (vinyl fluoride, unreacted HFC-152a, and any byproducts).
-
The conversion of HFC-152a and the selectivity to vinyl fluoride are calculated based on the GC data. The reaction can be run for extended periods to evaluate catalyst stability.[11]
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. stargetgas.com [stargetgas.com]
- 3. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. CN101412654B - Preparation of this compound and fluorating catalyst - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112608213A - Method for preparing 1, 1-difluoroethane in gas phase - Google Patents [patents.google.com]
- 8. Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of this compound (HFC-152a) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Rational design of MgF 2 catalysts with long-term stability for the dehydrofluorination of this compound (HFC-152a) - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04250D [pubs.rsc.org]
Technical Support Center: Preventing Corrosion in 1,1-Difluoroethane Synthesis Reactors
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Difluoroethane (HFC-152a). It provides essential information for troubleshooting and preventing corrosion in reactor systems, a critical factor for experimental success and safety.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving corrosion-related issues in your reactor setup.
Problem: Visible Corrosion, Pitting, or Discoloration on Reactor Internals
Possible Cause 1: Incompatible Reactor Material
-
Action: Immediately halt operations. Verify the material of construction of your reactor and all wetted parts (including stirrers, thermowells, and baffles). Standard stainless steels (e.g., 304, 316) exhibit poor resistance to hydrofluoric acid (HF), a key reactant in HFC-152a synthesis.[1][2] Cross-reference your materials with the compatibility data in this guide. For environments containing HF, nickel-based alloys such as Monel 400 and Hastelloy C-276 are highly recommended.[2][3]
Possible Cause 2: Elevated Operating Temperature
-
Action: Review your experimental protocol and determine if the operating temperature can be safely lowered. Higher temperatures significantly accelerate corrosion rates for most materials in the presence of HF.[4]
Possible Cause 3: Presence of Impurities
-
Action: Analyze your feedstock (acetylene or vinyl chloride) and anhydrous hydrogen fluoride (B91410) for impurities. The presence of water, oxygen, or other oxidizing agents can dramatically increase the corrosivity (B1173158) of the reaction mixture, even for resistant alloys.[2] For instance, aeration or the presence of oxidizing salts can increase the corrosion rate of Monel 400.[2]
Possible Cause 4: Localized Corrosion (Crevice or Pitting)
-
Action: Inspect the reactor for crevices, sharp corners, and areas of stagnation. These can create localized environments with higher concentrations of corrosive species, leading to accelerated pitting or crevice corrosion. Ensure smooth internal surfaces and adequate agitation to prevent stagnant zones.
Problem: Unexpected Experimental Results (e.g., Poor Yield, Catalyst Deactivation)
Possible Cause 1: Leaching of Metal Ions
-
Action: If you observe unexpected byproducts or a decrease in catalyst activity, consider that metal ions may be leaching from the reactor walls due to corrosion. These ions can interfere with the catalytic cycle. Analyze your product stream for trace metals corresponding to the reactor's material of construction.
Possible Cause 2: Formation of Corrosive Byproducts
-
Action: Review the reaction mechanism for potential side reactions that could generate more corrosive species than the primary reactants. For example, the presence of certain impurities could lead to the formation of stronger acids.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable materials of construction for a reactor used in this compound synthesis?
A1: For laboratory and industrial-scale reactors, high-nickel alloys are the preferred materials due to their excellent resistance to anhydrous hydrogen fluoride (HF). Recommended alloys include:
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Monel 400: A nickel-copper alloy that is a standard material for handling HF.[2] It is crucial to use it in non-aerated conditions as the presence of oxygen increases corrosion rates.[2]
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Hastelloy C-276: A nickel-molybdenum-chromium alloy with exceptional resistance to a wide range of corrosive environments, including those with HF.[3][4] It is often considered a more robust option than Monel 400, especially if oxidizing impurities are a concern.
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Nickel 200: Shows excellent resistance to anhydrous HF, even at elevated temperatures.[2]
Austenitic stainless steels are generally not recommended for direct contact with HF solutions.[1][5]
Q2: Can I use a glass-lined reactor for HFC-152a synthesis?
A2: No, glass-lined reactors are unsuitable for this synthesis. Hydrofluoric acid readily attacks silica-based materials, which would lead to rapid failure of the glass lining.
Q3: What are the key parameters to monitor to prevent corrosion?
A3:
-
Temperature: Keep the reaction temperature as low as the process allows, as corrosion rates increase with temperature.[4]
-
Pressure: While pressure itself is not a primary driver of corrosion, it is a critical safety parameter. Leaks at high pressure can lead to the release of corrosive and hazardous materials.
-
Purity of Reactants: Ensure the use of high-purity anhydrous hydrogen fluoride and acetylene (B1199291) or vinyl chloride. The presence of moisture and oxygen should be minimized.
-
Agitation: Maintain adequate agitation to ensure uniform temperature distribution and prevent localized "hot spots" where corrosion can accelerate.
Q4: How can I monitor corrosion in my reactor during an experiment?
A4: Several online and offline methods can be employed:
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Corrosion Coupons: A simple and effective method involves placing a pre-weighed coupon of the same material as the reactor into the reaction environment. After the experiment, the coupon is removed, cleaned, and re-weighed to determine the corrosion rate.[6]
-
Electrical Resistance (ER) Probes: These probes provide a continuous, real-time measurement of corrosion by monitoring the change in electrical resistance of a wire element exposed to the process fluid.
-
Linear Polarization Resistance (LPR) Probes: This electrochemical technique provides an instantaneous corrosion rate measurement.
-
Product Analysis: Regularly analyzing the product stream for dissolved metals can indicate ongoing corrosion.
Q5: What are the signs of a potential corrosion-related reactor failure?
A5:
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Leaks: Any sign of leakage from flanges, seals, or welds should be treated as a serious indication of potential material degradation.
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Discoloration: Changes in the color of the reactor's internal surfaces can indicate the formation of corrosion products.
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Pitting: The appearance of small pits or cavities on the surface.
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Unexpected Pressure Changes: Sudden drops or spikes in pressure could indicate a loss of containment.
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Changes in Product Quality: Contamination of the product with metallic ions.
Quantitative Data on Material Corrosion
The following tables summarize available corrosion data for materials commonly considered for use in environments containing hydrofluoric acid. It is crucial to note that this data is primarily for aqueous HF solutions and may not perfectly represent the anhydrous conditions of this compound synthesis. This data should be used as a guideline for material selection, and testing under actual process conditions is highly recommended.
Table 1: Corrosion Rates of Various Alloys in Hydrofluoric Acid
| Material | HF Concentration (%) | Temperature (°C) | Corrosion Rate (mm/year) | Corrosion Rate (mils/year) |
| Hastelloy C-276 | 20 | 79 | ~1 ± 2 | ~39 ± 79 |
| Monel 400 | 20 | 79 | ~4 ± 5 | ~157 ± 197 |
| Inconel 600 | 20 | 79 | ~2 ± 3 | ~79 ± 118 |
| Stainless Steel 316 | 33 (aqueous) | Ambient | ~13.97 | ~550 |
| Nickel 200 | Anhydrous | High Temperature | Excellent Resistance | Low |
Note: The variability in some of the reported corrosion rates highlights the sensitivity of these materials to specific experimental conditions.
Table 2: Material Compatibility with Key Components in this compound Synthesis
| Material | Anhydrous HF | Vinyl Chloride | Acetylene | This compound |
| Metals | ||||
| Nickel 200/201 | Excellent | Good | Good | Excellent |
| Monel 400 | Excellent | Good | Good | Excellent |
| Hastelloy C-276 | Excellent | Excellent | Excellent | Excellent |
| Stainless Steel 316 | Poor | Good | Good | Good |
| Carbon Steel | Poor | Good | Good | Good |
| Polymers/Elastomers | ||||
| PTFE | Excellent | Excellent | Excellent | Excellent |
| PFA/FEP | Excellent | Excellent | Excellent | Excellent |
| PVDF | Excellent | Good | Good | Excellent |
| Viton® (FKM) | Good | Poor | Good | Good |
| EPDM | Poor | Good | Good | Good |
Disclaimer: This data is compiled from various sources and should be used as a preliminary guide. Material compatibility can be affected by temperature, pressure, and the presence of other chemicals. Always consult with the material manufacturer and perform testing for your specific application.
Experimental Protocols
Protocol 1: Weight-Loss Corrosion Testing
Objective: To determine the average corrosion rate of a material in a simulated this compound synthesis environment.
Materials:
-
Corrosion coupons of the test material with known surface area and initial weight.
-
A reactor vessel made of or lined with a highly resistant material (e.g., Hastelloy C-276 or PTFE).
-
Anhydrous hydrogen fluoride.
-
Acetylene or vinyl chloride.
-
Catalyst (if applicable).
-
Inert gas (e.g., Nitrogen or Argon) for purging.
-
Analytical balance.
-
Cleaning solvents (e.g., acetone, deionized water).
-
Nylon cord or a suitable non-reactive holder for suspending the coupons.
Procedure:
-
Coupon Preparation: a. Clean the corrosion coupons with a suitable solvent to remove any grease or oil. b. Dry the coupons thoroughly. c. Weigh each coupon accurately using an analytical balance and record the initial weight. d. Measure the dimensions of the coupons to calculate the surface area.
-
Experimental Setup: a. Suspend the coupons in the reactor using a non-reactive holder, ensuring they are fully immersed in the reaction medium and not in contact with each other or the reactor walls. b. Assemble the reactor and purge with an inert gas to remove air and moisture. c. Introduce the reactants (anhydrous HF, acetylene/vinyl chloride) and catalyst according to the experimental protocol.
-
Exposure: a. Heat the reactor to the desired operating temperature and maintain it for the duration of the experiment. b. Monitor and control the pressure and temperature throughout the test.
-
Post-Exposure Analysis: a. After the specified exposure time, safely cool down and vent the reactor. b. Carefully remove the corrosion coupons. c. Clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1). This may involve chemical or mechanical cleaning. d. Dry the cleaned coupons and re-weigh them to determine the final weight.
-
Corrosion Rate Calculation: a. Calculate the weight loss. b. Use the following formula to determine the corrosion rate in mils per year (mpy): Corrosion Rate (mpy) = (K × W) / (D × A × T) Where:
- K = a constant (3.45 × 10^6 for mpy)
- W = weight loss in grams
- D = density of the material in g/cm³
- A = surface area of the coupon in cm²
- T = exposure time in hours
Visualizations
Caption: Troubleshooting workflow for reactor corrosion issues.
Caption: Experimental workflow for weight-loss corrosion testing.
References
Technical Support Center: Industrial Scale-Up of 1,1-Difluoroethane (HFC-152a) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 1,1-Difluoroethane (HFC-152a) production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Rapid Catalyst Deactivation and Reduced Product Yield
-
Question: Our fluorination catalyst is losing activity much faster than expected, leading to a significant drop in the conversion of our starting material (acetylene or vinyl chloride) to this compound. What are the likely causes and how can we mitigate this?
-
Answer: Rapid catalyst deactivation is a common challenge in HFC-152a production, primarily caused by coking, poisoning, or thermal degradation.
-
Coking: This is the deposition of carbonaceous materials on the catalyst surface, which blocks active sites. It is often a result of high temperatures and the presence of heavy hydrocarbon by-products.
-
Mitigation Strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Feedstock Purity: Ensure the feedstock (acetylene or vinyl chloride) is free of impurities that can act as coke precursors.
-
Catalyst Modification: The addition of elements like Bismuth (Bi) to an AlF₃ catalyst can help suppress coking.[1]
-
Catalyst Regeneration: A deactivated catalyst can often be regenerated.
-
-
-
Poisoning: Impurities in the feedstock, such as sulfur, nitrogen compounds, or heavy metals, can bind to the active sites of the catalyst, rendering them inactive.
-
Mitigation Strategies:
-
Feedstock Pretreatment: Implement purification steps to remove catalyst poisons from the feedstock before it enters the reactor.
-
Guard Beds: Use a guard bed of a less expensive adsorbent material upstream of the main catalyst bed to capture poisons.
-
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, leading to a loss of surface area and activity.
-
Mitigation Strategies:
-
Temperature Control: Maintain strict control over the reactor temperature to avoid exceeding the catalyst's thermal stability limit.
-
Catalyst Support: Utilize catalysts on thermally stable supports.
-
-
-
Issue 2: Formation of Undesired By-products and Tars
-
Question: We are observing the formation of significant amounts of high-boiling point by-products and tars in our reactor, which is fouling the equipment and complicating purification. How can we minimize their formation?
-
Answer: The formation of by-products and tars is a significant issue, particularly in the liquid-phase hydrofluorination of vinyl chloride. These by-products not only reduce the yield of the desired product but also interfere with the catalyst and can clog the reactor.[2]
-
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can promote polymerization and the formation of tars. Operating at the lower end of the effective temperature range for the catalyst can help minimize these side reactions.
-
Residence Time: A shorter residence time in the reactor can reduce the extent of side reactions leading to by-products.
-
Two-Step Process: For the vinyl chloride route, a two-step process can be employed. The first step involves the conversion of chloroethene to saturated intermediates like 1,1-dichloroethane (B41102) or 1-chloro-1-fluoroethane (B11141) under conditions that minimize tar formation. The second step is the fluorination of these intermediates to this compound.[2]
-
-
Issue 3: Difficulty in Purifying this compound from Unreacted Vinyl Chloride
-
Question: We are struggling to separate unreacted vinyl chloride from our final this compound product due to the formation of an azeotrope. What purification methods are effective for this separation?
-
Answer: The azeotrope or azeotrope-like composition formed between this compound and vinyl chloride makes their separation by conventional distillation difficult. Extractive distillation is a common and effective method to overcome this challenge.
-
Extractive Distillation: This technique involves introducing a third component, an extractive agent (solvent), into the distillation column. The solvent alters the relative volatilities of the components, breaking the azeotrope and allowing for their separation.
-
Suitable Extractive Agents: Aliphatic hydrocarbons, chlorocarbons, and alcohols with normal boiling points between approximately 10°C and 120°C are effective. n-Hexane is a commonly used extractive agent.[3]
-
Process: The crude HFC-152a/vinyl chloride mixture is fed into the extractive distillation column, and the extractive agent is introduced at a higher point in the column. The HFC-152a is then recovered as either the overhead or bottoms product, depending on the specific solvent and operating conditions.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial production routes for this compound?
A1: The two main industrial routes for the synthesis of this compound are:
-
Fluorination of Acetylene (B1199291): This process involves the reaction of acetylene with anhydrous hydrogen fluoride (B91410). It can be carried out in either a liquid or gas phase. The gas-phase process, typically using an AlF₃ catalyst at 220–280°C, offers high conversion rates (>98%).[1]
-
Fluorination of Vinyl Chloride: This route involves the reaction of vinyl chloride with anhydrous hydrogen fluoride, often using a catalyst like tin tetrachloride (SnCl₄).[1]
Q2: What are the typical impurities found in crude this compound?
A2: Besides unreacted starting materials, common impurities can include:
-
Hydrogen chloride (in the vinyl chloride route)
-
1-chloro-1-fluoroethane
-
Vinyl fluoride
-
Polymers and other high-boiling oily substances[1]
Q3: What are the key safety precautions when working with hydrogen fluoride (HF) in the production process?
A3: Hydrogen fluoride is highly corrosive and toxic. Strict safety protocols are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate HF-resistant gloves, a long-sleeved shirt, long pants, closed-toe shoes, chemical splash goggles, and a face shield.
-
Ventilation: All work with HF should be conducted in a well-ventilated area, preferably within a fume hood.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. Calcium gluconate gel should be available as a first aid treatment for skin exposure.
-
Material Compatibility: Store and handle HF in compatible materials such as polyethylene, polypropylene, or Teflon. Avoid contact with glass, concrete, and metals.
Q4: How can the purity of the final this compound product be assessed?
A4: Gas chromatography (GC) is the primary analytical method for determining the purity of HFC-152a and quantifying impurities.
-
GC with Flame Ionization Detection (GC-FID): A robust and common method for quantifying organic compounds.
-
GC with Mass Spectrometry (GC-MS): Provides both quantification and identification of impurities by analyzing their mass spectra.
Experimental Protocols
1. Preparation of an AlF₃ Catalyst for Acetylene Hydrofluorination
This protocol describes a general method for preparing an aluminum fluoride catalyst.
-
Materials:
-
γ-Alumina (γ-Al₂O₃) pellets
-
Anhydrous hydrogen fluoride (HF) gas
-
Nitrogen (N₂) gas
-
-
Procedure:
-
Place the γ-Al₂O₃ pellets in a nickel or other corrosion-resistant tubular reactor.
-
Heat the reactor to 300-350°C under a flow of dry nitrogen gas for 1-2 hours to remove any adsorbed moisture.
-
Gradually introduce anhydrous HF gas into the nitrogen stream. Start with a low concentration of HF and slowly increase it over several hours.
-
Continue the fluorination process at 300-350°C with a continuous flow of HF until the conversion of alumina (B75360) to aluminum fluoride is complete. This can be monitored by analyzing the outlet gas for the cessation of water vapor evolution.
-
Once the fluorination is complete, cool the reactor to the desired reaction temperature under a flow of nitrogen.
-
2. Gas-Phase Hydrofluorination of Acetylene
This protocol outlines the general procedure for the gas-phase synthesis of this compound from acetylene.
-
Materials:
-
Prepared AlF₃ catalyst
-
Acetylene (C₂H₂) gas
-
Anhydrous hydrogen fluoride (HF) gas
-
-
Procedure:
-
Pack a fixed-bed reactor with the prepared AlF₃ catalyst.
-
Heat the reactor to the reaction temperature, typically in the range of 220-280°C.[1]
-
Introduce a pre-mixed feed of acetylene and anhydrous hydrogen fluoride gas into the reactor. The molar ratio of HF to acetylene is a critical parameter and should be optimized.
-
Maintain a constant flow rate of the reactant gases to achieve the desired space velocity.
-
The product stream exiting the reactor will contain this compound, unreacted starting materials, and any by-products.
-
The product stream is then passed through a series of purification steps, including scrubbing to remove acidic gases and distillation to separate the final product.
-
3. Catalyst Regeneration
This protocol provides a general procedure for regenerating a coked fluorination catalyst.
-
Materials:
-
Deactivated (coked) catalyst
-
Nitrogen (N₂) gas
-
Air or a mixture of oxygen and nitrogen
-
-
Procedure:
-
Stop the flow of reactant gases to the reactor containing the deactivated catalyst.
-
Purge the reactor with an inert gas, such as nitrogen, at the reaction temperature to remove any residual hydrocarbons.
-
Gradually introduce a controlled stream of air or a lean oxygen/nitrogen mixture into the reactor.
-
Carefully control the temperature of the reactor, as the combustion of the coke is an exothermic process. The temperature should be maintained within a range that effectively removes the carbon deposits without causing thermal damage to the catalyst.
-
Continue the regeneration process until the coke has been completely burned off, which can be confirmed by monitoring the concentration of carbon dioxide in the outlet gas.
-
Once the regeneration is complete, purge the reactor with nitrogen to remove any remaining oxygen before reintroducing the reactant feed.
-
Data Presentation
Table 1: Typical Reaction Conditions for this compound Production
| Parameter | Acetylene Hydrofluorination (Gas Phase) | Vinyl Chloride Hydrofluorination (Liquid Phase) |
| Catalyst | AlF₃ (often modified) | SnCl₄ |
| Temperature | 220 - 280 °C | 80 - 150 °C |
| Pressure | Atmospheric | 15 - 50 bar |
| HF:Starting Material Molar Ratio | 1:1 to 3:1 | 2:1 to 5:1 |
| Typical Conversion | >98% | Variable, can be high with optimization |
Table 2: By-products Identified in this compound Synthesis
| Production Route | Common By-products |
| Acetylene Hydrofluorination | Vinyl fluoride, various oligomers |
| Vinyl Chloride Hydrofluorination | 1-chloro-1-fluoroethane, vinyl fluoride, high-boiling polymers and tars |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting catalyst deactivation in HFC-152a production.
References
analytical techniques for identifying impurities in 1,1-Difluoroethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting impurities in 1,1-Difluoroethane (HFC-152a).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in technical-grade this compound (HFC-152a)?
A1: Technical-grade HFC-152a typically has a purity of 99.9% or higher.[1] However, trace impurities can be present depending on the manufacturing process. Common impurities include:
-
Acidic Residues: Low levels (ppb) of hydrochloric acid (HCl) and hydrofluoric acid (HF) can be present.[2][3]
-
Water: Moisture is a common impurity, typically found at low ppm levels.[2][3]
-
Related Organic Compounds: These can include unreacted starting materials or byproducts such as vinyl chloride, 1-chloro-1-fluoroethane, 1,1-dichloroethane, and vinyl fluoride.[4] Other potential hydrocarbon impurities are propylene, fluoroethane, and methane.[1]
Q2: Which analytical technique is most suitable for identifying and quantifying impurities in HFC-152a?
A2: Gas Chromatography (GC) is the most common and effective technique for analyzing volatile impurities in HFC-152a.[1] The choice of detector depends on the specific requirements of the analysis:
-
Flame Ionization Detection (GC-FID): This is a robust and sensitive method for detecting hydrocarbon impurities.[1] It is widely available and provides excellent quantitative data.
-
Mass Spectrometry (GC-MS): This technique is ideal for identifying unknown impurities by providing structural information.[5] It is also highly sensitive and can be used for quantification.
Q3: How should I prepare a liquefied gas sample like HFC-152a for GC analysis?
A3: Due to its high volatility, direct injection of liquid HFC-152a is challenging. The recommended approach is to use a gaseous sampling method. Headspace analysis is a suitable technique where the volatile impurities are allowed to partition into the gas phase above the liquid or solid sample in a sealed vial before injection.[4][6] This minimizes matrix effects and protects the GC system. Another approach is to use a gas sampling valve to introduce a specific volume of the gas into the GC.
Experimental Protocols
Method 1: Impurity Analysis by Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)
This method is suitable for the routine quantification of volatile organic impurities.
1. Instrumentation:
-
Gas chromatograph equipped with a flame-ionization detector (FID).
-
Headspace autosampler.
-
GC Column: A non-polar or mid-polar capillary column is recommended for good separation of volatile hydrocarbons. A common choice is a DB-5 or similar (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).
2. Sample Preparation:
-
Carefully transfer a small, known amount of liquid HFC-152a into a pre-chilled headspace vial. This should be done in a well-ventilated area, taking appropriate safety precautions.
-
Immediately seal the vial with a crimp cap.
-
Place the vial in the headspace autosampler.
3. GC-FID Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Split Ratio: 20:1 (can be adjusted based on impurity concentration).
4. Headspace Autosampler Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Sample Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
5. Data Analysis:
-
Identify impurity peaks by comparing their retention times with those of known standards.
-
Quantify impurities using an external or internal standard calibration method.
Method 2: Identification of Unknown Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the qualitative analysis of unknown peaks.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
GC Column: As described for the GC-FID method.
2. Sample Preparation:
-
Follow the same procedure as for the HS-GC-FID method.
3. GC-MS Conditions:
-
Injector and Oven Temperatures: Use the same temperature program as the GC-FID method.
-
Carrier Gas: Helium is required for most mass spectrometers.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
4. Data Analysis:
-
Identify unknown peaks by searching their mass spectra against a commercial library (e.g., NIST).
-
Further confirm the identity by comparing with reference standards if available.
Data Presentation
| Impurity | Typical Concentration Range | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Water | ppm level | Karl Fischer Titration | - | - |
| HCl/HF | ppb level | Ion Chromatography | - | - |
| Vinyl Chloride | < 10 ppm | HS-GC-FID / GC-MS | ~0.018 mg/L (for this compound)[7] | ~0.099 mg/L (for this compound)[7] |
| Other Hydrocarbons | ppm level | HS-GC-FID / GC-MS | Analyte dependent | Analyte dependent |
Note: LOD and LOQ values are for this compound itself and can serve as an estimate for similar volatile compounds.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active sites in the injector or column | Clean or replace the injector liner. Use a deactivated liner. Condition the column at a high temperature.[8] |
| Column Overload | Dilute the sample or increase the split ratio.[8] |
| Inappropriate oven temperature | Ensure the initial oven temperature is low enough to allow for proper focusing of volatile analytes on the column head. |
| Sample decomposition | Lower the injector temperature. |
Issue 2: Baseline Instability or Drift
| Possible Cause | Troubleshooting Step |
| Column Bleed | Condition the column. Ensure the oven temperature does not exceed the column's maximum limit. Check for oxygen leaks in the carrier gas line.[9][10] |
| Contaminated Detector | Clean the detector according to the manufacturer's instructions. |
| Gas Supply Contamination | Ensure high-purity carrier and detector gases are used. Install or replace gas purifiers. |
Issue 3: Ghost Peaks or Carryover
| Possible Cause | Troubleshooting Step |
| Contamination in the injector | Clean the injector and replace the septum and liner.[9] |
| Syringe contamination (if using manual injection) | Thoroughly clean the syringe or use a new one. |
| Carryover from previous injections | Bake out the column at its maximum allowed temperature for an extended period. Run a blank solvent injection to check for residual peaks. |
Issue 4: Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Leaks in the system | Perform a leak check of the injector, column fittings, and gas lines using an electronic leak detector.[11] |
| Inconsistent sample volume | If using a gas sampling valve, ensure it is functioning correctly. For headspace, ensure consistent vial sealing and equilibration. |
| Fluctuations in gas flow | Check and regulate the gas supply pressures. Ensure the electronic pressure control (EPC) is stable. |
Visualizations
Caption: Experimental workflow for the analysis of impurities in HFC-152a.
Caption: A logical troubleshooting guide for common GC issues.
References
- 1. ecetoc.org [ecetoc.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iltusa.com [iltusa.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. A validated method for the quantitation of this compound using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. shopshimadzu.com [shopshimadzu.com]
optimizing catalyst loading and lifetime for HFC-152a production
Welcome to the technical support center for the synthesis of 1,1-Difluoroethane (HFC-152a). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to assist in optimizing catalyst loading and extending catalyst lifetime during experimental production.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for producing HFC-152a?
A1: The two main industrial routes for HFC-152a synthesis are the hydrofluorination of acetylene (B1199291) and the hydrofluorination of vinyl chloride (VCM).[1] A two-step variation of the vinyl chloride route is also utilized, where VCM and anhydrous hydrogen fluoride (B91410) (AHF) first produce 1-chloro-1-fluoroethane (B11141) (HCFC-151a), which is then converted to HFC-152a in a second reaction step.[2][3]
-
Acetylene Hydrofluorination: This gas-phase process typically uses an aluminum fluoride (AlF₃) catalyst. It is known for high conversion rates but can be susceptible to catalyst deactivation via coking.[1]
-
Vinyl Chloride Hydrofluorination: This method can be performed in a single step or a two-step process and often employs catalysts such as tin tetrachloride (SnCl₄).[4]
Q2: What are the typical catalysts used for HFC-152a synthesis?
A2: The choice of catalyst depends on the feedstock and reaction phase (gas or liquid).
| Feedstock | Catalyst Type | Examples | Phase |
| Acetylene | Metal Fluoride | AlF₃[1] | Gas |
| Chromium-based | Cr-based with In and Co promoters[5] | Gas | |
| Fluorosulfonic Acid | HSO₃F | Liquid | |
| Vinyl Chloride | Lewis Acid | SnCl₄, SbCl₅, TiCl₄[2] | Liquid/Gas |
Q3: How does the molar ratio of reactants affect catalyst lifetime?
A3: In the gas-phase hydrofluorination of acetylene, a higher molar ratio of anhydrous hydrofluoric acid (AHF) to acetylene can significantly prolong catalyst life.[5] The excess AHF helps to suppress the formation of carbonaceous deposits (coke) on the catalyst surface, which is a primary cause of deactivation.[5] However, an excessively high ratio can reduce the overall productivity of the reactor.[5] A preferred range is often between 5:1 and 15:1 (AHF:Acetylene).[5]
Q4: What is a common cause of catalyst deactivation in HFC-152a production?
A4: For gas-phase processes, particularly the hydrofluorination of acetylene over catalysts like AlF₃, the primary cause of deactivation is coking .[1] This involves the formation of carbonaceous deposits on the catalyst surface, which block active sites and pores. Higher reaction temperatures can accelerate coke formation.[6] Other general deactivation mechanisms include poisoning from impurities in the feedstock, and thermal sintering at excessive temperatures.[7]
Troubleshooting Guide
This guide addresses common issues encountered during HFC-152a synthesis experiments.
Issue 1: Low or Rapidly Declining Catalyst Activity
| Possible Cause | Diagnostic Check | Suggested Solution |
| Coke Formation | - Post-reaction catalyst characterization (e.g., TGA, SEM) shows carbon deposits.- Increased pressure drop across the reactor bed. | - Increase the molar ratio of AHF to acetylene to suppress coke formation.[5]- Lower the reaction temperature, as higher temperatures can promote coking.[6]- Implement a catalyst regeneration cycle. |
| Catalyst Poisoning | - Analyze feedstock for impurities (e.g., sulfur compounds, moisture).- Perform elemental analysis on the spent catalyst to identify contaminants. | - Purify the feedstock to remove potential poisons.- If moisture is the issue, ensure rigorous drying of reactants and inert gases. |
| Thermal Sintering | - Catalyst characterization (e.g., BET surface area analysis, XRD) shows a loss of surface area and/or change in crystal structure.- Exceeding recommended operating temperatures. | - Reduce reactor temperature to within the catalyst's stable operating range.- Ensure uniform temperature distribution across the catalyst bed to avoid hotspots. |
Issue 2: Poor Selectivity to HFC-152a
| Possible Cause | Diagnostic Check | Suggested Solution |
| Sub-optimal Reaction Temperature | - Analyze product stream via Gas Chromatography (GC) and identify significant byproduct formation (e.g., vinyl fluoride in acetylene hydrofluorination). | - Adjust the reaction temperature. For some catalysts, lower temperatures favor HFC-152a formation, while higher temperatures may favor byproducts like vinyl fluoride.[8] |
| Incorrect Reactant Ratio | - Review the molar feed ratio of AHF to the hydrocarbon feedstock. | - Optimize the AHF to acetylene/vinyl chloride molar ratio. A patent suggests a preferred range of 5:1 to 15:1 for acetylene hydrofluorination to improve HFC-152a selectivity.[5] |
| Improper Space Velocity | - Calculate the Gas Hourly Space Velocity (GHSV). A value that is too high or too low can affect selectivity. | - Adjust the reactant flow rates to optimize the GHSV. A Chinese patent indicates that at 320°C, a lower GHSV (28 h⁻¹) favors HFC-152a, while a higher GHSV (205 h⁻¹) at 400°C favors vinyl fluoride.[8] |
Impact of Operating Conditions on Acetylene Hydrofluorination
The following table summarizes quantitative data from patent literature on the effect of temperature and space velocity on acetylene (C₂H₂) conversion and product selectivity.
| Temperature (°C) | C₂H₂ Volumetric Space Velocity (h⁻¹) | HF:C₂H₂ Molar Ratio | C₂H₂ Conversion (%) | HFC-152a Selectivity (%) | Vinyl Fluoride (VF) Selectivity (%) |
| 250 | 250 | 1.8:1 | 86.4 | 51.9 | 47.6 |
| 320 | 28 | 3:1 | 95.1 | 86.6 | - |
| 400 | 205 | 3:1 | 81.0 | - | 93.8 |
| Data synthesized from patent CN103920484A.[8] |
Experimental Protocols
Protocol 1: Catalyst Performance Testing in a Fixed-Bed Reactor
This protocol outlines a general procedure for evaluating catalyst performance for gas-phase HFC-152a synthesis.
-
Catalyst Loading:
-
Measure the required mass of catalyst.
-
Load the catalyst into a fixed-bed reactor tube, ensuring even packing to prevent channeling. Quartz wool plugs can be used at the top and bottom of the bed to secure the catalyst.
-
The amount of catalyst will depend on the desired Gas Hourly Space Velocity (GHSV).
-
-
Catalyst Activation/Pre-treatment:
-
Purge the reactor system with an inert gas (e.g., Nitrogen) to remove air and moisture.
-
Heat the reactor to a specified activation temperature (e.g., 300-400°C) under a flow of inert gas.
-
Introduce anhydrous HF for a set period to fluorinate the catalyst surface, preparing it for reaction.
-
-
Reaction Run:
-
Adjust the reactor to the desired reaction temperature (e.g., 140-380°C) and pressure (e.g., 0.3-1.8 MPa).[5]
-
Introduce the vaporized reactants (e.g., acetylene and AHF) at the predetermined molar ratio and flow rate to achieve the target GHSV.
-
Allow the reaction to stabilize.
-
-
Product Analysis:
-
Periodically sample the effluent gas stream from the reactor outlet.
-
Analyze the product composition using an online Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., FID or TCD) to quantify HFC-152a, unreacted starting materials, and any byproducts.
-
-
Data Evaluation:
-
Calculate the conversion of the limiting reactant (e.g., acetylene).
-
Calculate the selectivity for HFC-152a.
-
Monitor conversion and selectivity over time to assess catalyst stability and lifetime.
-
Visualizations
Caption: Reaction pathways for HFC-152a synthesis.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key parameter relationships in HFC-152a synthesis.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. CN100999435A - Production method of synthetising HFC-152a using two-step method reaction - Google Patents [patents.google.com]
- 3. CN100503532C - Utilize the production method of two-step reaction synthesis HFC-152a - Google Patents [patents.google.com]
- 4. ecetoc.org [ecetoc.org]
- 5. CN101412654B - Preparation of this compound and fluorating catalyst - Google Patents [patents.google.com]
- 6. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 7. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 8. CN103920484A - Catalyst for hydrofluorination reaction of acetylene to prepare vinyl fluoride and this compound, and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Mitigating Hazards in High-Pressure Reactions of 1,1-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for mitigating the hazards associated with high-pressure reactions involving 1,1-Difluoroethane (HFC-152a). It includes troubleshooting procedures and frequently asked questions to ensure the safe execution of your experiments.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during high-pressure reactions with this compound.
Runaway Reaction
Symptoms:
-
Rapid, uncontrolled increase in reactor temperature and pressure.
-
Activation of pressure relief devices.
-
Unusual noises from the reactor.
-
Visible deformation of the reactor vessel.
Immediate Actions:
-
Initiate Emergency Shutdown: Immediately cease all reactant feeds and heating.
-
Activate Emergency Cooling: If available, engage emergency cooling systems to lower the reactor temperature.
-
Quench the Reaction: If the runaway is not contained by the initial steps, introduce a pre-determined quenching agent to stop the reaction.
-
Evacuate: If the situation is not brought under control, evacuate the area immediately and alert emergency personnel.
Follow-up Actions:
-
Do Not Approach: Do not approach the reactor until it has completely cooled and depressurized.
-
Investigate: Conduct a thorough investigation to determine the root cause of the runaway reaction.[1]
-
Inspect Equipment: Before reuse, have the reactor and all associated equipment inspected by a qualified professional for any damage.
Gas Leak
Symptoms:
-
Audible hissing sound near the reactor or gas lines.
-
A sudden drop in system pressure.
-
The smell of a faint, sweet, ether-like odor (though this compound is often described as odorless, impurities may provide a scent).[2][3]
-
Activation of flammable gas detectors.
Immediate Actions:
-
Stop Gas Flow: If it is safe to do so, shut off the gas supply at the source cylinder.[4]
-
Ventilate the Area: Increase ventilation to disperse the flammable gas.[4]
-
Eliminate Ignition Sources: Turn off all potential ignition sources in the area, including electrical equipment, open flames, and static-generating devices.[5][6]
-
Evacuate: If the leak is large or cannot be stopped, evacuate the area.
Follow-up Actions:
-
Leak Detection: Once the area is deemed safe, use a compatible leak detection solution or a handheld electronic leak detector to pinpoint the source of the leak.
-
Repair and Re-test: Repair the leak and perform a pressure test with an inert gas (e.g., nitrogen) before reintroducing this compound.
Thermal Decomposition
Symptoms:
-
Discoloration of the reaction mixture.
-
Formation of solid precipitates.
-
Corrosion of the reactor internals.
-
Detection of acidic gases (e.g., hydrogen fluoride) in the off-gas.
Immediate Actions:
-
Reduce Temperature: Immediately lower the reaction temperature to below the known decomposition threshold.
-
Stop Reactant Feeds: Cease the addition of any reactants that may be contributing to the decomposition.
-
Inert Gas Purge: Purge the reactor headspace with an inert gas to remove any decomposition products.
Follow-up Actions:
-
Analyze Products: Safely take a sample of the reaction mixture and off-gas to analyze for decomposition products.
-
Neutralize Acidic Byproducts: If hydrogen fluoride (B91410) is detected, follow appropriate neutralization protocols.
-
Inspect Reactor: After shutdown, thoroughly inspect the reactor for any signs of corrosion or damage.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with this compound in high-pressure reactions?
A1: The primary hazards are:
-
Flammability: this compound is an extremely flammable gas and can form explosive mixtures with air.[5][6][7]
-
High Pressure: The inherent risks of working with any gas at high pressure, including the potential for vessel rupture and leaks.
-
Thermal Decomposition: At elevated temperatures, it can decompose to form toxic and corrosive substances like hydrogen fluoride and carbon monoxide.[7]
-
Runaway Reactions: Exothermic reactions can become self-accelerating if not properly controlled, leading to a rapid increase in temperature and pressure.[1]
-
Asphyxiation: As a gas heavier than air, it can displace oxygen in poorly ventilated or confined spaces, leading to a risk of suffocation.[3]
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents, alkali metals (like sodium and potassium), alkaline earth metals, and powdered metals such as aluminum and zinc.[4]
Q3: What are the flammable limits and autoignition temperature of this compound?
A3: The flammable limits in the air are approximately 3.7% to 18% by volume.[5][8] The autoignition temperature is around 440°C (824°F).[6]
Q4: What are the signs of thermal decomposition, and what are the primary decomposition products?
A4: Signs of thermal decomposition include a drop in pH, discoloration of the reaction mixture, and corrosion of the reactor. The primary hazardous decomposition products are hydrogen fluoride (HF) and carbon monoxide (CO).[7]
Q5: What personal protective equipment (PPE) is required when working with this compound?
A5: Recommended PPE includes:
-
Safety glasses with side shields or chemical splash goggles.
-
Flame-resistant lab coat.
-
Insulated gloves when handling liquefied gas to prevent frostbite.[2]
-
For situations with a high risk of leakage, a self-contained breathing apparatus (SCBA) may be necessary.
Section 3: Quantitative Data
| Property | Value | Source(s) |
| Chemical Formula | C2H4F2 | [7] |
| Molecular Weight | 66.05 g/mol | [7] |
| Boiling Point | -24.7 °C (-12.5 °F) | [7] |
| Melting Point | -117 °C (-179 °F) | [7] |
| Flammable Limits in Air | 3.7% - 18% by volume | [5][8] |
| Autoignition Temperature | 440 °C (824 °F) | [6] |
| Vapor Pressure | 510 kPa (5.1 bar) at 20 °C | [7] |
| Vapor Density (air = 1) | 2.3 | [6] |
Section 4: Experimental Protocols
High-Pressure Reactor Setup for Flammable Gases
-
Location: Place the reactor in a well-ventilated fume hood or a designated high-pressure bay.[9]
-
Material Compatibility: Ensure all wetted parts of the reactor and associated tubing are compatible with this compound and the reaction chemistry.[10]
-
Pressure Testing: Before introducing any flammable gas, perform a leak test of the entire system with an inert gas (e.g., nitrogen or argon) at 1.1 times the intended operating pressure.[10]
-
Grounding: Properly ground all equipment to prevent the buildup of static electricity, which could serve as an ignition source.[11]
-
Pressure Relief: Equip the reactor with a rupture disc or a pressure relief valve set to a pressure below the maximum allowable working pressure of the vessel.[12]
-
Gas Delivery: Use a dedicated gas regulator and stainless steel tubing for delivering this compound to the reactor.
-
Monitoring: Implement continuous monitoring of temperature and pressure with alarms set to alert for deviations from the safe operating range.[13]
Protocol for Neutralizing Hydrogen Fluoride (HF) Spills
This protocol is for small spills in a laboratory setting. For large spills, evacuate and call emergency services.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, wear a face shield, safety goggles, an acid-resistant lab coat, and two pairs of nitrile gloves.[6]
-
Contain the Spill: Use an HF-specific neutralizing powder or liquid to contain the spill, working from the outside in.[6] Do not use silica-based absorbents as they can react to form toxic silicon tetrafluoride gas.[14]
-
Allow for Neutralization: Allow the neutralizer to react completely, as indicated by a color change in some commercial products or by testing with a pH strip.[6]
-
Collect Residue: Carefully collect the neutralized residue using plastic tools and place it in a clearly labeled, sealed plastic container for hazardous waste disposal.[6]
-
Decontaminate: Wipe down the affected area with a solution of sodium carbonate (soda ash).[5]
Section 5: Visualizations
Caption: Workflow for mitigating hazards in high-pressure reactions.
Caption: Decision tree for responding to a runaway reaction.
References
- 1. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 2. wilhelmsen.com [wilhelmsen.com]
- 3. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. sc.edu [sc.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medbox.org [medbox.org]
- 9. njhjchem.com [njhjchem.com]
- 10. njhjchem.com [njhjchem.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. asynt.com [asynt.com]
- 13. youtube.com [youtube.com]
- 14. uthsc.edu [uthsc.edu]
Technical Support Center: Efficient Product Isolation in 1,1-Difluoroethane (HFC-152a) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Difluoroethane (HFC-152a). The following sections address common challenges encountered during product isolation and offer practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (HFC-152a)?
A1: The two main industrial methods for synthesizing this compound are the fluorination of acetylene (B1199291) and the fluorination of vinyl chloride.[1]
-
Fluorination of Acetylene: This process involves the reaction of acetylene with anhydrous hydrogen fluoride (B91410). It can be performed in either a liquid or gas phase. The gas-phase process, often utilizing an AlF₃ catalyst at elevated temperatures, generally boasts higher conversion rates.[1]
-
Fluorination of Vinyl Chloride: This route uses vinyl chloride and anhydrous hydrogen fluoride as reactants. While common, this method presents challenges in product purification due to the formation of azeotropes.[1][2]
Q2: What is the most significant challenge in isolating pure this compound, particularly when using the vinyl chloride synthesis route?
A2: The primary challenge is the formation of an azeotrope or azeotrope-like composition between this compound and unreacted vinyl chloride, especially when the concentration of this compound exceeds 85 mole%.[2] This makes separation by conventional distillation difficult and economically unviable.[2]
Q3: What are the common impurities found in crude this compound?
A3: Besides unreacted starting materials, common impurities can include hydrogen chloride, 1-chloro-1-fluoroethane, vinyl fluoride, and high-boiling polymeric and oily substances.[1][2] The exact impurity profile depends on the synthesis route and reaction conditions.
Q4: What are the key physical properties of this compound relevant to its isolation?
A4: Key properties include its boiling point of -24.7°C and its status as a colorless, flammable gas at room temperature.[1][3] Its molecular weight is 66.05 g/mol .[3] These properties are critical for designing appropriate condensation, distillation, and handling procedures.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and Vinyl Chloride by Conventional Distillation
Symptoms:
-
Inability to achieve desired purity of this compound (>99%).
-
Analysis of the distillate shows a constant composition of this compound and vinyl chloride.
Root Cause:
-
Formation of a low-boiling azeotrope between this compound and vinyl chloride.[2]
Solution: Extractive Distillation
Extractive distillation is an effective method to separate azeotropic mixtures. This process involves introducing a third component, an extractive agent, which alters the relative volatilities of the components in the mixture, thereby breaking the azeotrope.[2]
Recommended Extractive Agents:
-
Aliphatic hydrocarbons
-
Chlorocarbons
-
Alcohols with a normal boiling point between 10°C and 120°C.[2]
Experimental Protocol: Extractive Distillation for HFC-152a Purification
-
Column Setup: Utilize a multi-stage distillation column. For example, a column with 100 theoretical stages can be effective.[2]
-
Feed Introduction: Introduce the crude HFC-152a feed stream (containing vinyl chloride) at an appropriate stage in the middle of the column (e.g., stage 50).[2]
-
Extractive Agent Introduction: Feed the chosen extractive agent several stages above the crude feed inlet.
-
Operating Conditions:
-
Maintain the column at a pressure and temperature that facilitates the separation. For instance, a condenser pressure of 37.7 psia can be used.[2]
-
The temperature at the top of the column will be lower than at the bottom.
-
-
Product Collection:
-
The higher-boiling component (HFC-152a) will be collected from the bottom of the column (reboiler).
-
The more volatile component (vinyl chloride) mixed with the extractive agent will exit from the top of the column (distillate).
-
-
Solvent Recovery: The extractive agent can be recovered from the vinyl chloride stream in a separate distillation column and recycled.
Data Presentation: Comparison of Distillation Methods
| Parameter | Conventional Distillation | Extractive Distillation |
| Separation Efficiency | Low (due to azeotrope) | High (azeotrope is broken) |
| Achievable Purity | < 85 mole% HFC-152a | > 99.9% HFC-152a |
| Operating Cost | Potentially very high and inefficient | More economical for high-purity product |
| Complexity | Lower | Higher (requires solvent recovery) |
Issue 2: Catalyst Deactivation and Formation of High-Boiling Byproducts
Symptoms:
-
Decreased reaction conversion and selectivity over time.
-
Fouling of the reactor with carbonaceous solids, polymers, or oily substances.[1]
Root Cause:
-
Coking on the catalyst surface, particularly in gas-phase reactions.[1]
-
Side reactions leading to the formation of high-boiling point byproducts.[1]
Troubleshooting Steps:
-
Catalyst Selection and Modification:
-
For gas-phase acetylene fluorination, consider using a modified AlF₃ catalyst. The addition of elements like Bismuth (Bi) can help suppress coking.[1]
-
-
Reaction Condition Optimization:
-
Temperature Control: Maintain the reaction temperature within the optimal range to minimize side reactions.
-
Reactant Feed Ratio: Adjust the molar ratio of reactants (e.g., HF to vinyl chloride) to improve selectivity.
-
-
Reactor Design and Operation:
-
Employ reactor designs that facilitate good heat transfer and minimize hot spots, which can promote byproduct formation.
-
Implement a regular catalyst regeneration cycle if applicable.
-
-
Two-Step Reaction Process:
Visualizations
Experimental Workflow for Extractive Distillation
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. WO1998019982A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US5672788A - Two-step process for manufacturing this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 1,1-Difluoroethane and 1,2-Difluoroethane for Researchers and Drug Development Professionals
An objective guide to the properties, performance, and safety of two structurally similar yet distinct fluorinated hydrocarbons.
This guide provides a comprehensive comparison of 1,1-Difluoroethane (HFC-152a) and 1,2-Difluoroethane (B1293797) (HFC-152), isomers with the same chemical formula (C₂H₄F₂) but different arrangements of fluorine atoms. This structural variance leads to significant differences in their physical, chemical, and toxicological properties, which are critical for researchers, scientists, and drug development professionals to understand for applications ranging from aerosol propellants to potential, albeit niche, roles in synthetic chemistry.
Physicochemical and Thermodynamic Properties
The placement of the fluorine atoms on the ethane (B1197151) backbone dramatically influences the physical and thermodynamic properties of these two isomers. This compound, with both fluorine atoms on the same carbon, has a lower boiling point and is a gas at room temperature. In contrast, 1,2-Difluoroethane, with one fluorine atom on each carbon, has a higher boiling point and exists as a liquid under standard conditions.
| Property | This compound (HFC-152a) | 1,2-Difluoroethane (HFC-152) |
| Molecular Formula | C₂H₄F₂ | C₂H₄F₂ |
| Molecular Weight | 66.05 g/mol | 66.051 g/mol [1] |
| CAS Number | 75-37-6[2] | 624-72-6[1] |
| Appearance | Colorless gas | Colorless liquid[1] |
| Boiling Point | -24.7 °C[2] | 30.7 °C[1] |
| Melting Point | -117 °C[2] | -104 °C[1] |
| Density | 0.90 g/mL (liquid at 25°C)[2] | 0.913 g/mL[1] |
| Solubility in Water | 0.54% @ 0 °C[2] | 2.31 g/L[1] |
| Vapor Pressure | 536 kPa @ 21.1 °C[2] | Not applicable (liquid at STP) |
| Global Warming Potential (100-year) | 124[3] | Data not readily available |
| Ozone Depletion Potential | 0[2][3] | 0 |
Conformational Analysis: The Gauche Effect in 1,2-Difluoroethane
A key differentiator between the two isomers at a molecular level is the conformational preference of 1,2-Difluoroethane. Due to a phenomenon known as the "gauche effect," the gauche conformer of 1,2-Difluoroethane, where the fluorine atoms are at a 60° dihedral angle to each other, is more stable than the anti conformer, where they are 180° apart.[1][4] This is attributed to stabilizing hyperconjugation effects.[1] this compound does not exhibit such conformational isomerism due to its structure.
Applications
The differing physical properties of this compound and 1,2-Difluoroethane have led to their use in distinct applications.
This compound (HFC-152a) is widely used as:
-
Aerosol propellant: In consumer products such as electronics dusters, hairsprays, and deodorants.[3]
-
Refrigerant: As a replacement for older, more environmentally harmful refrigerants.[3]
-
Foam blowing agent: In the production of various foam products.
1,2-Difluoroethane (HFC-152) has more limited and specialized applications, including:
-
As a potential intermediate in organic synthesis.
-
In research applications studying conformational analysis and the gauche effect.[4]
Toxicology and Metabolism: A Critical Distinction
From a safety and toxicological perspective, the two isomers present vastly different profiles, a crucial consideration for any laboratory or industrial use.
This compound is considered to have low toxicity. However, it is an intoxicant with abuse potential, acting as a central nervous system depressant.[2][3] Inhalation of high concentrations can lead to cardiac arrhythmia, and in cases of abuse, has been linked to fatalities.[2]
1,2-Difluoroethane , in stark contrast, is highly toxic upon inhalation.[1] Its toxicity stems from its metabolism in the body. Cytochrome P450 enzymes metabolize 1,2-Difluoroethane into fluoroacetate, which is then converted to fluorocitrate.[1] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (Krebs cycle), leading to a disruption of cellular respiration.[5]
Experimental Protocols for Isomer Differentiation
Distinguishing between this compound and 1,2-Difluoroethane in a laboratory setting requires analytical techniques capable of separating and identifying isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for separating and identifying volatile compounds like the difluoroethane isomers.
Methodology:
-
Sample Preparation: Gaseous samples can be introduced directly via a gas-tight syringe or a gas sampling valve. Liquid samples (1,2-Difluoroethane) should be diluted in a suitable solvent like methanol (B129727) or hexane.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase, is typically used.
-
Injection: A split/splitless injector is used, with a split injection being common for concentrated samples to avoid column overload.
-
Temperature Program: An initial oven temperature below the boiling point of 1,2-Difluoroethane (e.g., 35-40°C) is held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 150-200°C) to ensure elution of both isomers.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Analysis: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of each eluting peak. The isomers will have the same molecular ion but will exhibit different fragmentation patterns, allowing for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure elucidation.
Methodology:
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR:
-
This compound: Will show a triplet of quartets for the single proton on the fluorinated carbon and a doublet of triplets for the three methyl protons.
-
1,2-Difluoroethane: Will exhibit a more complex multiplet pattern for the four equivalent protons due to coupling with the two fluorine atoms.
-
-
¹⁹F NMR:
-
This compound: A single resonance will be observed.
-
1,2-Difluoroethane: A single resonance will also be observed, but its chemical shift will differ from that of the 1,1-isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to distinguish between the isomers based on their characteristic vibrational modes.
Methodology:
-
Sample Preparation: Gaseous samples can be analyzed in a gas cell. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Analysis: The C-F and C-H stretching and bending vibrations will occur at different frequencies for each isomer due to the different molecular symmetry and electronic environments. These differences in the fingerprint region of the spectrum allow for their differentiation.
Safety and Handling
This compound:
-
Hazards: Extremely flammable gas.[2] High concentrations can cause asphyxiation and cardiac arrhythmia.[2]
-
Handling: Store in a well-ventilated area away from heat and ignition sources. Use in a well-ventilated space.
1,2-Difluoroethane:
-
Hazards: Flammable liquid and vapor. Highly toxic if inhaled.[1]
-
Handling: Handle only in a well-ventilated area or a fume hood. Avoid inhalation of vapors. Wear appropriate personal protective equipment, including gloves and eye protection.
Conclusion
While this compound and 1,2-Difluoroethane share the same molecular formula, they are distinct compounds with significantly different properties, applications, and safety profiles. This compound is a widely used and relatively low-toxicity gas, while 1,2-Difluoroethane is a toxic liquid with more limited, specialized applications. A thorough understanding of these differences, supported by appropriate analytical characterization, is essential for their safe and effective use in research and development.
References
A Comparative Guide to Validating the Purity of 1,1-Difluoroethane (HFC-152a) by Gas Chromatography
For researchers, scientists, and drug development professionals utilizing 1,1-Difluoroethane (HFC-152a) as a propellant, refrigerant, or chemical intermediate, ensuring its purity is paramount for experimental reproducibility, product safety, and regulatory compliance. Even trace impurities can have a significant impact on the performance and safety of the final product. This guide provides an objective comparison of Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), and introduces ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative for the comprehensive purity assessment of HFC-152a.
Comparison of Analytical Methodologies
Gas Chromatography is the cornerstone for analyzing the purity of volatile compounds like this compound. The choice of detector, however, significantly influences the specificity and sensitivity of the analysis. While GC-FID is a robust and widely used technique for quantification, GC-MS offers unparalleled identification capabilities. ¹⁹F NMR spectroscopy emerges as a highly specific and quantitative method for fluorinated compounds, with the unique advantage of not requiring individual reference standards for each impurity.
Data Presentation: Performance Comparison
The following table summarizes the performance of GC-FID, GC-MS, and ¹⁹F NMR for the analysis of common impurities in this compound. The data presented is a synthesis of typical performance characteristics and may vary based on instrumentation and method optimization.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation of volatile compounds followed by detection of ions formed in a hydrogen flame. | Separation of volatile compounds followed by ionization and mass-based detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope. |
| Selectivity | Good for known, separated analytes. | Excellent; provides structural information for definitive peak identification. | Excellent for fluorinated compounds; minimal signal overlap. |
| Primary Use | Robust and precise quantification of known impurities. | Identification of unknown impurities and quantification at trace levels. | Absolute quantification without the need for specific impurity standards; structural elucidation of fluorinated impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Excellent |
| Limit of Detection (LOD) | ~0.1 ppm for many impurities.[1] | 0.05 µg/kg for Vinyl Chloride.[2] | Analyte dependent, generally in the low ppm range. |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | 0.17 µg/kg for Vinyl Chloride.[2] | Analyte dependent, generally in the low ppm range. |
| Key Advantages | Cost-effective, robust, and easy to operate. | High confidence in impurity identification. Superior sensitivity for trace analysis. | No need for individual impurity standards for quantification. Provides structural information. |
| Limitations | Cannot identify unknown peaks. Co-eluting peaks can interfere with quantification. | Higher equipment and maintenance costs. | Lower sensitivity than GC-MS for trace impurities. Higher initial instrument cost. |
| Common Impurities Detected | Vinyl Chloride, 1-Chloro-1-fluoroethane, Vinyl Fluoride, and other volatile hydrocarbons. | All impurities detectable by GC-FID, with the added benefit of mass spectral identification. | All fluorinated impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and validation in a laboratory setting.
Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for the quantitative analysis of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Headspace Autosampler
-
Gas-tight syringe
Chromatographic Conditions:
-
Column: Agilent CP-PoraPLOT Q, 0.32 mm x 10 m, or equivalent
-
Oven Temperature: 120 °C Isothermal
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 40 kPa
-
Injection Mode: Split
Sample Preparation:
-
For gaseous samples, use a gas-tight syringe to inject a known volume directly into the GC.
-
For liquefied gas samples, carefully transfer a known amount into a sealed headspace vial.
-
Equilibrate the headspace vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) before automated injection.
Calibration:
-
Prepare a series of calibration standards by diluting certified reference materials of the expected impurities (e.g., vinyl chloride, 1-chloro-1-fluoroethane) in a suitable solvent or by using certified gas mixtures.
-
Analyze each standard under the same GC conditions as the sample.
-
Construct a calibration curve by plotting the peak area against the concentration for each impurity.
Data Analysis:
-
Identify the impurity peaks in the sample chromatogram based on their retention times compared to the standards.
-
Quantify the amount of each impurity by comparing its peak area to the calibration curve.
-
Calculate the purity of the this compound by subtracting the total percentage of impurities from 100%.
Protocol 2: Impurity Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for identifying unknown impurities and quantifying them at trace levels.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Headspace Autosampler
Chromatographic Conditions:
-
Column: Rxi-5-MS (30 m x 0.25 mm, 0.25 µm film) or similar
-
Oven Program: Initial temperature of 35°C for 4 minutes, ramp at 10°C/min to 150°C, and hold for 2 minutes.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (e.g., m/z 30-200) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation and Calibration:
-
Follow the same procedures as for GC-FID. For SIM mode, select characteristic ions for each target impurity.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards.
-
Quantify impurities using the calibration curve generated from the peak areas in either full scan or SIM mode.
Protocol 3: Purity Determination by ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
This protocol provides a method for the absolute quantification of fluorinated impurities without the need for individual impurity standards.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe
Sample Preparation:
-
Introduce a known amount of the this compound sample into an NMR tube containing a deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Add a known amount of a certified quantitative ¹⁹F NMR standard (e.g., trifluoroacetic acid or 3,5-bis(trifluoromethyl)benzoic acid) to the NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine signals to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or more).
-
Spectral Width: Wide enough to encompass all expected fluorine signals.
Data Analysis:
-
Process the FID to obtain the ¹⁹F NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to this compound, the internal standard, and any fluorinated impurities.
-
Calculate the concentration of each impurity using the following formula:
C_impurity = (I_impurity / N_impurity) * (N_standard / I_standard) * (M_standard / M_impurity) * (m_standard / m_sample) * P_standard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the purity of this compound using the described analytical techniques.
Caption: Workflow for this compound Purity Validation.
Caption: Decision tree for selecting an analytical method.
References
1,1-Difluoroethane (HFC-152a) vs. Other HFC Refrigerants: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,1-Difluoroethane (HFC-152a) against other commonly used hydrofluorocarbon (HFC) refrigerants. The following sections detail key performance indicators, supported by experimental data, to assist in the informed selection of refrigerants for various applications.
Data Presentation: Comparative Performance Metrics
The selection of a refrigerant is a multi-faceted decision, balancing environmental impact, safety, and thermodynamic performance. The following table summarizes the key quantitative data for HFC-152a and several other widely utilized HFC refrigerants.
| Property | This compound (HFC-152a) | R-134a | R-32 | R-410A |
| Global Warming Potential (GWP, 100-year) | 124 - 138[1][2] | 1300 - 1430[1][2] | 675 | 1924 - 2088[1][3] |
| Ozone Depletion Potential (ODP) | 0[4] | 0 | 0 | 0 |
| ASHRAE Safety Classification | A2 (Lower toxicity, Lower flammability)[2][4][5] | A1 (Lower toxicity, No flame propagation) | A2L (Lower toxicity, Lower flammability)[6] | A1 (Lower toxicity, No flame propagation) |
| Coefficient of Performance (COP) | Generally higher than R-134a[1][4][7][8][9]; can be up to 13% higher in some experimental setups[1]. Theoretical COP is also higher than many other refrigerants across a range of evaporator temperatures[4]. | Baseline for many comparisons. | Can have a lower average COP than R-134a in some applications[7]. | - |
| Volumetric Refrigerating Capacity (VRC) | Similar to R-134a[2][8]. | Baseline for many comparisons. | Higher than R-134a and R-152a[10]. | High volumetric cooling capacity[11]. |
| Flammability Limits in Air (% v/v) | 4.2 - 20.2[12] | Non-flammable | Lower flammability | Non-flammable |
| Toxicity | Lower toxicity (Class A)[5] | Lower toxicity (Class A) | Lower toxicity (Class A) | Lower toxicity (Class A) |
Experimental Protocols
The data presented in this guide is derived from various experimental studies. While specific apparatuses may vary, the fundamental methodologies for evaluating refrigerant performance are standardized by organizations such as the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) and the International Organization for Standardization (ISO).
Determination of Thermodynamic Properties and Performance
A common experimental setup for comparing refrigerant performance is a vapor-compression refrigeration test rig.[13] This apparatus typically consists of a compressor, a condenser, an expansion valve, and an evaporator.[13]
-
Methodology:
-
The refrigeration system is charged with the refrigerant under investigation.
-
The system is operated under controlled conditions, with measurements taken at various points in the refrigeration cycle.
-
Key parameters measured include:
-
Temperatures and pressures at the inlet and outlet of each major component (compressor, condenser, evaporator).
-
Refrigerant mass flow rate, often measured with a Coriolis flow meter.
-
Power consumption of the compressor.
-
-
The Cooling Capacity is determined by calculating the enthalpy change of the refrigerant across the evaporator and multiplying it by the mass flow rate.
-
The Coefficient of Performance (COP) is then calculated as the ratio of the cooling capacity to the power input of the compressor.
-
ASHRAE Standard 23.1 provides detailed methods for testing the performance of positive displacement refrigerant compressors and condensing units.
Flammability and Safety Classification
The flammability characteristics and safety classifications of refrigerants are determined according to standards such as ISO 817, "Refrigerants — Designation and safety classification".[2][4][5][12]
-
Methodology:
-
Toxicity is categorized based on the occupational exposure limit (OEL). Class A refrigerants have lower chronic toxicity, while Class B have higher chronic toxicity.[4]
-
Flammability is assessed through standardized tests that determine the lower flammability limit (LFL) and upper flammability limit (UFL) in air, as well as the heat of combustion.
-
Based on these tests, refrigerants are assigned a flammability class:
-
Class 1: No flame propagation.
-
Class 2L: Lower flammability with a low burning velocity.
-
Class 2: Flammable.
-
Class 3: Higher flammability.
-
-
Environmental Impact Assessment
-
Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to destroy stratospheric ozone. The ODP of HFCs is zero as they do not contain chlorine or bromine.
-
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2), which has a GWP of 1.[14] The GWP values are determined based on the infrared absorption characteristics and the atmospheric lifetime of the substance. These are periodically assessed and published in reports by the Intergovernmental Panel on Climate Change (IPCC).
Mandatory Visualization
Caption: Trade-offs between GWP, flammability, and energy efficiency for HFC refrigerants.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. hvacrcentre.nz [hvacrcentre.nz]
- 3. REFRIGERANT SAFETY CLASSIFICATION | Nano Environmental Technology S.r.l. [nenvitech.com]
- 4. skybearstandards.com [skybearstandards.com]
- 5. Refrigerant classification | cold.world [cold.world]
- 6. New NIST Screening Method Identifies 1,200 Candidate Refrigerants to Combat Global Warming | NIST [nist.gov]
- 7. aicarr.org [aicarr.org]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. scribd.com [scribd.com]
- 12. Refrigerants and Global Warming Potential | American Standard® [americanstandardair.com]
- 13. araner.com [araner.com]
- 14. infraserv.com [infraserv.com]
A Comparative Environmental Impact Assessment of HFC-152a versus CFCs and HCFCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of 1,1-difluoroethane (HFC-152a) with chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). The following sections present quantitative data, outline the experimental methodologies used to determine these environmental parameters, and visualize the atmospheric degradation pathways.
Quantitative Environmental Impact Data
The primary metrics for assessing the environmental impact of these compounds are the Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime. HFC-152a was developed as a replacement for CFCs and HCFCs due to their significant environmental repercussions.
| Compound | Chemical Formula | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime (years) |
| HFC-152a | CH3CHF2 | 0[1] | 124 - 140[1][2] | 1.4 - 1.5[1] |
| CFC-11 | CCl3F | 1.0 | 4,750 | 45 |
| CFC-12 | CCl2F2 | 1.0 | 10,900 | 100 |
| HCFC-22 | CHClF2 | 0.055 | 1,810 | 12 |
| HCFC-141b | C2H3Cl2F | 0.11 | 725 | 9.3 |
| HCFC-142b | C2H3ClF2 | 0.065 | 2,310 | 17.9 |
Experimental Protocols
The environmental impact parameters presented in the table above are determined through a combination of laboratory experiments and atmospheric modeling.
Ozone Depletion Potential (ODP)
The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone. It is calculated as the ratio of the global loss of ozone due to the given substance to the global loss of ozone due to CFC-11 of the same mass[3][4]. The determination of ODP involves:
-
Laboratory Studies: The fundamental chemical properties of the substance are measured in a laboratory setting. This includes determining the rate of photolysis by ultraviolet (UV) radiation and the kinetics of its reaction with other atmospheric chemicals.
-
Atmospheric Modeling: These laboratory data are then used as inputs for complex two- and three-dimensional atmospheric models. These models simulate the transport of the substance into the stratosphere and the chemical reactions that lead to ozone depletion. The model calculates the total ozone depletion over the substance's atmospheric lifetime.
-
Comparison to CFC-11: The calculated total ozone depletion is then compared to the ozone depletion calculated for an equivalent mass of CFC-11, which is assigned a reference ODP of 1.0[3][4].
Global Warming Potential (GWP)
The GWP is an index that compares the ability of a greenhouse gas to trap heat in the atmosphere relative to carbon dioxide (CO2) over a specific time horizon, typically 100 years[5][6]. The methodology for determining GWP includes:
-
Infrared Absorption Measurement: The first step is to measure the infrared absorption spectrum of the compound in a laboratory. This determines which wavelengths of thermal radiation the molecule absorbs and how efficiently it does so. This is often done using techniques like Fourier Transform Infrared (FTIR) spectroscopy.
-
Atmospheric Lifetime Determination: The atmospheric lifetime of the compound is determined, as this dictates how long the warming effect will persist. This is primarily based on its rate of reaction with the hydroxyl radical (OH) in the troposphere[7].
-
Radiative Forcing Calculation: The infrared absorption data and atmospheric lifetime are used in radiative transfer models to calculate the radiative forcing of the compound. Radiative forcing is the change in the net energy balance of the Earth's atmosphere caused by the presence of the gas.
-
Integration and Comparison to CO2: The radiative forcing is integrated over a chosen time horizon (e.g., 100 years) to calculate the total energy trapped by a pulse emission of the gas. This value is then divided by the integrated radiative forcing of an equivalent mass of CO2 over the same period to yield the GWP[5][6].
Atmospheric Lifetime
The atmospheric lifetime of a substance is the average time it remains in the atmosphere before being removed. For HFCs and HCFCs, the primary removal mechanism is reaction with the hydroxyl radical (OH) in the troposphere[7][8]. The experimental determination of atmospheric lifetime involves:
-
Kinetic Studies: Laboratory experiments are conducted to measure the rate constant of the reaction between the compound and the hydroxyl radical at various temperatures and pressures that simulate atmospheric conditions. These studies often employ techniques such as laser flash photolysis to generate OH radicals and laser-induced fluorescence to monitor their concentration over time in the presence of the compound of interest.
-
Atmospheric Modeling: The experimentally determined reaction rate constants are then incorporated into global atmospheric models. These models contain information about the global distribution and concentration of OH radicals. By combining the reaction rate with the OH concentration, the models can calculate the global average atmospheric lifetime of the compound.
Atmospheric Degradation Pathways
The environmental impact of a compound is directly related to its atmospheric degradation pathway. The following diagrams illustrate the fundamental differences in the atmospheric fate of HFC-152a, CFCs, and HCFCs.
Caption: Atmospheric degradation pathways of HFC-152a, CFCs, and HCFCs.
The diagram illustrates that HFC-152a is primarily degraded in the troposphere by reaction with hydroxyl radicals, forming non-ozone-depleting products[1]. In contrast, CFCs are stable in the troposphere and are transported to the stratosphere, where they are broken down by UV radiation to release chlorine radicals that catalytically destroy ozone[9]. HCFCs represent an intermediate case; while a significant portion reacts with hydroxyl radicals in the troposphere, a fraction can reach the stratosphere and contribute to ozone depletion, albeit to a lesser extent than CFCs[8].
Caption: Simplified chemical reaction pathways for HFC-152a and CFC-11 degradation.
This diagram provides a more detailed, albeit simplified, view of the initial steps in the atmospheric degradation of HFC-152a and a representative CFC (CFC-11). The degradation of HFC-152a involves a series of oxidation reactions in the troposphere. In contrast, the degradation of CFC-11 is initiated by photolysis in the stratosphere, which liberates a chlorine radical. This chlorine radical then participates in a catalytic cycle that efficiently destroys ozone molecules.
References
- 1. ecetoc.org [ecetoc.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 4. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 5. Global warming potential - Wikipedia [en.wikipedia.org]
- 6. Global warming potential | Minimum.com [minimum.com]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 9. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of 1,1-Difluoroethane and its Isomer, 1,2-Difluoroethane
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 1,1-Difluoroethane and 1,2-Difluoroethane (B1293797). This guide provides a comparative analysis of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The structural isomers of difluoroethane, this compound (HFC-152a) and 1,2-difluoroethane (HFC-152), exhibit unique spectroscopic properties that arise from their different molecular symmetries and bonding environments. Understanding these differences is crucial for their identification and characterization in various scientific and industrial applications. This guide presents a side-by-side comparison of their key spectroscopic features.
Molecular Structures
The isomeric relationship between this compound and 1,2-Difluoroethane is depicted below. The placement of the fluorine atoms significantly influences the molecules' polarity, symmetry, and, consequently, their interaction with electromagnetic radiation.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and 1,2-Difluoroethane.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The differences in symmetry and bond strengths between the two isomers lead to distinct IR absorption spectra. 1,2-Difluoroethane further exhibits conformational isomerism (gauche and trans), which results in different vibrational frequencies for each conformer.
Table 1: Comparison of Major Infrared Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 1,2-Difluoroethane (gauche) | 1,2-Difluoroethane (trans) |
| C-H Stretch | ~2996 | ~2985 | ~2978 |
| CH₂ Scissoring | Not specified | ~1468 | ~1460 |
| CH₂ Wagging | Not specified | ~1385 | ~1375 |
| C-C Stretch | Not specified | ~1048 | ~1042 |
| C-F Stretch | Not specified | ~1080, ~840 | ~1090, ~820 |
| F-C-C-F Bending | N/A | ~503 | ~461 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹⁹F NMR are powerful tools for distinguishing between these isomers.
Table 2: ¹H and ¹⁹F NMR Spectroscopic Data
| Parameter | This compound | 1,2-Difluoroethane |
| ¹H NMR | ||
| Chemical Shift (δ) | Data not readily available | ~4.55 ppm |
| Multiplicity | Quartet of triplets | Complex multiplet |
| Coupling Constants (J) | J(H-F) ~5.5 Hz, J(H-H) ~3.5 Hz | J(H-H)gem = -11.78 Hz, J(H-F)gem = 47.88 Hz |
| ¹⁹F NMR | ||
| Chemical Shift (δ) | Data not readily available | Data not readily available |
| Multiplicity | Doublet of quartets | Complex multiplet |
| Coupling Constants (J) | J(F-H) ~5.5 Hz | J(H-H)vic, J(H-F)vic, and J(F-F)vic depend on the conformational equilibrium (gauche/trans ratio) |
Note: Specific chemical shifts for this compound were not explicitly found in the searched literature. The data for 1,2-Difluoroethane reflects its complex spin system (AA'A''A'''XX') and the influence of conformational averaging on the observed coupling constants.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| This compound | 66 | 51 (base peak), 65, 47, 31 |
| 1,2-Difluoroethane | 66 | 47 (base peak), 33, 66 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and experimental conditions.
Infrared (IR) Spectroscopy (Gas Phase)
This protocol outlines the general procedure for obtaining a gas-phase IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
References
A Comparative Guide to Catalysts for 1,1-Difluoroethane (HFC-152a) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1-Difluoroethane (HFC-152a), a key intermediate in the production of fluoropolymers and a component in refrigerant blends, is primarily achieved through two main catalytic routes: the hydrofluorination of acetylene (B1199291) and the hydrofluorination of vinyl chloride. The choice of catalyst is a critical factor influencing the efficiency, selectivity, and overall economic viability of the process. This guide provides a comparative overview of various catalysts employed in HFC-152a synthesis, supported by available experimental data.
Catalytic Routes to this compound
There are two primary industrial methods for the synthesis of this compound:
-
Hydrofluorination of Acetylene: This process involves the direct addition of hydrogen fluoride (B91410) (HF) to acetylene (C₂H₂). It can be carried out in either a gas or liquid phase.
-
Hydrofluorination of Vinyl Chloride: In this route, vinyl chloride (CH₂=CHCl) is reacted with hydrogen fluoride. This method can also be performed in both liquid and gas phases.
Comparative Performance of Catalysts
The following tables summarize the performance of various catalysts for the synthesis of this compound based on available data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Gas-Phase Hydrofluorination of Acetylene
| Catalyst Composition | Operating Temperature (°C) | HF:C₂H₂ Molar Ratio | Acetylene Conversion (%) | HFC-152a Selectivity (%) | Catalyst Stability/Remarks |
| AlF₃ | 220–280 | 1-3:1 | >98 | - | Prone to coking, leading to deactivation.[1] |
| Chromium-based (Cr, In, Co) | 140–380 | 4-30:1 | >75 | >90 | Reported to have high activity and long lifespan.[2] |
| Modified Aluminum-based (with La, Zr, B, Ga, Bi) | 220–320 | 1-3:1 | - | - | Aims to overcome issues of carbon deposition and short lifespan of common aluminum-based catalysts.[3] |
| AlF₃ and Bismuth Fluoride | ~230-240 (first reactor), ~200 (second reactor) | - | up to 97 | 70-72 | A two-stage reactor system is used to improve conversion.[4] |
Liquid-Phase Hydrofluorination of Acetylene
| Catalyst Composition | Operating Temperature (°C) | Pressure (MPa) | Acetylene Conversion (%) | HFC-152a Selectivity (%) | Catalyst Stability/Remarks |
| Fluorosulfonic Acid | 30 | 0.03–0.3 | - | - | High corrosion and waste treatment challenges.[1] |
| Composite Catalyst (Lewis acid, rare earth phosphate (B84403) ester salt, rare earth sulfonate) | 40 | 0.1 | Raw material availability >98% | HFC-152a purity up to 99.9% | - |
Gas-Phase Hydrofluorination of Vinyl Chloride
| Catalyst Composition | Operating Temperature (°C) | Reactant Ratio | Conversion (%) | Selectivity (%) | Catalyst Stability/Remarks |
| Vanadium derivative on activated carbon | 100-400 | - | - | - | - |
| Strong Lewis acid (halides of As, Sb, Al, Tl, In, V, Nb, Ta, Ti, Zr, Hf) on activated carbon | 60-200 | HF:Vinyl Chloride 2:1 to 20:1 | >95 (for VDC) | >80 (for HFC-143a from VDC) | Data for vinyl chloride to HFC-152a is mentioned but not quantified in the provided abstract.[5] |
Liquid-Phase Hydrofluorination of Vinyl Chloride
| Catalyst Composition | Residence Time (h) | Conversion (%) | HFC-152a Purity (%) | Catalyst Stability/Remarks |
| SnCl₄ | 0.1–5 | Complete (for vinyl chloride) | 96-98 | Short service life and limited production capacity are noted issues.[1][6] |
| Halides of Ti, V, Ta, Mo, W, Sn, Sb | - | - | - | General class of catalysts mentioned for this process.[1] |
Experimental Protocols
Detailed experimental procedures are often proprietary or vary between research groups. However, a general methodology for catalyst performance evaluation can be outlined.
Catalyst Preparation (General Example for a supported metal catalyst):
-
Support Pre-treatment: The support material (e.g., activated carbon, alumina) is washed, dried, and sometimes calcined to remove impurities and control surface properties.
-
Impregnation: The support is impregnated with a solution containing the precursor of the active metal(s) (e.g., metal chlorides, nitrates).
-
Drying: The impregnated support is dried to remove the solvent, typically at a temperature between 100-150°C.
-
Calcination: The dried material is calcined at elevated temperatures (e.g., 300-500°C) in an inert or oxidizing atmosphere to decompose the precursor and form the metal oxide.
-
Activation/Fluorination: The calcined catalyst is often activated in a stream of hydrogen fluoride (HF) gas, sometimes mixed with an inert gas, at a specific temperature to convert the metal oxide to the active metal fluoride.
Catalytic Activity Testing (Typical Gas-Phase Reaction):
-
A fixed-bed reactor is loaded with a specific amount of the prepared catalyst.
-
The catalyst is pre-treated in situ, often by heating under a flow of inert gas to a desired temperature.
-
A gaseous mixture of the reactants (e.g., acetylene and HF) with a specific molar ratio is fed into the reactor at a defined flow rate (gas hourly space velocity - GHSV).
-
The reaction is carried out at a constant temperature and pressure.
-
The product stream exiting the reactor is analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards this compound and other byproducts.
-
Catalyst stability is assessed by monitoring the conversion and selectivity over an extended period.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for testing the performance of catalysts in the gas-phase synthesis of this compound.
Caption: A generalized experimental workflow for catalyst performance evaluation.
Logical Pathway for Catalyst Selection
The selection of an appropriate catalyst system depends on a multitude of factors. The following diagram illustrates the logical relationships influencing this decision-making process.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. CN101412654B - Preparation of this compound and fluorating catalyst - Google Patents [patents.google.com]
- 3. CN103920484A - Catalyst for hydrofluorination reaction of acetylene to prepare vinyl fluoride and this compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 5. EP2336101A1 - Method of making this compound - Google Patents [patents.google.com]
- 6. US5714650A - Continuous manufacture of this compound - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1,1-Difluoroethane
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 1,1-Difluoroethane (HFC-152a) is crucial for a range of applications, from toxicological studies to pharmaceutical development. This guide provides a detailed comparison of validated analytical methods for this compound quantification, with a focus on headspace gas chromatography (GC) techniques. Experimental data and detailed protocols are presented to aid in method selection and implementation.
Comparison of Key Analytical Methods
The primary analytical technique for the quantification of the volatile compound this compound is headspace gas chromatography, commonly coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1] Two prominent validated methods are detailed below, differing primarily in their calibration strategy.
Method 1: Gas in Equilibrium Calibration
This method utilizes a solventless calibration technique, which is advantageous as it prevents potential solvent-induced changes to the gas/liquid partitioning of this compound and avoids chromatographic interference from solvents.[2][3] This approach is particularly useful for research-oriented studies where high accuracy is paramount.[2][3]
Method 2: Methanolic Stock Standard Calibration
This more traditional approach involves preparing a stock solution of this compound in methanol (B129727), which is then used to spike whole blood calibrators.[4][5] This method is rapid, reproducible, and can be readily automated, making it suitable for high-throughput laboratory settings.[4][5]
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of the two primary validated methods for this compound quantification.
| Parameter | Method 1: Gas in Equilibrium[2][3][6] | Method 2: Methanolic Stock Standard[4][5] |
| Instrumentation | Headspace GC-FID | Headspace GC-FID |
| Linearity Range | 0.225–1.350 mg/L & 9.0–180.0 mg/L | 0–115 mg/L |
| Correlation Coefficient (r²) | >0.999 | Not explicitly stated, but assay is linear |
| Limit of Detection (LOD) | 0.018 mg/L | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.099 mg/L | 4 mg/L |
| Accuracy/Recovery | 102.2% at 98.0 mg/L | Not explicitly stated |
| Precision (CV%) | Within-run: Not statedBetween-run: 3.09% at 98.0 mg/L | Within-run: 5.8% at 13.8 mg/L & 6.8% at 38.5 mg/LBetween-run: 13.4% at 15.9 mg/L & 9.8% at 45.7 mg/L |
| Internal Standard | Not explicitly stated | 1-Propanol |
| Matrix | Whole blood, urine, brain tissue[2][3] | Whole blood[4][5] |
Experimental Protocols
Method 1: Gas in Equilibrium Calibration Protocol
This protocol is adapted from the method described by Avella et al.[2][6]
1. Standard Preparation (Solventless):
-
Prepare a primary standard by adding a known volume of pure this compound gas to a sealed gas sampling bulb of a known volume.
-
Create working standards by making serial dilutions of the primary standard in other gas sampling bulbs.
-
For calibration, add known volumes of the gaseous working standards to headspace vials containing a matrix (e.g., 0.5 mL of whole blood).[2][6]
2. Sample Preparation:
-
Collect samples (e.g., whole blood) in appropriate sealed containers.
-
Transfer a fixed volume (e.g., 0.5 mL) of the sample into a headspace vial and seal immediately.[2]
3. Headspace GC-FID Analysis:
-
Instrumentation: Agilent 6850 GC with an FID and a 7694 headspace autosampler.[6]
-
Column: Restek RTX-BAC- 1 (30 m, 0.53-mm i.d.).[6]
-
GC Conditions:
-
Autosampler Parameters:
4. Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the known concentrations of the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method 2: Methanolic Stock Standard Protocol
This protocol is based on the method described by Broussard et al.[4][5]
1. Standard Preparation (Methanolic Stock):
-
Prepare a stock standard by bubbling pure this compound gas into a known volume of chilled methanol in a sealed vial until a target weight is achieved.[4]
-
Prepare working standards by diluting the stock standard with methanol.
-
Create whole blood calibrators by spiking known volumes of the working standards into blank whole blood.[4][5]
2. Sample Preparation:
-
Collect and transfer whole blood samples into headspace vials as described in Method 1.
-
Add a fixed amount of the internal standard (1-propanol) to each sample and calibrator.[5]
3. Headspace GC-FID Analysis:
-
The instrumentation and GC conditions are similar to those described in Method 1, though specific parameters may be optimized as per the laboratory's instrumentation.
4. Quantification:
-
Generate a six-point calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibrators.[5]
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A validated method for the quantitation of this compound using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Headspace gas chromatographic method for the measurement of difluoroethane in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Headspace gas chromatographic method for the measurement of difluoroethane in blood - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
Performance Showdown: 1,1-Difluoroethane (HFC-152a) in Pharmaceutical Aerosol Formulations
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of pharmaceutical aerosols is undergoing a significant transformation, driven by the phasing out of hydrofluoroalkane (HFA) propellants with high global warming potential (GWP). As the industry seeks environmentally sustainable alternatives, 1,1-Difluoroethane (HFC-152a) has emerged as a promising low-GWP candidate. This guide provides an objective comparison of HFC-152a's performance against the incumbent propellants, HFC-134a and HFC-227ea, supported by experimental data to aid researchers, scientists, and drug development professionals in navigating this transition.
HFC-152a, with a GWP of 124, presents a significant environmental advantage over HFC-134a (GWP 1430) and HFC-227ea (GWP 3220).[1][2][3] Beyond its environmental credentials, the physicochemical properties of HFC-152a influence formulation characteristics and aerosol performance, necessitating a thorough evaluation for its adoption in metered-dose inhalers (MDIs). This guide delves into key performance indicators, including aerosol particle size distribution, spray pattern and plume geometry, and formulation stability, offering a data-driven perspective on the viability of HFC-152a as a next-generation propellant.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, offering a clear comparison of the performance of HFC-152a, HFC-134a, and HFC-227ea in aerosol formulations.
Table 1: Aerodynamic Particle Size Distribution (APSD) of a Model Solution MDI Formulation
| Propellant | Mass Median Aerodynamic Diameter (MMAD) (μm) | Geometric Standard Deviation (GSD) | Fine Particle Dose (μg) |
| HFC-152a | 1.5 | 1.8 | 167-177 |
| HFC-134a | 0.8 | 2.3 | 167-177 |
| HFO-1234ze(E) | 0.9 | 2.6 | 167-177 |
Data sourced from a study on a model solution-based formulation containing 2 mg/mL dissolved drug and 8% w/w ethanol (B145695) cosolvent.[4]
Table 2: Spray Pattern and Plume Geometry of Propellant-Only Formulations
| Propellant | Spray Pattern Area at 30 mm | Spray Pattern Area at 60 mm | Plume Expansion Rate |
| HFC-152a | Largest (comparable to HFC-134a) | Largest (comparable to HFC-134a) | Greater than HFC-134a |
| HFC-134a | Largest (comparable to HFC-152a) | Largest (comparable to HFC-152a) | - |
| HFC-227ea | Smallest | Smallest | - |
Observations are based on standard spray pattern tests. The larger spray pattern area of HFC-152a and HFC-134a is attributed to their higher saturated vapor pressures compared to HFC-227ea. The greater plume expansion rate of HFC-152a may be due to its lower density.[5]
Table 3: Physicochemical Properties of Aerosol Propellants
| Property | HFC-152a | HFC-134a | HFC-227ea |
| Molecular Weight ( g/mol ) | 66.05 | 102.03 | 170.03 |
| Boiling Point (°C) | -24.7 | -26.3 | -16.5 |
| Vapor Pressure at 20°C (bar) | 4.1 | 5.7 | 3.9 |
| Liquid Density at 20°C ( kg/l ) | 0.91 | 1.22 | 1.41 |
| Global Warming Potential (100-yr) | 124 | 1430 | 3220 |
This table presents key physical properties that influence the performance of the propellants in aerosol formulations.[2][3][6]
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide are derived from established experimental techniques for characterizing pharmaceutical aerosols. Below are detailed methodologies for the key experiments cited.
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
The APSD of an MDI is a critical quality attribute as it determines the deposition site of the drug in the respiratory tract.[7][8] The Andersen Cascade Impactor (ACI) is a commonly used apparatus for this measurement.
Methodology:
-
Apparatus Setup: An 8-stage ACI is assembled with collection plates coated with a suitable solvent to prevent particle bounce.
-
Sample Collection: The MDI is connected to the ACI via a USP induction port. A specified number of actuations are discharged through the impactor at a constant flow rate (typically 28.3 L/min).
-
Drug Recovery: After sample collection, the actuator, induction port, and each stage of the ACI are washed with a suitable solvent to recover the deposited drug.
-
Quantification: The amount of drug on each stage is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The mass of drug collected on each stage is used to calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD), which describe the central tendency and spread of the aerodynamic particle size distribution, respectively. The Fine Particle Fraction (FPF), the mass of particles with an aerodynamic diameter typically less than 5 µm, is also determined.[8]
Spray Pattern and Plume Geometry Analysis
Spray pattern and plume geometry provide insights into the atomization process and the physical characteristics of the aerosol cloud, which can influence drug delivery to the lungs.[9][10] These are often characterized using laser-based diagnostic systems.
Methodology:
-
System Setup: A high-speed optical spray characterization system (e.g., Oxford Lasers EnVision Pharma R&D system) is used.[5] The system typically includes a high-speed camera, a laser light source, and software for image analysis.
-
MDI Actuation: The MDI is mounted in a temperature and humidity-controlled chamber and is actuated automatically to ensure reproducibility.
-
Image Capture: The laser illuminates a cross-section of the aerosol plume at a specific distance from the actuator nozzle. The high-speed camera captures a series of images of the plume as it develops.
-
Data Analysis:
Mandatory Visualization
Caption: Experimental workflow for comparative performance evaluation of aerosol formulations.
Concluding Remarks
The transition to low-GWP propellants is an imperative for the pharmaceutical aerosol industry. This compound (HFC-152a) stands out as a viable alternative to HFC-134a and HFC-227ea, offering a significantly lower environmental impact. The experimental data indicates that while HFC-152a can produce aerosols with a larger particle size compared to HFC-134a in solution formulations, it exhibits comparable spray patterns. The differences in physicochemical properties, such as vapor pressure and density, will necessitate careful formulation and device optimization to achieve the desired therapeutic outcomes. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of new aerosol formulations, facilitating the development of the next generation of environmentally friendly and effective inhaled therapies.
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Spray Pattern and Plume Geometry Measurements of Current and Low GWP Propellants HFA152a and HFO1234ze(E) pMDIs With and Without Ethanol - DDL [ddl-conference.com]
- 6. gasesgrit.com [gasesgrit.com]
- 7. Factors Influencing Aerodynamic Particle Size Distribution of Suspension Pressurized Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spray Pattern and Plume Geometry Testing and Methodology: An IPAC-RS Working Group Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. complexgenerics.org [complexgenerics.org]
Comparative Toxicity of Fluorinated Ethanes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of three commonly used fluorinated ethanes: 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), 1,1-difluoroethane (HFC-152a), and 1,1,1-trifluoroethane (B1214931) (HFC-143a). This document summarizes key toxicological data from in vivo and in vitro studies to facilitate an objective comparison of their potential hazards.
Executive Summary
Hydrofluorocarbons (HFCs) are widely used as replacements for ozone-depleting chlorofluorocarbons (CFCs). Understanding their toxicological profiles is crucial for ensuring human and environmental safety. This guide focuses on the comparative toxicity of HFC-134a, HFC-152a, and HFC-143a. All three compounds exhibit a low order of acute, subchronic, and genetic toxicity. Their primary toxicological concern at very high concentrations is cardiac sensitization to adrenaline. Notably, their metabolism does not lead to the formation of significant amounts of fluoroacetate, a highly toxic metabolite associated with other fluorinated ethanes like 1,2-difluoroethane.
Acute Inhalation Toxicity
The acute inhalation toxicity of HFC-134a, HFC-152a, and HFC-143a is very low, with 4-hour LC50 values in rats all exceeding 380,000 ppm.[1][2] This indicates a wide margin of safety for acute exposures.
| Compound | Species | Exposure Duration | LC50 (ppm) | Reference |
| HFC-134a | Rat | 4 hours | >500,000 | [2] |
| HFC-152a | Rat | 4 hours | >383,000 | |
| HFC-143a | Rat | 4 hours | >540,000 | [1][3] |
Repeated Dose Inhalation Toxicity
Subchronic inhalation studies in rats have established high No-Observed-Adverse-Effect Levels (NOAELs) for all three compounds, indicating low toxicity upon repeated exposure.
| Compound | Species | Exposure Duration | NOAEL (ppm) | LOAEL (ppm) | Key Findings | Reference |
| HFC-134a | Rat | 13, 52, and 104 weeks | 50,000 | - | Increased incidence of benign Leydig cell tumors in male rats at 50,000 ppm after 2 years. | [4] |
| HFC-152a | Rat | 2 years | 25,000 | - | No clear evidence of toxicity or carcinogenicity. | |
| HFC-143a | Rat | 90 days | 40,000 | - | No evidence of toxicity at any exposure concentration. | [1][5][6] |
Cardiac Sensitization
A key toxicological endpoint for halogenated hydrocarbons is the sensitization of the myocardium to epinephrine (B1671497) (adrenaline), which can lead to cardiac arrhythmias. All three HFCs have been shown to induce cardiac sensitization in dogs, but only at very high concentrations.
| Compound | Species | NOAEL (ppm) | LOAEL (ppm) | Reference |
| HFC-134a | Dog | 50,000 | 75,000 | [2][5] |
| HFC-152a | Dog | 50,000 | 150,000 | |
| HFC-143a | Dog | 250,000 | 300,000 | [1][3][7] |
Genetic Toxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted for these HFCs. The overwhelming evidence indicates that they are not genotoxic.
| Compound | Ames Test (Bacterial Reverse Mutation) | Chromosomal Aberration (in vitro) | In Vivo Micronucleus Test | Reference |
| HFC-134a | Negative | Negative (Human lymphocytes, Chinese hamster lung cells) | Negative (Mouse) | [4][8] |
| HFC-152a | Negative | Clastogenic only at high concentrations and extended exposure in human lymphocytes | Negative (Rat) | |
| HFC-143a | Negative (with some weak positive results in one lab) | Negative (Human lymphocytes) | Negative (Mouse) | [1][7] |
Metabolism and Toxicokinetics
A critical determinant of the toxicity of fluorinated ethanes is their metabolic fate. Unlike some isomers such as 1,2-difluoroethane, which are metabolized to highly toxic fluoroacetate, HFC-134a and HFC-143a are poorly absorbed and minimally metabolized. The primary metabolite of HFC-143a is trifluoroethanol, while HFC-134a is mostly exhaled unchanged.[5][7] This lack of metabolism to toxic intermediates is a key reason for their low toxicity profile.
Experimental Protocols
The toxicological data presented in this guide were primarily generated using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Inhalation Toxicity (based on OECD Guideline 403)
-
Test Species: Typically, young adult albino rats (e.g., Sprague-Dawley strain).
-
Exposure Method: Whole-body or nose-only inhalation exposure for a fixed duration, commonly 4 hours.
-
Concentrations: A range of concentrations are tested to determine the LC50 (median lethal concentration).
-
Observations: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight and gross pathology at necropsy are recorded.
Repeated Dose Inhalation Toxicity (based on OECD Guideline 413)
-
Test Species: Rats are commonly used.
-
Exposure: Typically 6 hours/day, 5 days/week for periods ranging from 28 days to 2 years.
-
Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and detailed histopathology of major tissues and organs.
-
Dose Selection: At least three exposure concentrations and a control group are used to determine a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).
Cardiac Sensitization
-
Test Species: Beagle dogs are the standard model.
-
Methodology: Animals are exposed to the test substance for a short period (e.g., 5-10 minutes). During exposure, a challenge dose of epinephrine is administered intravenously.
-
Endpoint: The occurrence of cardiac arrhythmias (e.g., ventricular fibrillation) is monitored by electrocardiogram (ECG).
-
Protocol: The concentration of the test substance is incrementally increased to determine the threshold for sensitization.
In Vitro Cytotoxicity Assays
While specific comparative data for these three HFCs are limited, general cytotoxicity can be assessed using a variety of in vitro assays with cultured cells (e.g., human lung fibroblasts, hepatocytes).
-
Common Assays:
-
MTT Assay: Measures cell viability based on the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Neutral Red Uptake Assay: Assesses cell viability by the uptake of the neutral red dye into the lysosomes of viable cells.
-
-
Procedure: Cells are exposed to various concentrations of the test substance in a controlled environment. After a specific incubation period, cell viability or cytotoxicity is quantified using a plate reader.
Visualizations
Acute Inhalation Toxicity Experimental Workflow
Simplified Cardiac Sensitization Signaling Pathway
References
- 1. Acute, subchronic, and developmental toxicity and genotoxicity of 1,1,1-trifluoroethane (HFC-143a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. 1,1,1,2-Tetrafluoroethane: repeat exposure inhalation toxicity in the rat, developmental toxicity in the rabbit, and genotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrofluorocarbon-404a - Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. ecetoc.org [ecetoc.org]
- 8. nationalacademies.org [nationalacademies.org]
An Economic Analysis of 1,1-Difluoroethane (HFC-152a) Production Routes: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the economic and technical landscape of 1,1-Difluoroethane (HFC-152a) production. This report details the primary industrial synthesis routes, presenting a comparative analysis of their economic viability, experimental protocols, and environmental impact.
This compound (HFC-152a) is a hydrofluorocarbon with significant applications as a refrigerant, aerosol propellant, and a foam blowing agent. Its favorable properties, including a relatively low global warming potential (GWP) of 124 and zero ozone depletion potential, position it as a viable alternative to more environmentally harmful substances.[1] This guide provides an in-depth economic and technical comparison of the principal manufacturing processes for HFC-152a, offering valuable insights for process optimization and investment decisions.
Executive Summary
The industrial production of this compound is dominated by two primary methods: the hydrofluorination of acetylene (B1199291) and the hydrofluorination of vinyl chloride. While both routes are well-established, they present distinct economic and environmental trade-offs. The acetylene-based process is often cited for its simplicity and lower initial investment, while the vinyl chloride route, though widely used, faces challenges related to catalyst longevity and process efficiency. This guide also explores emerging alternative routes from 1,1-dichloroethane (B41102) and ethanol, providing a forward-looking perspective on the evolving manufacturing landscape of HFC-152a.
Comparative Economic Analysis
A direct comparison of the production routes reveals significant differences in raw material costs, energy consumption, and catalyst performance. The following tables summarize the available quantitative data to facilitate a clear comparison.
Table 1: Key Economic and Performance Indicators for HFC-152a Production Routes
| Parameter | Acetylene Route (Gas-Phase) | Vinyl Chloride Route | 1,1-Dichloroethane Route | Ethanol Route |
| Production Cost | Lower (estimated around $4.00/kg for HFC-152a)[2] | Generally higher due to multi-step processes and catalyst costs | Data not readily available, potentially competitive with vinyl chloride route | Data not readily available, likely dependent on bioethanol price |
| Energy Consumption | Lower (e.g., 500 kWh/MT of HFC-152a)[2] | Higher (inferred from multi-step nature) | Data not readily available | Data not readily available, involves energy-intensive dehydration step |
| Raw Material Cost | Acetylene and anhydrous hydrogen fluoride (B91410) (HF) | Vinyl chloride and anhydrous hydrogen fluoride (HF) | 1,1-Dichloroethane and anhydrous hydrogen fluoride (HF) | Ethanol and anhydrous hydrogen fluoride (HF) |
| Catalyst | AlF₃, Chromium-based, SnCl₄, etc.[2][3][4] | SnCl₄, halides of Ti, V, Ta, Mo, W, Sb[3][5] | Tin tetrafluoride on activated carbon, Antimony pentafluoride[5] | Data not readily available |
| Catalyst Lifetime | Prone to coking, can be short[2][3] | Generally short, a key operational challenge[3] | Data not readily available | Data not readily available |
| Conversion Rate | High (>98% for gas-phase)[2][3] | High, can be >95%[6] | High, can be >95%[5] | Data not readily available |
| Selectivity | High (>90%)[4] | Can be high, but byproducts are a concern | High | Data not readily available |
| Byproducts | Vinyl fluoride, various hydrocarbons[1] | 1-chloro-1-fluoroethane, hydrogen chloride[5] | 1-chloro-1-fluoroethane, hydrogen chloride[5] | Diethyl ether, ethylene[7] |
Table 2: Environmental Impact Comparison
| Parameter | Acetylene Route | Vinyl Chloride Route | 1,1-Dichloroethane Route | Ethanol Route |
| Carbon Footprint (CO₂ eq.) | Lower (e.g., 0.4 MT CO₂/MT HFC-152a)[2] | Higher (due to more complex synthesis of starting materials) | Data not readily available | Potentially lower if bioethanol is used |
| Hazardous Byproducts | Minimal hazardous byproducts reported | Involves the use of vinyl chloride, a known carcinogen[2] | Involves chlorinated hydrocarbons | Minimal hazardous byproducts |
| Waste Management | Catalyst regeneration/disposal | Management of chlorinated byproducts and spent catalyst | Management of chlorinated byproducts and spent catalyst | Management of organic byproducts |
Production Process Workflows
The following diagrams illustrate the logical flow of the primary production routes for this compound.
References
- 1. This compound | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]
- 4. CN101412654B - Preparation of this compound and fluorating catalyst - Google Patents [patents.google.com]
- 5. US5672788A - Two-step process for manufacturing this compound - Google Patents [patents.google.com]
- 6. EP2336101A1 - Method of making this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Solvent Properties of 1,1-Difluoroethane and Other Fluorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvent properties of 1,1-Difluoroethane (HFC-152a) against other commonly used fluorinated solvents: 1,1,1,2-Tetrafluoroethane (HFC-134a), 1,1,1,3,3-Pentafluoropropane (HFC-245fa), and 1,1-Dichloro-1-fluoroethane (HCFC-141b). The information presented herein is intended to assist researchers and professionals in the pharmaceutical and chemical industries in making informed decisions regarding solvent selection for various applications, including synthesis, extraction, and formulation.
Executive Summary
This compound (HFC-152a) presents a unique combination of properties, including a low boiling point, moderate polarity, and a more favorable environmental profile compared to older generation fluorinated solvents. This guide offers a detailed examination of its physicochemical properties, juxtaposed with those of HFC-134a, HFC-245fa, and HCFC-141b. While HFC-152a shows promise, particularly as a propellant and in specific solvent applications, its flammability requires careful consideration. The selection of an appropriate fluorinated solvent is a multi-faceted process that must take into account performance, safety, and environmental impact.
Data Presentation: Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound and selected alternative fluorinated solvents. All data is presented at standard conditions unless otherwise noted.
| Property | This compound (HFC-152a) | 1,1,1,2-Tetrafluoroethane (HFC-134a) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,1-Dichloro-1-fluoroethane (HCFC-141b) |
| CAS Number | 75-37-6[1][2] | 811-97-2 | 460-73-1 | 1717-00-6[3][4] |
| Molecular Formula | C₂H₄F₂[2] | C₂H₂F₄ | C₃H₃F₅ | C₂H₃Cl₂F[3] |
| Molecular Weight ( g/mol ) | 66.05[2][5] | 102.03 | 134.05 | 116.95[3] |
| Boiling Point (°C) | -24.7[2][5] | -26.3 | 15.3[6] | 32[4] |
| Liquid Density (g/cm³) | 0.900 @ 25°C[5] | 1.207 @ 25°C | 1.32 @ 20°C[7] | 1.25 @ 20°C[4] |
| Liquid Viscosity (cP) | 0.299 @ 20°C[1] | ~0.2 | ~0.4 | ~0.4 |
| Surface Tension (dynes/cm) | 11.25 @ 20°C[1][8] | ~9 | ~16 | ~19 |
| Vapor Pressure (kPa) | 510 @ 20°C[5] | 572 @ 20°C | 123 @ 20°C[7] | 65 @ 20°C[9] |
| Water Solubility | 0.54% @ 0°C[5] | Low | Slightly soluble[10] | Very low[3] |
| Flammability | Flammable | Non-flammable | Non-flammable[6] | Non-flammable liquid |
| Ozone Depletion Potential (ODP) | 0[2] | 0 | 0[10] | 0.07-0.1 |
| Global Warming Potential (GWP, 100-yr) | 124 | 1430 | 1030[6] | 725 |
Experimental Protocols
The accurate determination of solvent properties is crucial for their effective application. Below are detailed methodologies for key experiments.
Determination of Vapor Pressure (Static Method)
Objective: To measure the vapor pressure of a liquefied gas at a specific temperature.
Apparatus: A constant-volume apparatus consisting of an equilibrium cell, a pressure transducer, and a temperature-controlled bath.
Procedure:
-
Evacuate the equilibrium cell to remove any residual air or contaminants.
-
Introduce a small, precisely measured amount of the solvent sample into the cell. The amount should be calculated to ensure a two-phase (liquid-vapor) equilibrium at the desired experimental temperatures.
-
Immerse the cell in a constant-temperature bath and allow the system to reach thermal equilibrium.
-
Record the pressure reading from the transducer once it stabilizes.
-
Repeat the measurement at different temperatures by adjusting the temperature of the bath.
Determination of Liquid Density (Vibrating Tube Densimeter)
Objective: To measure the density of the liquid solvent.
Apparatus: A vibrating tube densimeter.
Procedure:
-
Calibrate the instrument using two fluids with known densities (e.g., dry air and deionized water).
-
Inject the liquid solvent sample into the oscillating U-tube of the densimeter.
-
The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
-
The density is calculated by the instrument's software based on the calibration data.
-
Measurements can be performed at various temperatures by controlling the temperature of the sample cell.
Determination of Liquid Viscosity (Ubbelohde Viscometer)
Objective: To measure the kinematic viscosity of the liquid solvent.
Apparatus: An Ubbelohde capillary viscometer and a constant-temperature bath.
Procedure:
-
Introduce a precise volume of the liquid solvent into the viscometer.
-
Place the viscometer in a constant-temperature bath and allow it to reach thermal equilibrium.
-
Apply suction to draw the liquid up through the capillary tube into the upper bulb.
-
Release the suction and measure the time it takes for the liquid to flow between two marked points on the capillary.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.
-
The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Determination of Surface Tension (Du Noüy Ring Method)
Objective: To measure the surface tension of the liquid solvent.
Apparatus: A tensiometer equipped with a platinum-iridium Du Noüy ring.
Procedure:
-
Place the liquid solvent in a sample vessel.
-
Position the platinum ring so that it is immersed in the liquid.
-
Slowly raise the ring through the liquid surface. A meniscus of liquid will be pulled up with the ring.
-
The tensiometer measures the maximum force required to pull the ring from the liquid surface just before the meniscus breaks.
-
The surface tension is calculated from this maximum force and the dimensions of the ring, with appropriate correction factors applied.
Mandatory Visualizations
Caption: A workflow for solvent selection in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Understanding Polar and Non-polar Solvents: The Ultimate Guide to Solubility | Aure Chemical [aurechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Theoretical Models for Predicting 1,1-Difluoroethane (HFC-152a) Behavior
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Model Performance with Supporting Experimental Data
This guide provides a comprehensive analysis of theoretical models used to predict the behavior of 1,1-Difluoroethane (HFC-152a), a hydrofluorocarbon refrigerant of significant interest due to its lower global warming potential (GWP) compared to many predecessors. The performance of these models is critically evaluated against experimental data for key thermodynamic and transport properties. Furthermore, a comparison with prominent alternative refrigerants is presented to offer a broader context for material selection and system design.
Executive Summary
Accurate predictive models for the physical properties of refrigerants are paramount for the design, simulation, and optimization of refrigeration and air-conditioning systems. This guide focuses on the validation of two prominent theoretical models—the Peng-Robinson (PR) equation of state and the Statistical Associating Fluid Theory (SAFT)—for this compound (HFC-152a). Through a detailed comparison with experimental data, this report aims to provide researchers and professionals with a clear understanding of the predictive capabilities and limitations of these models. Additionally, a comparative analysis of HFC-152a with alternatives such as R134a, R1234yf, and R161 is included to aid in the selection of environmentally friendlier and efficient refrigerants.
Comparison of Theoretical Models for HFC-152a
The prediction of thermophysical properties of fluids like HFC-152a relies on robust theoretical models. Among the most widely used are cubic equations of state, such as the Peng-Robinson equation, and more advanced models like the Statistical Associating Fluid Theory (SAFT).
A study focused on developing a Peng-Robinson-based association equation of state for hydrofluorocarbons, including HFC-152a, demonstrated that this modified model significantly improves the accuracy of predictions compared to the standard Peng-Robinson equation.[1] The calculated overall average absolute deviations for HFC-152a using the association model were 2.084% for pρT (pressure-density-temperature) data, 5.278% for vapor pressures, 2.282% for saturated-liquid densities, 3.459% for isochoric heat capacities, 3.613% for isobaric heat capacities, and 4.637% for speeds of sound.[1] These results indicate a marked improvement over the standard Peng-Robinson equation for these properties.[1]
Data Presentation: Thermodynamic and Transport Properties
The following tables summarize the experimental data for the thermodynamic and transport properties of this compound (HFC-152a) and its common alternatives.
Table 1: Thermodynamic Properties of Selected Refrigerants
| Property | This compound (HFC-152a) | R134a | R1234yf | R161 |
| Molecular Weight ( g/mol ) | 66.05 | 102.03 | 114.04 | 48.06 |
| Boiling Point (°C) | -24.7 | -26.1 | -29.5 | -9.1 |
| Critical Temperature (°C) | 113.26 | 101.06 | 94.7 | 124.9 |
| Critical Pressure (MPa) | 4.52 | 4.06 | 3.38 | 5.03 |
| Global Warming Potential (GWP, 100-year) | 124 | 1430 | 4 | 12 |
Note: Data compiled from various sources.[3][4]
Table 2: Transport Properties of Selected Refrigerants (at specified conditions)
| Property | This compound (HFC-152a) | R134a | R1234yf | R161 |
| Liquid Viscosity (mPa·s) | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Vapor Viscosity (μPa·s at 25°C, 1 atm) | 9.8 | 12.3 | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Liquid Thermal Conductivity (W/m·K) | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Vapor Thermal Conductivity (mW/m·K at 25°C, 1 atm) | 13.2 | 13.4 | Data not readily available in a comparable format | Data not readily available in a comparable format |
Note: Comprehensive and directly comparable experimental data for transport properties across all listed refrigerants under identical conditions is challenging to consolidate from the available literature.
Experimental Protocols
The validation of theoretical models is critically dependent on the accuracy of experimental data. The following sections outline the methodologies for measuring key thermophysical properties of refrigerants.
Vapor Pressure and Density Measurement
A common and accurate method for measuring vapor pressure and P-ρ-T (pressure-density-temperature) data is the constant-volume method coupled with expansion procedures .[5]
-
Apparatus: A constant-volume cell of known volume is connected to a high-precision pressure transducer and a temperature-controlled bath.
-
Procedure:
-
A known mass of the refrigerant sample is introduced into the cell.
-
The cell is heated or cooled to the desired temperature, and the corresponding pressure is recorded.
-
For measurements along an isochore (constant density), the temperature is varied, and the pressure is measured.
-
Expansion procedures involve transferring a portion of the sample to a secondary volume to change the overall density, allowing for measurements along different isochores.
-
-
Uncertainty: With precise instrumentation, uncertainties can be within ±7 mK for temperature, ±2 kPa for pressure, and ±1% for density values.[5]
Viscosity Measurement
The oscillating-disk viscometer is a widely used instrument for measuring the viscosity of gaseous refrigerants.
-
Apparatus: The viscometer consists of a disk that oscillates in the fluid sample. The damping of the oscillation is related to the viscosity of the fluid.
-
Procedure:
-
The viscometer is calibrated using a fluid with a well-known viscosity, such as nitrogen.
-
The refrigerant sample is introduced into the measurement chamber at the desired temperature and pressure.
-
The disk is set into oscillation, and the decay of the oscillation is measured.
-
The viscosity is calculated from the damping characteristics, taking into account the instrument's calibration.
-
-
Accuracy: The accuracy of the reported viscosities is typically estimated to be within ±0.5%.
Another common method is the capillary tube method , which is suitable for both liquid and vapor phases.
Thermal Conductivity Measurement
The transient hot-wire method is a precise technique for measuring the thermal conductivity of fluids.
-
Apparatus: A thin platinum wire is submerged in the refrigerant sample. The wire serves as both a heating element and a resistance thermometer.
-
Procedure:
-
A step voltage is applied to the wire, causing its temperature to rise.
-
The rate of temperature increase is measured by monitoring the change in the wire's resistance.
-
The thermal conductivity of the fluid is determined from the rate of heat dissipation from the wire into the fluid.
-
-
Advantages: This method is known for its high accuracy and ability to suppress the effects of natural convection.
Visualizations
To better illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: Workflow for the validation of theoretical models against experimental data.
References
- 1. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An experimental study of the thermodynamic properties of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
cross-validation of different analytical techniques for HFC-152a analysis
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of Gas Chromatography and FTIR Spectroscopy
The accurate and precise quantification of 1,1-difluoroethane (HFC-152a) is critical across various fields, from monitoring its use as a propellant in metered-dose inhalers to assessing its environmental impact as a greenhouse gas. This guide provides a comparative analysis of common analytical techniques for HFC-152a, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and a summary of quantitative performance data are presented to aid in method selection and cross-validation.
Quantitative Performance Comparison
The selection of an analytical technique for HFC-152a analysis is often dictated by the specific requirements of the application, such as the need for high sensitivity, selectivity, or rapid analysis. The following table summarizes the key performance characteristics of GC-FID, GC-MS, and FTIR for the analysis of HFC-152a.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on boiling point and polarity, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio of ionized molecules. | Absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations. |
| Selectivity | Moderate; relies on chromatographic retention time for identification. Co-eluting compounds can interfere.[1][2] | High; provides structural information based on mass spectra, allowing for definitive identification even with co-eluting peaks.[1][2] | High; characteristic absorption bands provide a molecular fingerprint for identification. |
| Sensitivity | High for hydrocarbons and other ionizable compounds.[1][2] | Very high; capable of detecting trace levels of analytes.[1] | Variable; dependent on path length of the gas cell and the absorption coefficient of the analyte. Can range from ppm to percent levels.[3] |
| Linearity | Excellent over a wide concentration range.[4] | Good, but can be affected by detector saturation at high concentrations. | Good, follows the Beer-Lambert Law within a certain concentration range. |
| Limit of Detection (LOD) | Reported as low as 0.1 ppm for HFC-152a in air.[5] A validated method in blood reported an LOD of 0.018 mg/L.[6] | Generally in the picogram range for HFC-152a.[7] | Typically in the low ppm range, but can be improved with longer path length gas cells.[3] |
| Limit of Quantification (LOQ) | A validated method in blood reported an LOQ of 0.099 mg/L.[6] | Generally in the low nanogram to picogram range. | Dependent on the specific instrument and sampling setup. |
| Quantitative Accuracy | High, especially with proper calibration. | High, particularly when using isotopically labeled internal standards. | Can be high with accurate reference spectra and stable instrumental conditions. |
| Speed | Relatively fast, with typical run times of a few minutes. | Similar to GC-FID, though data processing can be more complex. | Very fast, capable of real-time or near-real-time analysis.[3] |
| Cost & Complexity | Lower cost and less complex to operate and maintain.[2] | Higher initial cost and greater operational complexity.[2] | Moderate to high initial cost, but can be simple to operate for routine analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Gas Chromatography (GC-FID and GC-MS) Protocol for HFC-152a
This protocol is a general guideline for the analysis of HFC-152a using a headspace sampler coupled with a GC system.
1. Sample Preparation (Headspace Analysis):
-
Place a known volume or weight of the sample (e.g., blood, water, or material extract) into a headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard.
-
Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow HFC-152a to partition into the headspace.
2. GC-FID/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Injector: Split/splitless inlet, operated in split mode.
-
Inlet Temperature: 200°C.[5]
-
Column: A suitable column for volatile compounds, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Helium or Nitrogen): 25 mL/min.
-
-
Detector (MS):
-
Transfer line temperature: 230°C.
-
Ion source temperature: 230°C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 30-150.
-
3. Calibration:
-
Prepare a series of calibration standards of HFC-152a in the same matrix as the samples.
-
Analyze the standards using the same headspace and GC-FID/MS conditions.
-
Construct a calibration curve by plotting the peak area (or area ratio to internal standard) against the concentration.
4. Data Analysis:
-
Identify the HFC-152a peak in the chromatogram based on its retention time (and mass spectrum for GC-MS).
-
Quantify the concentration of HFC-152a in the samples by comparing their peak areas to the calibration curve.
Fourier Transform Infrared (FTIR) Spectroscopy Protocol for Gaseous HFC-152a
This protocol outlines the general steps for the quantitative analysis of gaseous HFC-152a.
1. Instrumentation:
-
FTIR Spectrometer: A research-grade FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Gas Cell: A gas cell with a known path length (e.g., 10 cm or longer for trace analysis). The cell windows should be made of a material transparent to infrared radiation in the region of interest (e.g., KBr or ZnSe).
-
Vacuum Pump and Gas Handling System: For evacuating the gas cell and introducing the sample and calibration gases.
2. Experimental Procedure:
-
Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum. This will be used to correct for the absorbance of the instrument and any residual gases.
-
Sample Introduction: Introduce the gaseous sample containing HFC-152a into the gas cell at a known pressure and temperature.
-
Sample Spectrum: Collect the infrared spectrum of the sample.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce an absorbance spectrum.
3. Quantitative Analysis:
-
Reference Spectra: Obtain or create high-resolution reference spectra of HFC-152a at known concentrations.
-
Spectral Analysis: Use a classical least squares (CLS) or partial least squares (PLS) regression method to fit the reference spectra to the sample spectrum. This will determine the concentration of HFC-152a in the sample. Specific, well-resolved absorption bands for HFC-152a should be used for quantification to minimize interferences.
-
Calibration: For accurate quantification, a calibration curve can be generated by preparing and analyzing a series of HFC-152a standards of known concentrations.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results.[8] This process is crucial when transferring a method between laboratories or when using different techniques to analyze the same sample.
References
- 1. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 2. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. ecetoc.org [ecetoc.org]
- 6. A validated method for the quantitation of this compound using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Comparison of Detection Limits and Relative Responses for Alternative " by Sonia R. Sousa and Stephen E. Bialkowski [digitalcommons.usu.edu]
- 8. epa.gov [epa.gov]
A Comparative Life Cycle Assessment of 1,1-Difluoroethane (HFC-152a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the life cycle assessment (LCA) of 1,1-Difluoroethane (HFC-152a) with its alternatives. The information is compiled from various studies and databases to support informed decisions in research, development, and product formulation.
Executive Summary
This compound (HFC-152a) is a hydrofluorocarbon used as a refrigerant, aerosol propellant, and foam blowing agent. With a lower global warming potential (GWP) than many older refrigerants like HFC-134a, it has been considered a more environmentally friendly alternative. This guide delves into the life cycle impacts of HFC-152a, comparing it with common alternatives such as HFC-134a and HFO-1234yf. The assessment covers key environmental metrics, including GWP, ozone depletion potential (ODP), and energy consumption throughout the product life cycle.
Data Presentation: A Comparative Analysis
The following tables summarize the key environmental and performance metrics for HFC-152a and its alternatives based on available life cycle assessment data.
Table 1: Comparison of Key Environmental Properties
| Property | This compound (HFC-152a) | HFC-134a | HFO-1234yf |
| Global Warming Potential (100-year) | 124 - 140[1] | 1,430[2] | <1 |
| Ozone Depletion Potential (ODP) | 0[1] | 0 | 0 |
| Atmospheric Lifetime | 1.5 years[1] | 13.4 years | 11 days |
Table 2: Comparative Performance and Life Cycle Impacts
| Parameter | This compound (HFC-152a) | HFC-134a | HFO-1234yf |
| Energy Efficiency | Higher than HFC-134a (approx. 11.26% higher in one study)[3] | Baseline | Comparable to HFC-134a[3] |
| Cooling Capacity | Superior to HFC-134a[3] | Baseline | Lower than HFC-134a[3] |
| Manufacturing Carbon Footprint | Significantly lower than HFO-1234yf (up to 20 times lower in one analysis)[4] | - | Higher than HFC-152a[4] |
| Application-Specific Carbon Footprint Reduction (pMDI) | >90% reduction compared to HFC-134a[5] | Baseline | - |
Experimental Protocols
The life cycle assessments referenced in this guide adhere to the principles and framework outlined in the ISO 14040 and ISO 14044 standards. These standards provide a systematic approach for conducting an LCA, encompassing four main phases:
-
Goal and Scope Definition: This phase defines the purpose of the assessment, the functional unit (e.g., cooling provided over a specific period), and the system boundaries (from raw material extraction to end-of-life).
-
Life Cycle Inventory (LCI) Analysis: This involves compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the product's life cycle. For HFC-152a, LCI data is available in databases such as Ecoinvent , which provides information on the manufacturing process, including energy consumption and emissions.
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This includes assessing the GWP, ODP, acidification potential, and other relevant impact categories.
A notable model used for assessing the life cycle climate performance of mobile air conditioning systems is the GREEN-MAC-LCCP© model , which was developed through a collaboration led by General Motors and is recognized by SAE International.[2][6] This model provides a comprehensive framework for evaluating the total global warming impact of different refrigerants in automotive applications.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts in the life cycle assessment of this compound.
Caption: Life cycle stages of this compound from production to end-of-life.
Caption: General workflow for a Life Cycle Assessment based on ISO 14040/14044.
References
1,1-Difluoroethane (HFC-152a) as a Foam Blowing Agent: A Comparative Performance Analysis
A comprehensive evaluation of 1,1-Difluoroethane (HFC-152a) reveals its standing as a viable foam blowing agent, particularly in polyurethane applications. This guide provides a comparative analysis of HFC-152a against other common blowing agents, supported by experimental data, to assist researchers and industry professionals in making informed decisions.
This compound, a hydrofluorocarbon (HFC), has been utilized as a blowing agent for its favorable physical and chemical properties. It offers a balance of performance characteristics, although the industry is increasingly shifting towards alternatives with lower global warming potential (GWP). This comparison benchmarks HFC-152a against other prevalent blowing agents: HFC-245fa, Hydrofluoroolefin (HFO-1234ze), and Cyclopentane.
Comparative Performance Data
The following table summarizes the key performance metrics for polyurethane foams formulated with different blowing agents. The data has been compiled from various experimental studies to provide a clear comparison.
| Property | This compound (HFC-152a) | HFC-245fa | HFO-1234ze | Cyclopentane |
| Thermal Conductivity (k-factor) | Approximates that of CFC-11; significantly better than HCFC-142b.[1] | 3% higher than HCFC-141b.[2] | Superior to other HCFC alternatives.[3] | 13% higher than HCFC-141b.[2] |
| Compressive Strength | Significantly more rigid than foam from HCFC-142b.[1] | Highest among HFC-245fa, HCFO-1233zd(E), and cyclopentane. | Data not readily available in direct comparison. | Lowest among HFC-245fa, HCFO-1233zd(E), and cyclopentane. |
| Dimensional Stability | Excellent dimensional stability.[1] | Good dimensional stability. | Data not readily available in direct comparison. | Good dimensional stability. |
| Foam Density | Comparable to CFC-11 blown foams.[1] | Lower than water-blown foams.[3] | Data not readily available in direct comparison. | Lower density achievable. |
| Global Warming Potential (GWP) | ~140[2] | ~950-1020[4] | <1[5][6] | ~5 |
| Ozone Depletion Potential (ODP) | 0[4] | 0[4] | 0[3][4] | 0 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are the detailed experimental protocols for the key performance metrics cited:
Apparent Density of Rigid Cellular Plastics (ASTM D1622)
This test method determines the density of cellular plastics.
-
Specimen Preparation: Specimens of a regular geometric shape are cut from the foam sample. The dimensions (length, width, and thickness) are measured with a caliper or other suitable device.
-
Procedure: The mass of each specimen is determined using an analytical balance. The volume is calculated from the measured dimensions.
-
Calculation: The apparent density is calculated by dividing the mass of the specimen by its volume. The result is typically expressed in kg/m ³ or lb/ft³.
Compressive Properties of Rigid Cellular Plastics (ASTM D1621)
This method is used to determine the compressive strength and modulus of rigid cellular plastics.
-
Specimen Preparation: Test specimens are cut to a specific size, typically with a square or circular cross-section and a height-to-width ratio that prevents buckling. The surfaces must be parallel and flat.
-
Procedure: The specimen is placed between the platens of a universal testing machine. A compressive load is applied at a constant rate of crosshead movement. The load and deformation are recorded throughout the test.
-
Calculation: The compressive strength is calculated as the maximum stress the material can withstand before a specified deformation (typically 10%) or failure. The compressive modulus is determined from the initial slope of the stress-strain curve.
Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus (ASTM C518)
This standard test method measures the thermal conductivity (k-factor) of insulating materials.
-
Apparatus: A heat flow meter apparatus, consisting of a hot plate and a cold plate with heat flux transducers, is used.
-
Procedure: A foam specimen of known thickness is placed between the two plates, which are maintained at different, constant temperatures. The heat flow through the specimen is measured by the heat flux transducers.
-
Calculation: The thermal conductivity is calculated from the measured heat flux, the temperature difference across the specimen, and the specimen's thickness.
Response of Rigid Cellular Plastics to Thermal and Humid Aging (ASTM D2126)
This test method evaluates the dimensional stability of rigid cellular plastics when exposed to specific temperature and humidity conditions.
-
Specimen Preparation: Specimens of known dimensions are prepared.
-
Procedure: The specimens are placed in an environmental chamber and exposed to specified conditions of temperature and humidity for a predetermined period.
-
Measurement: The dimensions of the specimens are measured before and after the exposure period. The percentage change in each dimension is calculated to assess the material's dimensional stability.
Logical Workflow for Blowing Agent Evaluation
The selection and evaluation of a foam blowing agent is a multi-faceted process that involves assessing performance, environmental impact, and safety. The following diagram illustrates a logical workflow for this process.
References
Safety Operating Guide
Proper Disposal of 1,1-Difluoroethane: A Guide for Laboratory Professionals
For Immediate Reference: In the event of a leak or spill of 1,1-Difluoroethane, evacuate the area immediately, eliminate all ignition sources, and ensure adequate ventilation. Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely. Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company for guidance.
This document provides essential safety and logistical information for the proper disposal of this compound (R-152a), a colorless and highly flammable gas commonly used as a refrigerant and aerosol propellant. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Key Safety and Hazard Information
This compound presents several significant hazards that must be managed during handling and disposal. It is an extremely flammable gas that is stored as a liquefied gas under pressure and may explode if heated.[1][2] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[1][3] Direct contact with the liquid form can cause frostbite.[1][2][3] In the event of a fire, poisonous gases, including hydrogen fluoride (B91410) and carbonyl fluoride, are produced.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and disposal decisions.
| Property | Value |
| UN Number | 1030[1] |
| Transport Hazard Class | 2.1 (Flammable Gas)[1] |
| Flammability Limits in Air | 4% - 20.2% by volume[1] |
| Autoignition Temperature | 440 °C |
| Boiling Point | -25 °C[1] |
| Vapor Pressure | 514.624 Pa (at 25 °C) |
| European Waste Code | 14 06 01[1] |
Pre-Disposal and Handling Protocols
Proper handling is paramount to ensure safety prior to and during the disposal process.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or safety goggles are required.[1] An eye wash station should be readily accessible.[1]
-
Skin Protection: Wear protective gloves and flame-retardant clothing.[1]
-
Respiratory Protection: In case of a leak or emergency, a self-contained breathing apparatus (SCBA) is necessary.[1] Vapors can displace oxygen and cause asphyxiation.[1]
Storage:
-
Store cylinders in a cool, well-ventilated area away from heat, direct sunlight, and all sources of ignition.[1][2]
-
Storage temperature should not exceed 45°C.[1]
-
Keep containers tightly closed and in their original packaging.[1]
-
Segregate from oxidizing agents and other incompatible materials.
Handling:
-
Ensure the work area is well-ventilated with local exhaust.[1]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[1]
-
Smoking, open flames, and other ignition sources are strictly prohibited in handling and storage areas.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. It is considered a hazardous waste and requires professional handling.
-
Initial Assessment:
-
Determine the quantity of this compound to be disposed of.
-
Inspect the cylinder for any damage or leaks. If a leak is present, follow the emergency procedures outlined below.
-
-
Contact a Licensed Disposal Vendor:
-
Do not attempt to dispose of this compound yourself.
-
Contact your institution's EHS department or a certified hazardous waste disposal company. They are equipped to handle and transport flammable gases.
-
-
Labeling and Preparation for Transport:
-
Ensure the cylinder is clearly labeled as "this compound" with the appropriate hazard pictograms (flammable gas).
-
Provide the Safety Data Sheet (SDS) to the disposal vendor.
-
Follow any specific instructions provided by the vendor for pickup.
-
-
Disposal Method:
-
Empty Containers:
-
Pressurized gas bottles should only be disposed of when completely empty.
-
Handle uncleaned, empty containers as you would the product itself.
-
Packaging can often be returned to the supplier.[1]
-
Emergency Procedures for Leaks and Spills
-
Evacuate: Immediately evacuate personnel from the affected area.[1][3]
-
Eliminate Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces).[1][2][3]
-
Ventilate: Increase ventilation to the area to disperse the gas, especially in low-lying or enclosed spaces where the heavier-than-air vapor might collect.[1][3]
-
Stop the Leak (If Safe): If it can be done without risk, stop the flow of gas.[3]
-
Isolate the Cylinder: If a cylinder is leaking and cannot be stopped, move it to a safe, open-air location and allow it to empty.[3]
-
Prevent Entry into Drains: Do not allow the product to enter sewers or confined spaces where an explosion could occur.[3]
-
Contact Authorities: Notify your EHS department and, if necessary, emergency responders.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Logistics for Handling 1,1-Difluoroethane
For Immediate Implementation by Laboratory Personnel
This document provides critical safety protocols and logistical plans for the handling and disposal of 1,1-Difluoroethane (R-152a), a colorless and odorless, extremely flammable gas.[1][2] Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against the hazards associated with this compound. This substance is shipped as a liquefied gas under pressure, and contact with the liquid can cause frostbite.[1][3]
Required PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn in combination with breathing protection. Provides a barrier against splashes of the liquefied gas. |
| Hand Protection | Cold-Insulating Gloves | Neoprene gloves are recommended to protect against frostbite from contact with the liquefied gas.[1] |
| Body Protection | Chemical Protective Suit | A fire/flame-resistant and retardant suit is necessary due to the extreme flammability of the gas. |
| Respiratory Protection | Self-Contained Breathing Apparatus (SCBA) | Required in case of emergency, such as a leak, to prevent asphyxiation from displacement of air.[4] |
II. Operational Plan for Handling
All handling of this compound must be conducted in a well-ventilated area, away from all sources of ignition.[5] The gas is heavier than air and can accumulate in low-lying areas.[1][3]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is well-ventilated and that an emergency eye wash fountain and safety shower are readily accessible.[5]
-
Post "No Smoking" signs and remove all potential ignition sources, including open flames, sparks, and hot surfaces.[4]
-
Use explosion-proof electrical equipment and lighting.
-
Ground all equipment to prevent the buildup of electrostatic charges.[4]
-
-
Cylinder Handling:
-
Secure the gas cylinder in an upright position.
-
Use a suitable hand truck for moving cylinders.
-
Use only non-sparking tools when working with cylinders and associated equipment.[5]
-
-
Dispensing the Gas:
-
Emergency Procedures:
III. Disposal Plan
Disposal of this compound and its containers must comply with all regional and local authority requirements.[6]
Disposal Protocol:
-
Product Disposal: Do not discharge this compound to sewer systems. For disposal, consult with a licensed waste disposal contractor.[6] The recommended method is incineration in an authorized facility equipped with an afterburner and flue gas scrubber.[5]
-
Container Disposal: Empty pressure vessels should be returned to the supplier.[6] If recycling or reconditioning is an option, containers can be triply rinsed (or the equivalent). Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C2H4F2 |
| Molar Mass | 66.05 g/mol [2] |
| Boiling Point | -24.7 °C |
| Melting Point | -117 °C |
| Flash Point | < -50 °C (open cup)[1] |
| Flammability Limits in Air | 3.7% - 18% |
| Vapor Pressure | 5.1 Bar at 20°C[4] |
| Autoignition Temperature | 440 °C[4] |
| Occupational Exposure Limit (WEEL TWA) | 1000 ppm[5] |
V. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
